molecular formula C3H9O3PS B121422 O,O,S-Trimethyl phosphorothioate CAS No. 152-20-5

O,O,S-Trimethyl phosphorothioate

Numéro de catalogue: B121422
Numéro CAS: 152-20-5
Poids moléculaire: 156.14 g/mol
Clé InChI: WTUNGUOZHBRADH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

O,O,S-Trimethyl phosphorothioate (CAS 152-20-5) is an organophosphorus compound primarily recognized in research for its role as an impurity found in technical grade malathion and other organophosphorus insecticides . Its significant research value lies in its unique and delayed toxicological effects, which are distinct from the acute acetylcholinesterase inhibition typical of many organophosphates. Studies have shown that this compound is a potent pneumotoxin, inducing selective lung injury in rats after oral administration . Furthermore, acute treatment with this compound has been demonstrated to cause marked immunosuppression . Investigations into this mechanism have revealed that macrophages are the primary immune cell population affected, leading to a suppression of cytotoxic T lymphocyte generation and antibody-secreting cells without exhibiting tumoricidal activity . The compound also induces systemic hemorheological alterations, including increased whole blood viscosity and elevated plasma fibrinogen levels, providing a model for studying inflammation and blood flow dynamics . These properties make this compound a critical reference material in toxicology research for studying delayed organ-specific toxicity, immunocompetence, and the mechanisms of action of pesticide impurities . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[methoxy(methylsulfanyl)phosphoryl]oxymethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O3PS/c1-5-7(4,6-2)8-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUNGUOZHBRADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164928
Record name O,O,S-Trimethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152-20-5
Record name O,O,S-Trimethyl phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O,S-Trimethyl phosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O,S-Trimethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O,S-Trimethyl phosphorothioate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4HYB2U9FX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of O,O,S-Trimethyl phosphorothioate

Introduction

This compound is an organophosphate compound belonging to the phosphorothioate class. These compounds are characterized by the substitution of one of the oxygen atoms in a phosphate group with a sulfur atom. This particular molecule, with the CAS Registry Number 152-20-5, is an isomer of the more common pesticide O,O,O-Trimethyl phosphorothioate.[1] Understanding its physicochemical properties is crucial for its application in chemical synthesis, for assessing its environmental fate, and for its potential role as a fragment or impurity in the development of phosphorothioate-based therapeutics, such as antisense oligonucleotides.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details common experimental protocols for characterization, and presents logical and experimental workflows through standardized diagrams.

Chemical Identity and Structure

The structural arrangement of this compound consists of two methoxy groups and one methylthio group attached to a central phosphorus atom, which is double-bonded to an oxygen atom.

Table 2.1: Chemical Identifiers
IdentifierValueSource(s)
IUPAC Name [methoxy(methylsulfanyl)phosphoryl]oxymethane[3]
CAS Number 152-20-5[1][4]
Molecular Formula C₃H₉O₃PS[3][4]
Molecular Weight 156.14 g/mol [1][3][4]
Canonical SMILES COP(=O)(OC)SC[3]
InChIKey WTUNGUOZHBRADH-UHFFFAOYSA-N[1][3]
Synonyms O,O-Dimethyl S-methyl phosphorothioate, Methyl Phosphorothioate ((MeO)₂(MeS)PO)[1][4]

Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in various chemical and biological systems. The data compiled from various sources are summarized below.

Table 3.1: Summary of Physicochemical Data
PropertyValueUnitSource(s)
Physical State Liquid-
Boiling Point 169 (at 760 mmHg)°C[5]
Density 1.211g/cm³[5]
Flash Point 56°C[5]
Log P (Octanol/Water Partition Coeff.) 1.750 (Crippen Method)-[4]
Water Solubility (log₁₀S) -2.40 (Crippen Method, value in mol/L)-[4]

Note: Some properties like melting point and vapor pressure lack readily available experimental data in the cited literature.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not explicitly published. However, standard methodologies for characterizing similar small molecules are applicable. Furthermore, the analysis of phosphorothioates, particularly in the context of therapeutic oligonucleotides, employs specific, well-established techniques.

Determination of Physicochemical Properties
  • Boiling Point Determination: The boiling point can be determined using a distillation apparatus. The sample is heated, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. For accuracy, the pressure should be standardized to 760 mmHg.

  • Density Measurement: Density is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated as mass per unit volume.

  • Octanol-Water Partition Coefficient (Log P): The shake-flask method is a standard protocol. Equal volumes of octanol and water are saturated with the test compound. After equilibration, the concentration of the compound in both the octanol and water phases is measured, typically using gas chromatography (GC) or high-performance liquid chromatography (HPLC). The partition coefficient is the ratio of the concentration in the octanol phase to that in the aqueous phase.

  • Water Solubility: The shake-flask method is also commonly used here. An excess amount of the compound is added to a known volume of water and agitated at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound is quantified, often by HPLC or UV-Vis spectroscopy.

Chromatographic Analysis for Purity and Degradation

Chromatography is essential for assessing the purity of phosphorothioates and their degradation products.

  • Methodology: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP LC): This is a powerful technique for the analysis of phosphorothioate oligonucleotides and can be adapted for smaller molecules.

    • Stationary Phase: A non-polar stationary phase, such as a C18 column, is used.

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used. An ion-pairing agent, such as triethylammonium acetate (TEAA), is added to the mobile phase. This agent has a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with the charged phosphate or phosphorothioate groups, enabling separation based on both charge and hydrophobicity.

    • Detection: Detection is typically performed using UV absorbance at 260 nm for oligonucleotides or a suitable wavelength for other phosphorothioate compounds. Mass spectrometry (MS) can be coupled with LC for definitive identification.

  • Methodology: Weak Anion Exchange (WAX) HPLC: This method is particularly useful for separating degradation products like depurination impurities from the parent compound.[6][7]

    • Principle: WAX chromatography separates molecules based on the strength of their negative charges. The stationary phase contains positively charged functional groups (e.g., diethylaminoethyl, DEAE).

    • Elution: A salt gradient (e.g., using sodium bromide) is used to elute the bound molecules, with more highly charged species eluting at higher salt concentrations.

    • Application: This technique can effectively separate the parent phosphorothioate from its phosphate diester or deaminated impurities.[6]

Solid-Phase Synthesis of Phosphorothioate Linkages

While this compound itself is a small molecule, the synthesis of the phosphorothioate linkage is a core technology in drug development. The automated solid-phase phosphoramidite method is standard.[8] The cycle involves four key steps for each nucleotide addition.

  • Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using an acid like dichloroacetic acid (DCA).

  • Coupling: The now-free 5'-hydroxyl group reacts with a nucleoside phosphoramidite monomer, which is activated by a catalyst such as an acidic azole. This forms an unstable phosphite triester linkage.

  • Sulfurization: This is the critical step that distinguishes phosphorothioate synthesis. The phosphite triester is converted to a more stable phosphorothioate triester using a sulfur-transfer reagent (e.g., Phenylacetyl disulfide (PADS) or DDTT). This step replaces the standard oxidation step used for creating natural phosphodiester bonds.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of shorter, "n-1" sequences.

Visualizations: Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of key processes and concepts related to this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_documentation Documentation synthesis Chemical Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification physchem Physicochemical Testing (BP, Density, Solubility) purification->physchem spectroscopy Spectroscopic Analysis (NMR, MS, IR) purification->spectroscopy purity Purity Assessment (HPLC, GC) physchem->purity spectroscopy->purity report Final Technical Report purity->report

Caption: General experimental workflow for the characterization of a chemical compound.

G start Start Cycle (Support-bound Nucleoside) detritylation 1. Detritylation (Acid Wash, DMT-off) start->detritylation coupling 2. Coupling (Add Phosphoramidite & Activator) detritylation->coupling sulfurization 3. Sulfurization (Add Sulfur-Transfer Reagent) coupling->sulfurization capping 4. Capping (Block Unreacted Sites) sulfurization->capping end End Cycle (Elongated Chain) capping->end

Caption: Solid-phase synthesis cycle for creating a phosphorothioate internucleotide linkage.

G cluster_isomers Isomers parent Phosphorothioate (C3H9O3PS) oos O,O,S-Trimethyl phosphorothioate (Thiol Form) parent->oos is a ooo O,O,O-Trimethyl phosphorothioate (Thion Form) parent->ooo is a oos->ooo isomeric with

Caption: Isomeric relationship of this compound.

Stability and Reactivity

  • Hydrolysis: Phosphorothioate esters, like their phosphate ester counterparts, are susceptible to hydrolysis. The rate and mechanism of hydrolysis are influenced by pH and whether the compound is a monoester, diester, or triester. For triesters, the substitution of a non-bridging oxygen with sulfur generally slows the rate of hydrolysis compared to the corresponding phosphate triester.[9] The stability of the P-S bond is a key feature exploited in therapeutic oligonucleotides to confer resistance to nuclease degradation within the body.[2][10]

  • Hazardous Decomposition: When heated to decomposition, this compound is expected to emit toxic fumes of phosphorus oxides (POx) and sulfur oxides (SOx).[11]

  • Incompatible Materials: According to safety data for related compounds, it should be stored separately from strong oxidants and strong bases.[12]

References

O,O,S-Trimethyl Phosphorothioate: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O,O,S-Trimethyl phosphorothioate (OOS-TMP) is a significant organophosphorus compound, primarily recognized as a contaminant in certain commercial pesticides. Its toxicological profile is of considerable interest due to its potent effects on biological systems, particularly its pneumotoxicity and immunotoxicity. This technical guide provides an in-depth analysis of the current understanding of OOS-TMP's mechanism of action. The primary cellular targets in the lung are the non-ciliated bronchiolar epithelial cells (Clara cells) and alveolar macrophages. The proposed mechanism involves metabolic activation by cytochrome P450 enzymes, leading to cellular injury, oxidative stress, and inflammation. While direct evidence is still emerging, the downstream effects are likely mediated through key signaling pathways such as NF-κB and MAPK, culminating in apoptosis and tissue damage. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the proposed molecular pathways to serve as a comprehensive resource for the scientific community.

Introduction

This compound (OOS-TMP) is an organothiophosphate compound that has garnered attention for its toxic effects, distinct from the typical acetylcholinesterase inhibition associated with many organophosphates. It is a known impurity in technical-grade insecticides like malathion. The primary toxicological concerns associated with OOS-TMP are delayed pneumotoxicity and immunomodulatory effects. Understanding the molecular mechanisms underlying these toxicities is crucial for risk assessment and the development of potential therapeutic interventions. This guide synthesizes the available scientific literature to provide a detailed overview of OOS-TMP's mechanism of action.

Core Toxicological Effects

Pneumotoxicity

The lung is a primary target organ for OOS-TMP toxicity. Acute exposure in animal models leads to a delayed-onset respiratory crisis characterized by increased lung weight and extensive damage to the alveolar epithelium[1].

  • Clara Cell Injury: The initial and most severely affected cell type in the lung is the Clara cell, a non-ciliated secretory cell in the bronchioles[2]. OOS-TMP induces ultrastructural changes in Clara cells, including the liberation of secretory granules[1]. Morphologic changes indicative of severe cell injury and necrosis in Clara cells precede damage to other pulmonary parenchymal cells[2]. Following injury, there is a period of agranular Clara cells, often in clusters and showing signs of mitotic division, followed by a significant increase in the number of secretory granules during the recovery phase[1].

  • Alveolar Epithelial Damage: Subsequent to Clara cell injury, damage to type I alveolar epithelial cells occurs, leading to a denuded basal lamina. This is followed by a reparative phase involving the proliferation and hypertrophy of type II alveolar epithelial cells[2].

  • Pulmonary Edema: Endothelial cell injury is also a feature of OOS-TMP-induced lung toxicity, contributing to a significant increase in wet lung weight and percentage of lung water content[2].

Immunotoxicity

OOS-TMP has been shown to have immunosuppressive effects. Studies have demonstrated that it can suppress the generation of both cytotoxic T-lymphocytes and antibody-secreting cells. The primary target of this immunotoxicity appears to be macrophages.

Molecular Mechanism of Action

The precise molecular mechanism of OOS-TMP is not fully elucidated, but evidence points towards a multi-step process involving metabolic activation, direct cellular toxicity, and the induction of inflammatory and apoptotic signaling cascades.

Metabolic Activation

It is hypothesized that OOS-TMP requires metabolic activation to exert its toxic effects. Cytochrome P450 (CYP) enzymes, particularly in the lung, are implicated in this process. While direct quantitative data on OOS-TMP metabolism by specific lung microsomal CYPs is limited, the selective toxicity towards Clara cells, which are rich in CYP enzymes, supports this hypothesis. The metabolism of OOS-TMP may lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, leading to cellular dysfunction and death. Studies on a related compound, O,S,S-trimethyl phosphorodithioate (OSS-Me), have shown a significant decrease in pulmonary microsomal benzo[a]pyrene hydroxylase activity, suggesting an interaction with the CYP system[3].

Cellular Targets and Downstream Signaling

3.2.1. Clara Cells

The depletion of secretory granules and subsequent necrosis of Clara cells suggest a direct cytotoxic effect of OOS-TMP or its metabolites. This initial damage likely triggers a local inflammatory response.

3.2.2. Alveolar Macrophages

Alveolar macrophages are key players in the pulmonary immune response. While specific studies on OOS-TMP's direct effects on macrophage signaling are scarce, it is plausible that it modulates their function, leading to an altered cytokine profile and contributing to the observed lung inflammation.

3.2.3. Signaling Pathways

Based on the observed cellular responses of inflammation and apoptosis, several key signaling pathways are likely involved in mediating the toxic effects of OOS-TMP.

  • NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. It is anticipated that cellular stress and damage induced by OOS-TMP would lead to the activation of the IκB kinase (IKK) complex, subsequent phosphorylation and degradation of IκBα, and the nuclear translocation of NF-κB dimers (p50/p65). In the nucleus, NF-κB would then drive the transcription of pro-inflammatory cytokines and other inflammatory mediators.

  • MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are critical in transducing extracellular stimuli into cellular responses, including inflammation, proliferation, and apoptosis. Oxidative stress and cellular damage are potent activators of the JNK and p38 MAPK pathways, which are often associated with pro-apoptotic signaling.

  • Apoptosis Pathways: Cell death following OOS-TMP exposure is likely to occur via apoptosis. Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways could be involved. The intrinsic pathway, triggered by cellular stress, involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3. The activation of caspase-3 is a key event leading to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.

Quantitative Data

Quantitative data on the effects of this compound is crucial for a precise understanding of its potency and dose-response relationships. The available data from various studies are summarized below.

ParameterSpeciesDose/ConcentrationEffectReference
LD50 (Oral, 28-day) Rat67 mg/kgLethality[3]
Clara Cell Granules Rat25 mg/kg (LD50 of O,S,S-trimethyl phosphorodithioate)Decrease from 9.55 to near zero by day 3, then increase to 22.45 by day 6[1]
Lung Weight Rat40 mg/kgSignificant increase at 10, 30, 90 days, 6 months, and 1 year[4]
Pulmonary Hydroxyproline Rat40 mg/kgSignificant increase at 10, 30, 90 days, 6 months, and 1 year[4]
Pulmonary Benzo[a]pyrene Hydroxylase Activity Rat40 mg/kg (OSS-Me)Decreased to less than 36% of control at 24 hours[3]
Lung Glutathione Rat40 mg/kg (OSS-Me)Markedly depleted at 72 hours[3]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are outlines of key methodologies used in the study of OOS-TMP toxicity.

Animal Model of OOS-TMP-Induced Lung Injury
  • Animal Species: Weanling female C57BL/Ka mice or female WAG/Rij rats are commonly used.

  • Compound Administration: OOS-TMP is typically dissolved in a vehicle such as corn oil and administered via intraperitoneal (i.p.) injection or oral gavage.

  • Dosing Regimen: A single dose (e.g., 40 mg/kg for rats) is often used to study acute and long-term effects.

  • Time Points for Analysis: Animals are studied at various intervals post-treatment, ranging from hours (e.g., 6, 12, 24, 72 hours) to months (e.g., 10, 30, 90 days, 6 months, 1 year) to assess the progression of lung injury and repair.

  • Endpoint Analysis:

    • Histopathology: Lungs are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for light and transmission electron microscopy to evaluate morphological changes in Clara cells, alveolar epithelium, and the interstitium.

    • Lung Weight and Water Content: Wet and dry lung weights are measured to assess pulmonary edema.

    • Biochemical Assays: Lung homogenates are used to measure markers of fibrosis (e.g., hydroxyproline content) and enzyme activities.

Bronchoalveolar Lavage (BAL) Fluid Analysis
  • Procedure: Following euthanasia, the trachea is cannulated, and the lungs are lavaged with a sterile saline solution.

  • Cellular Analysis: The recovered BAL fluid is centrifuged to pellet the cells. Total and differential cell counts (macrophages, neutrophils, lymphocytes) are performed to assess the inflammatory infiltrate.

  • Biochemical Analysis: The supernatant of the BAL fluid can be analyzed for total protein content (as a marker of alveolar-capillary barrier permeability) and the levels of various cytokines and inflammatory mediators using techniques like ELISA.

Assessment of Macrophage Function (General Protocol)
  • Isolation of Alveolar Macrophages: Alveolar macrophages are typically obtained from BAL fluid.

  • Phagocytosis Assay:

    • Culture isolated macrophages in appropriate media.

    • Expose the cells to fluorescently labeled particles (e.g., zymosan or bacteria).

    • After an incubation period, wash away non-phagocytosed particles.

    • Quantify phagocytosis using fluorescence microscopy or flow cytometry.

  • Cytokine Production Assay:

    • Culture isolated macrophages.

    • Treat the cells with OOS-TMP at various concentrations.

    • Collect the cell culture supernatant at different time points.

    • Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using ELISA or multiplex bead assays.

Visualization of Pathways and Workflows

Proposed Signaling Pathways in OOS-TMP Toxicity

OOS_TMP_Signaling cluster_activation Metabolic Activation cluster_cellular_effects Cellular Effects cluster_signaling Intracellular Signaling Cascades cluster_outcomes Toxicological Outcomes OOS-TMP OOS-TMP CYP450 CYP450 OOS-TMP->CYP450 Lung Microsomes Reactive Metabolite Reactive Metabolite CYP450->Reactive Metabolite Clara Cell Clara Cell Reactive Metabolite->Clara Cell Direct Cytotoxicity Alveolar Macrophage Alveolar Macrophage Reactive Metabolite->Alveolar Macrophage Altered Function Cellular Stress Cellular Stress Clara Cell->Cellular Stress Alveolar Macrophage->Cellular Stress NF-kB Pathway NF-kB Pathway Cellular Stress->NF-kB Pathway MAPK Pathway MAPK Pathway Cellular Stress->MAPK Pathway Apoptosis Pathway Apoptosis Pathway Cellular Stress->Apoptosis Pathway Inflammation Inflammation NF-kB Pathway->Inflammation MAPK Pathway->Inflammation Apoptosis Apoptosis MAPK Pathway->Apoptosis Apoptosis Pathway->Apoptosis Lung Injury Lung Injury Inflammation->Lung Injury Apoptosis->Lung Injury

Caption: Proposed mechanism of OOS-TMP-induced lung injury.

Experimental Workflow for In Vivo Lung Injury Assessment

in_vivo_workflow cluster_analysis Downstream Analysis Animal Model Animal Model OOS-TMP Administration OOS-TMP Administration Animal Model->OOS-TMP Administration Time Course Time Course OOS-TMP Administration->Time Course Euthanasia & Sample Collection Euthanasia & Sample Collection Time Course->Euthanasia & Sample Collection Histopathology Histopathology Euthanasia & Sample Collection->Histopathology BALF Analysis BALF Analysis Euthanasia & Sample Collection->BALF Analysis Biochemical Assays Biochemical Assays Euthanasia & Sample Collection->Biochemical Assays Gene/Protein Expression Gene/Protein Expression Euthanasia & Sample Collection->Gene/Protein Expression

Caption: Workflow for assessing OOS-TMP-induced lung injury in vivo.

Conclusion and Future Directions

This compound induces significant pneumotoxicity and immunotoxicity, with Clara cells and alveolar macrophages identified as primary targets. The mechanism of action is thought to involve metabolic activation by cytochrome P450 enzymes, leading to direct cellular injury, oxidative stress, and the activation of pro-inflammatory and apoptotic signaling pathways. While the general framework of OOS-TMP toxicity is emerging, further research is needed to fill critical knowledge gaps. Specifically, future studies should focus on:

  • Quantitative Toxicology: Determining precise dose-response relationships and IC50 values for OOS-TMP on primary lung cell types.

  • Metabolic Pathways: Identifying the specific CYP isozymes involved in OOS-TMP activation in the lung and characterizing the reactive metabolites formed.

  • Signaling Pathways: Directly investigating the activation state of key signaling proteins in the NF-κB and MAPK pathways in response to OOS-TMP exposure in relevant lung cell models.

  • -Omics Approaches: Utilizing transcriptomics and proteomics to obtain a more comprehensive and unbiased view of the cellular and molecular changes induced by OOS-TMP in the lung.

A more detailed understanding of these aspects will be instrumental in developing strategies to mitigate the toxic effects of OOS-TMP and related compounds.

References

An In-Depth Technical Guide to the History, Discovery, and Analysis of Organophosphate Insecticides and Their Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and chemical intricacies of organophosphate insecticides, including a critical examination of their inherent impurities. Detailed experimental protocols for the analysis of these compounds and visualizations of their mechanism of action are provided to support researchers and professionals in the fields of toxicology, environmental science, and drug development.

A Dual-Edged Sword: The History and Discovery of Organophosphate Insecticides

The journey of organophosphate (OP) chemistry is intertwined with both agricultural advancement and the development of chemical warfare agents. The initial discoveries in the 19th century by chemists like Philippe de Clermont, who synthesized tetraethyl pyrophosphate (TEPP), laid the groundwork for future developments. However, it was the pioneering work of the German chemist Gerhard Schrader in the 1930s and 1940s that truly unleashed the potent biological activity of this class of compounds.[1][2]

Initially driven by a desire to combat world hunger through the development of more effective insecticides, Schrader's research at IG Farben led to the synthesis of thousands of organophosphorus compounds.[2][3] This systematic exploration yielded highly effective insecticides such as Bladan , the first fully synthetic contact insecticide based on hexaethyl tetraphosphate, and the widely used parathion (E 605).[3][4]

However, the immense toxicity of these compounds to mammals did not go unnoticed. In 1936, Schrader's team accidentally synthesized Tabun , the first of a new class of chemical warfare agents known as nerve agents.[5][6] This was followed by the discovery of Sarin in 1938, Soman in 1944, and Cyclosarin in 1949.[4] This dual-use nature of organophosphate chemistry highlights the fine line between beneficial agricultural tools and potent weapons. Although stockpiled during World War II, these nerve agents were not deployed on the battlefield.[5]

After the war, the focus shifted back to the agricultural applications of organophosphates, leading to the commercialization of insecticides like parathion and later, malathion.[7] These compounds offered significant advantages over the persistent organochlorine pesticides like DDT.[1]

Table 1: Timeline of Key Discoveries in Organophosphate Chemistry

YearDiscoveryKey Figure(s)Significance
1854Synthesis of tetraethyl pyrophosphate (TEPP), the first organophosphate cholinesterase inhibitor.Philippe de ClermontLaid the foundation for understanding the biological activity of organophosphates.[1][2]
1936Accidental synthesis of Tabun, the first nerve agent.Gerhard SchraderMarked the beginning of the development of organophosphate chemical warfare agents.[5][6]
1938Discovery of Sarin.Gerhard Schrader's teamA more potent nerve agent than Tabun.[4]
1944Synthesis of parathion (E605).Gerhard SchraderA highly effective and widely used insecticide post-World War II.[3]
1944Discovery of Soman.Richard KuhnAnother potent G-series nerve agent.[6]
1949Discovery of Cyclosarin.Gerhard Schrader's teamA G-series nerve agent with high volatility.[4]

The Hidden Dangers: Impurities in Organophosphate Insecticides

The manufacturing process of organophosphate insecticides is not always perfect, leading to the formation of impurities that can significantly impact the toxicity and stability of the final product. These impurities can arise from side reactions during synthesis, degradation of the active ingredient over time, or the presence of unreacted starting materials.

One of the most well-documented and toxicologically significant impurities is isomalathion , found in technical-grade malathion. Isomalathion is formed through the thermal isomerization of malathion and is a much more potent inhibitor of acetylcholinesterase, the primary target of organophosphates.[8][9] The presence of isomalathion was responsible for a tragic incident in 1976 where hundreds of malaria-control workers in Pakistan were poisoned.[9]

Other notable impurities include:

  • Sulfotep (O,O,O',O'-Tetraethyl dithiopyrophosphate), a common impurity in parathion and chlorpyrifos.[10][11] Sulfotep is itself a potent insecticide and cholinesterase inhibitor.

  • O,S,S-Trimethyl phosphorodithioate and related compounds in parathion, which can potentiate the toxicity of the parent compound.

  • In dichlorvos , impurities can include unreacted starting materials like trichlorfon and byproducts such as O,O-dimethyl 2-chlorovinyl phosphate.[4][12]

  • Diazinon can degrade to form toxic byproducts like diazoxon and various hydroxypyrimidines, especially in the presence of UV light and water.[13][14]

The presence and concentration of these impurities are critical factors in the overall toxicological profile of a commercial organophosphate insecticide formulation.

Table 2: Common Impurities in Selected Organophosphate Insecticides

Organophosphate InsecticideCommon ImpuritiesFormation PathwayToxicological Significance
MalathionIsomalathionThermal isomerization of malathion.Potent acetylcholinesterase inhibitor, significantly increases the toxicity of the formulation.[9]
ParathionSulfotep, O,S,S-Trimethyl phosphorodithioateSynthesis byproduct.Potent cholinesterase inhibitors, can potentiate the toxicity of parathion.
ChlorpyrifosSulfotep, 3,5,6-trichloro-2-pyridinolSynthesis byproducts.[10][11]Sulfotep is a toxic cholinesterase inhibitor. 3,5,6-trichloro-2-pyridinol is a major metabolite.
DichlorvosTrichlorfon, O,O-dimethyl 2-chlorovinyl phosphateUnreacted starting material and synthesis byproduct.[4][12]Trichlorfon is also an organophosphate insecticide.
DiazinonDiazoxon, 2-isopropyl-6-methyl-4-pyrimidinolOxidation and hydrolysis of diazinon.[13]Diazoxon is a more potent acetylcholinesterase inhibitor than diazinon.

Unmasking the Components: Experimental Protocols for Analysis

The accurate identification and quantification of organophosphate insecticides and their impurities are crucial for quality control, environmental monitoring, and toxicological studies. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the primary analytical techniques employed for this purpose. Sample preparation is a critical step to remove matrix interferences and concentrate the analytes of interest.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[9][10] A general protocol for the extraction of organophosphates and their impurities from a technical-grade material is provided below.

Protocol: QuEChERS Extraction for Technical-Grade Organophosphate Analysis

  • Sample Weighing: Accurately weigh approximately 1-2 grams of the homogenized technical-grade organophosphate material into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Internal Standard Spiking: Add an appropriate internal standard solution to the sample.

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing.

  • Salt Addition: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). The exact salt composition may vary depending on the specific method and matrix.

  • Vortexing and Centrifugation: Immediately vortex the tube for 1 minute to prevent the agglomeration of salts. Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the acetonitrile supernatant to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and MgSO₄ to remove residual water).

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract: The resulting supernatant is the cleaned extract, ready for GC-MS/MS or LC-MS/MS analysis.

QuEChERS_Workflow Sample 1. Weigh Sample Solvent 2. Add Acetonitrile & Internal Standard Sample->Solvent Shake1 3. Shake Vigorously Solvent->Shake1 Salts 4. Add QuEChERS Salts Shake1->Salts Vortex1 5. Vortex & Centrifuge Salts->Vortex1 dSPE 6. Transfer Supernatant to d-SPE Tube Vortex1->dSPE Vortex2 7. Vortex & Centrifuge dSPE->Vortex2 Analysis 8. Analyze Supernatant by GC/LC-MS Vortex2->Analysis

Caption: QuEChERS sample preparation workflow.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis

GC-MS/MS is a powerful technique for the separation and detection of volatile and semi-volatile organophosphates and their impurities. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

Table 3: Representative GC-MS/MS Parameters for Organophosphate Impurity Analysis

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temp 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 300 °C at 10 °C/min (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS/MS ModeMultiple Reaction Monitoring (MRM)
Example MRM Transitions Precursor Ion (m/z)
Malathion330
Isomalathion330
Chlorpyrifos350
Sulfotep322
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is particularly useful for the analysis of more polar and thermally labile organophosphates and their metabolites that are not amenable to GC analysis.

Table 4: Representative LC-MS/MS Parameters for Organophosphate Impurity Analysis

ParameterSetting
Liquid Chromatograph
ColumnC18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive Mode
MS/MS ModeMultiple Reaction Monitoring (MRM)
Example MRM Transitions Precursor Ion (m/z)
Diazinon305
Diazoxon289
Dichlorvos221

Mechanism of Action: Disruption of Cholinergic Signaling

The primary mechanism of toxicity for organophosphate insecticides is the irreversible inhibition of the enzyme acetylcholinesterase (AChE) .[15] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.

By inhibiting AChE, organophosphates cause an accumulation of ACh in the synapse, leading to continuous stimulation of cholinergic receptors on the postsynaptic membrane. This overstimulation of both nicotinic and muscarinic acetylcholine receptors is responsible for the wide range of toxic effects observed in organophosphate poisoning.[6][16]

Nicotinic Acetylcholine Receptor Signaling

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels. Upon binding of acetylcholine, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This leads to depolarization of the postsynaptic membrane and the generation of an action potential in neurons or muscle contraction in muscle cells.[17] The influx of Ca²⁺ also acts as a second messenger, activating various downstream signaling cascades.[5]

Nicotinic_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Muscle Cell ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Ion_Channel Ion Channel Opens nAChR->Ion_Channel Cations Na⁺/Ca²⁺ Influx Ion_Channel->Cations Depolarization Membrane Depolarization Cations->Depolarization Ca_Signaling Ca²⁺-mediated Signaling Cations->Ca_Signaling Action_Potential Action Potential / Muscle Contraction Depolarization->Action_Potential PI3K_Akt PI3K/Akt Pathway Ca_Signaling->PI3K_Akt MAPK MAPK Pathway Ca_Signaling->MAPK Neuroprotection Neuroprotection / Gene Expression PI3K_Akt->Neuroprotection MAPK->Neuroprotection

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate a slower, more modulatory response to acetylcholine. There are five subtypes (M1-M5) which couple to different G-proteins and activate distinct downstream signaling pathways.

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[18][19]

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[18][19]

The activation of these pathways leads to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability. The sustained activation of these pathways due to AChE inhibition contributes significantly to the toxic effects of organophosphates.

Muscarinic_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell ACh Acetylcholine (ACh) mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binds Gq Gq/11 Protein mAChR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response MAPK MAPK Pathway PKC->MAPK MAPK->Cellular_Response

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway (Gq-coupled).

Conclusion

The discovery of organophosphate insecticides represents a significant milestone in agricultural chemistry, providing powerful tools for pest control. However, their history is also a cautionary tale of the potential for dual-use technologies and the importance of understanding the full toxicological profile of chemical compounds, including their impurities. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry, analysis, and mechanism of action of organophosphates is essential for developing safer alternatives, mitigating environmental contamination, and designing effective treatments for poisoning. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for these ongoing efforts.

References

The In Vivo Metabolic Journey of O,O,S-Trimethyl Phosphorothioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,O,S-Trimethyl phosphorothioate (OOS-TMP) is an organophosphate compound of significant toxicological interest. Understanding its metabolic fate is crucial for assessing its potential risks and developing strategies for mitigation. This technical guide provides a comprehensive overview of the in vivo metabolism of OOS-TMP, drawing upon available scientific literature. While direct quantitative in vivo data for OOS-TMP is limited, this guide synthesizes findings from closely related compounds and in vitro studies to present a cohesive picture of its absorption, distribution, metabolism, and excretion (ADME). This document details plausible metabolic pathways, outlines relevant experimental protocols, and presents key data in a structured format to support further research and drug development efforts.

Introduction

This compound is a member of the organophosphate family, some of which are used as pesticides and others of which are impurities in commercial pesticide formulations. The toxicity of OOS-TMP, particularly its pneumotoxicity, necessitates a thorough understanding of its behavior within a biological system. This guide focuses on the in vivo metabolic processes that govern the biotransformation and elimination of OOS-TMP, providing a foundational resource for researchers in toxicology, pharmacology, and drug development.

Absorption and Distribution

Metabolism: The Central Role of Cytochrome P450

The biotransformation of OOS-TMP is primarily a detoxification process, with the liver playing a central role. The key metabolic pathway is oxidative desulfuration, a reaction catalyzed by the cytochrome P450 (CYP450) enzyme system.

A pivotal study on the closely related compound, O,S,S-trimethyl phosphorodithioate (OSSMe), in rat liver and lung microsomes provides strong evidence for this pathway. This study demonstrated that the metabolism of OSSMe is NADPH-dependent and, at least in part, cytochrome P-450-dependent, leading to the formation of O,S-dimethyl phosphorothioate (OSMeO-). Given the structural similarity, a parallel pathway is proposed for OOS-TMP.

Proposed Metabolic Pathway of this compound:

cluster_metabolism Metabolic Transformation cluster_excretion Excretion OOS_TMP O,O,S-Trimethyl phosphorothioate OOO_TMP O,O,O-Trimethyl phosphate (Oxon) OOS_TMP->OOO_TMP Oxidative Desulfuration (CYP450) demethylated_metabolite O,S-Dimethyl phosphorothioate OOS_TMP->demethylated_metabolite O-demethylation (CYP450, GST) Urine Urine OOO_TMP->Urine demethylated_metabolite->Urine Feces Feces demethylated_metabolite->Feces

Figure 1: Proposed metabolic pathway of this compound.

The primary metabolic steps are:

  • Oxidative Desulfuration: The thiono sulfur (P=S) is replaced by an oxygen atom to form the corresponding oxon metabolite, O,O,O-trimethyl phosphate. This reaction is a bioactivation step, as the oxon is often a more potent inhibitor of acetylcholinesterase.

  • O-demethylation: Cleavage of one of the methoxy groups, potentially mediated by CYP450 enzymes or glutathione S-transferases (GSTs), would lead to the formation of O,S-dimethyl phosphorothioate.

Excretion

The metabolites of OOS-TMP, being more polar than the parent compound, are more readily excreted from the body. While a specific excretion balance study for OOS-TMP is not available, data from other organophosphates indicate that urine is the primary route of elimination for the water-soluble metabolites. Fecal excretion may play a minor role.

Quantitative Data

Direct quantitative in vivo data for this compound is not extensively reported in the literature. The following table summarizes kinetic data from an in vitro study on the related compound, O,S,S-trimethyl phosphorodithioate, which provides an indication of the metabolic capacity of different tissues.

Table 1: In Vitro Metabolic Kinetics of O,S,S-trimethyl phosphorodithioate in Rat Microsomes

Tissue MicrosomesKm (mM)
Lung0.30 ± 0.07
Liver4.63 ± 2.42

Data from a study on O,S,S-trimethyl phosphorodithioate, a structurally similar compound.

This data suggests that the lung has a higher affinity (lower Km) for metabolizing this class of compounds compared to the liver, although the overall metabolic capacity of the liver is likely greater due to its size.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the in vivo metabolic fate of OOS-TMP, based on established practices for similar compounds.

In Vivo Metabolism Study in Rats

Objective: To determine the absorption, distribution, metabolism, and excretion of OOS-TMP in rats.

Workflow:

start Acclimatize Male Sprague-Dawley Rats dosing Administer Radiolabeled OOS-TMP Orally start->dosing collection Collect Urine, Feces, and Blood Samples at Timed Intervals dosing->collection euthanasia Euthanize and Collect Tissues collection->euthanasia analysis Analyze Samples by LC-MS/MS or GC-MS euthanasia->analysis data Quantify Parent Compound and Metabolites analysis->data

Figure 2: Workflow for an in vivo metabolism study of OOS-TMP.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are housed in individual metabolism cages to allow for separate collection of urine and feces.

  • Dosing: A single oral dose of radiolabeled ([14C] or [3H]) OOS-TMP is administered by gavage. The use of a radiolabeled compound allows for a complete mass balance assessment.

  • Sample Collection:

    • Urine and Feces: Collected at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.

    • Blood: Serial blood samples are collected from the tail vein at various time points to determine the pharmacokinetic profile.

  • Tissue Distribution: At the end of the study, animals are euthanized, and various tissues (liver, kidneys, lung, brain, fat, etc.) are collected.

  • Sample Analysis:

    • Quantification of Radioactivity: Total radioactivity in urine, feces, and tissues is determined by liquid scintillation counting.

    • Metabolite Profiling: Samples are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

In Vitro Metabolism with Liver Microsomes

Objective: To investigate the in vitro metabolism of OOS-TMP and identify the role of CYP450 enzymes.

Protocol:

  • Microsome Preparation: Liver microsomes are prepared from untreated male Sprague-Dawley rats by differential centrifugation.

  • Incubation: OOS-TMP is incubated with liver microsomes in the presence of an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • CYP450 Inhibition (Optional): To identify specific CYP450 isozymes involved, incubations can be performed in the presence of selective chemical inhibitors or using recombinant CYP450 enzymes.

  • Sample Analysis: The reaction is quenched with an organic solvent (e.g., acetonitrile), and the supernatant is analyzed by LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formation of metabolites.

Conclusion

The in vivo metabolic fate of this compound is characterized by absorption, distribution to key metabolic organs like the liver and lungs, and subsequent biotransformation primarily through cytochrome P450-mediated oxidative desulfuration and O-demethylation. The resulting polar metabolites are then predominantly excreted in the urine. While a complete quantitative in vivo dataset for OOS-TMP is lacking, the information synthesized in this guide from related compounds and in vitro systems provides a robust framework for understanding its metabolic journey. Further research, particularly comprehensive in vivo studies utilizing radiolabeled compounds, is necessary to definitively quantify the absorption, distribution, and excretion of OOS-TMP and its metabolites. This knowledge is paramount for accurate risk assessment and the development of potential therapeutic interventions.

An In-Depth Technical Guide to O,O,S-Trimethyl Phosphorothioate: Chemical Structure and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,O,S-Trimethyl phosphorothioate is an organophosphorus compound with significant relevance in toxicological research and as an impurity in certain commercial pesticides. This technical guide provides a comprehensive overview of its chemical structure, reactivity, and biological interactions. Key aspects covered include its synthesis, physical and chemical properties, spectral data, and toxicological profile, with a focus on its mechanisms of action, including metabolic activation and target organ toxicity. This document is intended to serve as a detailed resource for professionals engaged in research and development in toxicology, pharmacology, and medicinal chemistry.

Chemical Structure and Identification

This compound is a chiral organophosphorus compound containing a central phosphorus atom bonded to two methoxy groups, a methylthio group, and a doubly bonded oxygen atom.

Chemical Identifiers [1][2]

IdentifierValue
IUPAC Name [methoxy(methylsulfanyl)phosphoryl]oxymethane[1]
CAS Number 152-20-5[1][2]
Molecular Formula C₃H₉O₃PS[1][2]
Molecular Weight 156.14 g/mol [1][2]
SMILES COP(=O)(OC)SC[1]
InChI InChI=1S/C3H9O3PS/c1-5-7(4,6-2)8-3/h1-3H3[1]

Structural Diagram:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table of Physical and Chemical Properties [1][2]

PropertyValue
Appearance No data available
Boiling Point No data available
Melting Point No data available
Density No data available
XLogP3-AA -0.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3
Exact Mass 156.00100232
Monoisotopic Mass 156.00100232
Topological Polar Surface Area 60.8 Ų
Heavy Atom Count 8
Complexity 96.7

Reactivity

Hydrolysis
Oxidation

The sulfur atom in the phosphorothioate moiety is susceptible to oxidation. In the context of phosphorothioate-modified oligonucleotides, oxidation can lead to the formation of the corresponding phosphodiester, a process that can be induced by oxidizing agents.[6][7] For this compound, oxidation would likely convert the P-S-C linkage to a P-O-C linkage, though specific studies on this reaction for the isolated molecule are not extensively documented.

Thermolysis

When heated to decomposition, this compound emits toxic fumes of phosphorus oxides (POx) and sulfur oxides (SOx).[2] This thermal instability is a critical safety consideration in its handling and storage.

Nucleophilic Reactions

The phosphorothioate group can act as a nucleophile, reacting with various electrophilic reagents. This reactivity is exploited in the functionalization of phosphorothioate-containing oligonucleotides.[8][9][10] The sulfur atom is the primary site of nucleophilic attack.

Synthesis

G cluster_0 Step 1: Sulfurization cluster_1 Step 2: Alkylation A Dimethyl phosphite D O,O-Dimethyl phosphorothioate salt A->D B Sulfur (S₈) B->D C Base (e.g., Triethylamine) C->D E O,O-Dimethyl phosphorothioate salt G This compound E->G F Methylating agent (e.g., Methyl iodide) F->G

Caption: General synthetic pathway for this compound.

General Experimental Considerations:

  • Reaction Conditions: The sulfurization step is typically carried out in an inert solvent. The subsequent alkylation is a nucleophilic substitution reaction and conditions should be chosen to favor S-alkylation over O-alkylation.

  • Purification: Purification of the final product would likely involve chromatographic techniques to separate it from starting materials, by-products, and any O-alkylated isomers.

Spectral Data

Spectral data is crucial for the identification and characterization of this compound.

Table of Spectral Data

TechniqueKey FeaturesReference
¹H NMR Data not explicitly detailed in search results.
¹³C NMR Data not explicitly detailed in search results.
³¹P NMR Data not explicitly detailed in search results.
Mass Spectrometry (GC-MS) Available on PubChem.[1]--INVALID-LINK--

Experimental Protocol for Mass Spectrometry Analysis (General for Phosphorothioates):

A common method for the analysis of phosphorothioate oligonucleotides, which can be adapted for smaller molecules, involves liquid chromatography coupled with mass spectrometry (LC-MS).[6][11][12][13][14][15]

  • Sample Preparation: Dissolve the sample in a suitable solvent mixture, such as acetonitrile and water with a volatile salt like ammonium acetate, to a concentration appropriate for the instrument's sensitivity.[11]

  • Chromatographic Separation: Employ a suitable chromatography column, such as a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column, to separate the analyte from any impurities.[11]

  • Mass Spectrometric Detection: Utilize an electrospray ionization (ESI) source in negative ion mode. The mass analyzer, such as a quadrupole-time-of-flight (Q-TOF) instrument, can be used to obtain high-resolution mass spectra.[12]

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak corresponding to the mass of this compound. Fragmentation patterns can be analyzed to confirm the structure.

Toxicology and Mechanism of Action

This compound is known for its toxic effects, particularly pneumotoxicity and delayed toxicity.

Pneumotoxicity

This compound induces lung injury in animal models.[11][16] The primary target cells in the lungs are the Clara cells and type II alveolar epithelial cells.[16] A single sublethal dose can lead to long-term structural and biochemical changes in the lungs, including hypertrophy and hyperplasia of type II alveolar epithelial cells and increased collagen deposition.[11]

Delayed Toxicity

This compound exhibits delayed toxicity in rats, with a delayed LD50 of 15-20 mg/kg.[17] The toxic effects are associated with a continual loss of body weight.[17] It is important to note that the delayed toxicity observed in rats is distinct from the delayed neurotoxicity seen in hens with some other organophosphorus compounds.[17]

Mechanism of Action

The toxicity of this compound is linked to its metabolic activation by cytochrome P450 (P450) enzymes.[1] The P450 system metabolizes phosphorothioates through desulfuration, which can lead to the formation of a more potent toxic metabolite.[18]

The non-toxic isomer, O,O,O-trimethyl phosphorothioate, can protect against the pneumotoxicity of this compound.[1] This protective effect is attributed to its ability to decrease pulmonary P450 levels and inhibit P450-mediated monooxygenases, thereby reducing the metabolic activation of the toxic isomer.[1]

G cluster_0 Metabolic Activation cluster_1 Toxic Effects cluster_2 Protective Mechanism A This compound C Toxic Metabolite A->C Desulfuration B Cytochrome P450 Enzymes B->C D Toxic Metabolite E Lung Injury (Pneumotoxicity) D->E F Delayed Toxicity D->F G O,O,O-Trimethyl phosphorothioate (Isomer) I Inhibition of Metabolic Activation G->I H Cytochrome P450 Enzymes H->I I->B Inhibits

Caption: Proposed mechanism of toxicity and protection.

Cholinesterase Inhibition

While many organophosphorus compounds are potent inhibitors of acetylcholinesterase, studies on a series of O,O,S-trialkyl phosphorothioates suggest that their intoxication involves both cholinergic and noncholinergic mechanisms.[8]

Conclusion

This compound is a compound of significant interest due to its toxicological properties. Its chemical structure, characterized by the P=O and P-S-C bonds, dictates its reactivity, including its susceptibility to oxidation and its role as a nucleophile. The toxicity of this compound is primarily driven by metabolic activation via cytochrome P450 enzymes, leading to pneumotoxicity and delayed toxicity. Understanding the structure-activity relationships and mechanisms of toxicity of this compound is crucial for risk assessment and the development of potential therapeutic interventions for organophosphate poisoning. This technical guide provides a foundational understanding for researchers and professionals working with this and related compounds.

References

Environmental Degradation of O,O,S-Trimethyl Phosphorothioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O,S-Trimethyl phosphorothioate (OOS-TMP) is an organophosphate compound that can be found as an impurity in some commercial pesticides. Understanding its environmental fate is crucial for assessing its potential ecological impact. This technical guide provides an in-depth overview of the environmental degradation pathways of OOS-TMP, including hydrolysis, photolysis, and microbial degradation. It summarizes available quantitative data, details relevant experimental protocols, and visualizes the degradation pathways and experimental workflows.

Core Degradation Pathways

The environmental degradation of this compound primarily proceeds through three main pathways: hydrolysis, photolysis, and microbial degradation. These processes can occur simultaneously and are influenced by various environmental factors such as pH, temperature, light intensity, and microbial populations.

Hydrolysis: This is a chemical process in which water reacts with OOS-TMP, leading to the cleavage of its ester bonds. The rate of hydrolysis is significantly dependent on pH, with faster degradation typically observed under alkaline conditions.

Photolysis: OOS-TMP can be degraded by sunlight, a process known as photolysis or photodegradation. This process involves the absorption of light energy, which leads to the breaking of chemical bonds within the molecule. The efficiency of photolysis is influenced by factors such as the intensity and wavelength of light.

Microbial Degradation: Microorganisms in the soil and water can utilize OOS-TMP as a source of nutrients, breaking it down into simpler, less toxic compounds. This is a key pathway for the natural attenuation of OOS-TMP in the environment. The rate of microbial degradation depends on the types and abundance of microorganisms present, as well as environmental conditions like temperature, moisture, and nutrient availability.

Quantitative Degradation Data

While specific quantitative data for the environmental degradation of this compound is limited in publicly available literature, the following table summarizes typical data that would be collected in environmental fate studies, based on the degradation of similar organophosphate compounds.

Degradation PathwayParameterValueConditionsReference
Hydrolysis Half-life (t½)[Data not available]pH 5, 7, 9; 25°C-
Rate Constant (k)[Data not available]pH 7, 25°C-
Photolysis Half-life (t½)[Data not available]Continuous irradiation-
Quantum Yield (Φ)[Data not available]In water-
Microbial Degradation Half-life (t½) - Soil[Data not available]Aerobic; 25°C-
Half-life (t½) - Water[Data not available]Aerobic; 25°C-

Note: This table is a template. Specific values for this compound need to be determined through experimental studies.

Degradation Products

The degradation of this compound is expected to yield several transformation products. The primary initial step in both hydrolysis and microbial degradation is likely the cleavage of the P-S or P-O bonds.

Expected Primary Degradation Products:

  • O,O-Dimethyl phosphorothioic acid: Formed by the cleavage of the S-CH3 bond.

  • O,S-Dimethyl phosphorothioic acid: Formed by the cleavage of an O-CH3 bond.

  • Methanol: Released upon cleavage of the methoxy groups.

  • Methanethiol: Released upon cleavage of the methylthio group.

Further degradation of these primary products would lead to the formation of phosphoric acid, sulfate, and carbon dioxide.

Experimental Protocols

Standardized guidelines from organizations like the Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) are typically followed for studying the environmental fate of chemicals.[1][2][3][4]

Hydrolysis Study (Adapted from OECD Guideline 111)
  • Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

  • Materials:

    • This compound (analytical standard)

    • Sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Constant temperature incubator/water bath (e.g., 25°C and 50°C).

    • Analytical instrumentation (e.g., HPLC-UV, LC-MS) for quantification of the parent compound and degradation products.

  • Procedure:

    • Prepare sterile solutions of OOS-TMP in each buffer at a known concentration.

    • Incubate the solutions in the dark at a constant temperature.

    • At specified time intervals, withdraw aliquots from each solution.

    • Analyze the aliquots to determine the concentration of remaining OOS-TMP and the formation of any degradation products.

    • Continue sampling until at least 50% degradation has occurred or for a maximum of 30 days.

  • Data Analysis:

    • Plot the concentration of OOS-TMP versus time for each pH and temperature.

    • Determine the hydrolysis rate constant (k) and the half-life (t½) for each condition, typically assuming pseudo-first-order kinetics.

Aqueous Photolysis Study (Adapted from OECD Guideline 316)
  • Objective: To determine the rate of photodegradation of this compound in an aqueous solution under simulated sunlight.

  • Materials:

    • This compound

    • Purified, sterile water (e.g., buffered at pH 7).

    • A photolysis reactor with a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Control samples kept in the dark at the same temperature.

    • Analytical instrumentation (e.g., HPLC-UV, LC-MS).

  • Procedure:

    • Prepare an aqueous solution of OOS-TMP.

    • Place the solution in the photolysis reactor and expose it to the light source.

    • Simultaneously, incubate control samples in the dark.

    • At various time points, collect samples from both the irradiated and dark control solutions.

    • Analyze the samples to measure the concentration of OOS-TMP.

  • Data Analysis:

    • Calculate the rate of photodegradation by subtracting the rate of degradation in the dark (hydrolysis) from the total rate of degradation in the light.

    • Determine the photolysis half-life and, if possible, the quantum yield.

Aerobic Soil Biodegradation Study (Adapted from OECD Guideline 307)
  • Objective: To determine the rate and route of aerobic biodegradation of this compound in soil.

  • Materials:

    • Radiolabeled (e.g., ¹⁴C) this compound to trace its fate.

    • Fresh, sieved soil with known characteristics (pH, organic carbon content, texture).

    • Incubation vessels that allow for aeration and trapping of volatile products (e.g., ¹⁴CO₂).

    • Analytical instruments for quantifying the parent compound, metabolites, and ¹⁴CO₂ (e.g., LSC, HPLC-radiodetector, LC-MS).

  • Procedure:

    • Treat the soil with a known concentration of radiolabeled OOS-TMP.

    • Adjust the soil moisture to an optimal level (e.g., 40-60% of water holding capacity).

    • Incubate the treated soil in the dark at a constant temperature (e.g., 20-25°C) with a continuous flow of air.

    • Trap any evolved ¹⁴CO₂ in a suitable trapping solution (e.g., potassium hydroxide).

    • At regular intervals, sacrifice replicate soil samples and extract the residues.

    • Analyze the extracts to determine the concentrations of the parent compound and its degradation products.

    • Quantify the amount of non-extractable (bound) residues and the evolved ¹⁴CO₂.

  • Data Analysis:

    • Determine the dissipation half-life (DT50) of OOS-TMP in the soil.

    • Identify the major degradation products and quantify their formation and decline over time.

    • Calculate the extent of mineralization to ¹⁴CO₂.

Visualizations

Logical Flow of Environmental Degradation Pathways

cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation cluster_products Degradation Products cluster_final Mineralization OOS_TMP O,O,S-Trimethyl phosphorothioate Hydrolysis Hydrolysis OOS_TMP->Hydrolysis H2O (pH dependent) Photolysis Photolysis OOS_TMP->Photolysis Sunlight Microbial Microbial Degradation OOS_TMP->Microbial Microorganisms Metabolite1 O,O-Dimethyl phosphorothioic acid Hydrolysis->Metabolite1 Metabolite2 O,S-Dimethyl phosphorothioic acid Hydrolysis->Metabolite2 Methanol Methanol Hydrolysis->Methanol Methanethiol Methanethiol Hydrolysis->Methanethiol Photolysis->Metabolite1 Photolysis->Metabolite2 Microbial->Metabolite1 Microbial->Metabolite2 Microbial->Methanol Microbial->Methanethiol Final CO2 + H2O + H3PO4 + SO4^2- Metabolite1->Final Metabolite2->Final Methanol->Final Methanethiol->Final

Caption: Environmental degradation pathways of this compound.

Experimental Workflow for a Soil Biodegradation Study

start Start: Soil Collection and Characterization prep Soil Treatment with Radiolabeled OOS-TMP start->prep incubation Aerobic Incubation (Constant Temp. & Moisture) prep->incubation sampling Periodic Sampling incubation->sampling volatiles Trapping of Volatiles (e.g., 14CO2) incubation->volatiles extraction Solvent Extraction of Soil Residues sampling->extraction analysis Analysis of Extracts (HPLC, LC-MS) extraction->analysis bound Quantification of Non-extractable Residues extraction->bound data Data Analysis: DT50, Metabolite ID, Mineralization Rate analysis->data quant_volatiles Quantification of Trapped Volatiles (LSC) volatiles->quant_volatiles quant_volatiles->data bound->data end End: Degradation Profile data->end

Caption: Workflow for an aerobic soil biodegradation study.

Conclusion

References

O,O,S-Trimethyl Phosphorothioate: A Technical Guide to its Role as a Contaminant in Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O,O,S-Trimethyl phosphorothioate (OOS-TMP) is a significant contaminant found in technical grade organophosphate pesticides, such as malathion and acephate. Its presence is of considerable concern due to its potential to increase the toxicity of the final pesticide formulation. This technical guide provides a comprehensive overview of OOS-TMP, including its chemical properties, formation as a contaminant, analytical detection methods, and toxicological effects. Detailed experimental protocols for toxicity assessment and diagrams illustrating its formation and toxicological pathways are presented to support research and development in this critical area of agrochemical safety.

Introduction

This compound (CAS No. 152-20-5) is an organophosphorus compound that is not intended as an active ingredient in pesticides but is often present as an impurity.[1][2] It can arise during the manufacturing process of certain organophosphate insecticides or as a degradation product during storage.[3][4] The presence of OOS-TMP is significant as it has been shown to potentiate the toxicity of the active pesticide ingredient.[2] For instance, in the case of acephate, OOS-TMP has been observed to slightly potentiate its toxicity to mice.[2] This guide aims to provide a detailed technical resource on OOS-TMP for professionals involved in pesticide research, development, and safety assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name [methoxy(methylsulfanyl)phosphoryl]oxymethane[5]
CAS Number 152-20-5[1][5][6]
Molecular Formula C3H9O3PS[1][5][7]
Molecular Weight 156.14 g/mol [1][5]
Appearance Not specified, likely a liquid
Boiling Point Not available[6]
Melting Point Not available[6]
Density Not available[6]
LogP (Octanol/Water Partition Coefficient) 1.750 (Crippen Method)[8]

Formation as a Contaminant in Technical Grade Pesticides

This compound is primarily formed as a byproduct during the synthesis of organophosphate pesticides like malathion. The synthesis of malathion involves the reaction of O,O-dimethyldithiophosphoric acid with diethyl maleate.[5] Impurities can arise from side reactions or the presence of unreacted starting materials and intermediates. The formation of OOS-TMP can occur through isomerization of its corresponding thiono isomer, O,O,O-trimethyl phosphorothioate, which is also a potential impurity.

Caption: Formation pathways of this compound as a contaminant.

Analytical Detection Methods

The detection and quantification of OOS-TMP in technical grade pesticides are crucial for quality control and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general framework for the analysis of OOS-TMP in a pesticide matrix.

4.1.1. Sample Preparation

  • Extraction: Accurately weigh a known amount of the technical grade pesticide. Dissolve the sample in a suitable organic solvent (e.g., acetone or acetonitrile).

  • Dilution: Dilute the sample to a concentration within the calibrated range of the instrument.

  • Cleanup (if necessary): For complex matrices, a cleanup step using solid-phase extraction (SPE) may be required to remove interfering compounds.

4.1.2. GC-MS Instrumentation and Conditions

A typical GC-MS setup for OOS-TMP analysis is outlined in Table 2.

Table 2: Example GC-MS Parameters for OOS-TMP Analysis

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Oven Temperature Program Initial temperature of 70 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
MS Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Target Ions (m/z) 125, 140, 110

4.1.3. Data Analysis

Quantification is achieved by comparing the peak area of OOS-TMP in the sample to a calibration curve generated from certified reference standards.

Caption: General workflow for the analytical detection of OOS-TMP.

Toxicology

OOS-TMP exhibits a range of toxicological effects, with the pulmonary and immune systems being primary targets.

Pulmonary Toxicity

Studies in animal models have demonstrated that OOS-TMP is a potent pneumotoxin.[1] It induces selective injury to the lung, particularly targeting Clara cells in the bronchiolar epithelium.[1] This initial damage is followed by injury to the pulmonary parenchyma, including endothelial and type I alveolar epithelial cells.[1]

Experimental Protocol: Assessment of Pulmonary Toxicity in Mice

  • Animals: Use female C57BL/Ka mice (weanling).

  • Test Substance Preparation: Dissolve OOS-TMP in a suitable vehicle such as corn oil.

  • Administration: Administer OOS-TMP via intraperitoneal injection at various doses.

  • Time Points: Euthanize animals at different time points post-administration (e.g., 6, 12, 24, 48, 72, and 168 hours).

  • Endpoints:

    • Lung Histopathology: Collect lung tissues and fix them in an appropriate fixative (e.g., 10% neutral buffered formalin). Process tissues for light microscopy (H&E staining) and transmission electron microscopy to assess morphological changes in Clara cells, type I and II alveolar epithelial cells, and the endothelium.

    • Lung Weight and Water Content: Measure wet and dry lung weights to assess edema.

    • Biochemical Markers: Analyze lung homogenates for markers of lung injury, such as hydroxyproline content for fibrosis.[9]

Immunotoxicity

OOS-TMP has been shown to be an immunosuppressive agent.[2] Acute treatment can lead to a marked suppression of both cellular and humoral immune responses. Studies have indicated that macrophages are a primary target of OOS-TMP-induced immunosuppression.[3]

Experimental Protocol: Assessment of Immunotoxicity in Mice

  • Animals: Use female C57B1/6 mice.

  • Test Substance Administration: Administer OOS-TMP (e.g., 0.5 mg/kg/day or 5.0 mg/kg/day) for a specified period (e.g., 14 days).

  • Immune Function Assays:

    • Humoral Immunity: Immunize mice with sheep red blood cells (SRBC) and measure the antibody-secreting cell response using a plaque-forming cell (PFC) assay.

    • Cell-Mediated Immunity: Assess the cytotoxic T-lymphocyte (CTL) response to alloantigens.

    • Lymphocyte Proliferation: Measure the proliferative response of splenocytes to mitogens such as concanavalin A (Con A) and lipopolysaccharide (LPS).

    • Cytokine Production: Quantify the production of key cytokines like Interleukin-2 (IL-2) from stimulated splenocytes using ELISA.

Mechanisms of Toxicity

The toxic effects of OOS-TMP are mediated through several mechanisms, including acetylcholinesterase inhibition, effects on cytochrome P450 enzymes, and induction of oxidative stress.

Acetylcholinesterase Inhibition

Like many organophosphates, OOS-TMP can inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, resulting in cholinergic toxicity.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagents:

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - chromogen

    • Phosphate buffer (pH 8.0)

    • Acetylcholinesterase enzyme (from electric eel or human recombinant)

    • OOS-TMP test solutions at various concentrations

  • Procedure:

    • In a 96-well plate, add buffer, DTNB, and the AChE enzyme solution.

    • Add the OOS-TMP test solutions or a control solvent.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color development is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition of AChE activity for each concentration of OOS-TMP and determine the IC50 value.

G cluster_AChE Acetylcholinesterase (AChE) Inhibition OOS_TMP O,O,S-Trimethyl phosphorothioate AChE Acetylcholinesterase OOS_TMP->AChE binds to and inhibits Inhibition Inhibition of AChE AChE->Inhibition Accumulation Accumulation of Acetylcholine Inhibition->Accumulation leads to Acetylcholine Acetylcholine (Neurotransmitter) Acetylcholine->AChE hydrolyzed by Cholinergic_Toxicity Cholinergic Toxicity Accumulation->Cholinergic_Toxicity

Caption: Signaling pathway of acetylcholinesterase inhibition by OOS-TMP.

Effects on Cytochrome P450 Enzymes

Phosphorothioate-containing compounds have been shown to inhibit various cytochrome P450 (CYP) enzymes in vitro.[10] This can alter the metabolism of other xenobiotics and endogenous compounds.

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

  • System: Use human liver microsomes (HLMs) as a source of CYP enzymes.

  • Probe Substrates: Utilize specific probe substrates for different CYP isozymes (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

  • Incubation: Incubate HLMs, a NADPH-generating system, the probe substrate, and various concentrations of OOS-TMP.

  • Analysis: After a set incubation time, stop the reaction and quantify the formation of the metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Determine the IC50 of OOS-TMP for each CYP isozyme.

Oxidative Stress

The toxicity of some organophosphates is associated with the induction of oxidative stress, leading to cellular damage through the overproduction of reactive oxygen species (ROS).

Experimental Protocol: Assessment of Oxidative Stress Markers

  • Sample Collection: Collect tissues (e.g., lung, liver) from animals treated with OOS-TMP.

  • Homogenization: Prepare tissue homogenates in an appropriate buffer.

  • Assays:

    • Lipid Peroxidation: Measure malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.

    • Antioxidant Enzyme Activity: Determine the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) using commercially available assay kits or standard spectrophotometric methods.

    • Glutathione Levels: Measure the levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) to assess the redox status of the cells.

Conclusion

This compound is a toxicologically significant contaminant in technical grade organophosphate pesticides. Its presence can enhance the overall toxicity of the formulated product, posing risks to human health and the environment. A thorough understanding of its formation, detection, and toxicological profile is essential for the development of safer and more effective pesticides. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation and risk assessment of this important contaminant.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of O,O,S-Trimethyl Phosphorothioate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of O,O,S-Trimethyl phosphorothioate (OOS-TMP) in environmental matrices. Given the absence of a standardized EPA method specifically for OOS-TMP, the following protocols are based on established and validated techniques for the analysis of organophosphorus pesticides with similar physicochemical properties.

Introduction

This compound (OOS-TMP) is an organophosphorus compound that can be present in the environment as a manufacturing impurity in some organophosphate pesticides. Due to potential toxicity, monitoring its presence in environmental compartments such as water and soil is crucial. This document outlines recommended procedures for sample preparation, extraction, and instrumental analysis using Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is critical for developing effective analytical methods.

PropertyValueReference
Molecular FormulaC₃H₉O₃PS[1][2]
Molecular Weight156.14 g/mol [1]
CAS Number152-20-5[1]
Boiling Point169°C at 760 mmHg[3]
Density1.211 g/cm³[3]

Analytical Methodologies

The selection of the analytical method depends on the sample matrix, required sensitivity, and available instrumentation. Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or a Mass Spectrometer (GC-MS) is a common and effective technique for the analysis of volatile and semi-volatile organophosphorus compounds like OOS-TMP. For less volatile metabolites or in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity.

Analysis of OOS-TMP in Water Samples

Principle: Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of organophosphorus pesticides from aqueous samples.[4][5] The extracted analytes are then analyzed by GC-NPD or GC-MS.

Experimental Protocol:

3.1.1. Sample Preparation and Extraction (SPE)

  • Sample Collection: Collect water samples in clean glass bottles. If residual chlorine is present, quench with sodium thiosulfate. Store samples at 4°C until extraction.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Cartridge Drying: Dry the cartridge by passing a stream of nitrogen or by applying a vacuum for 20-30 minutes.

  • Elution: Elute the retained analytes with 2 x 5 mL of ethyl acetate into a collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at a temperature no higher than 35°C.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., Triphenyl phosphate) to the final extract before instrumental analysis.

3.1.2. Instrumental Analysis (GC-NPD)

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Detector: Nitrogen-Phosphorus Detector (NPD).

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Initial temperature 60°C for 1 min, ramp to 180°C at 20°C/min, then to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector Temperature: 300°C.

Workflow for Water Sample Analysis

Water_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Instrumental Analysis Sample 500 mL Water Sample Condition Condition C18 SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Ethyl Acetate Dry->Elute Concentrate Concentrate to 1 mL Elute->Concentrate Add_IS Add Internal Standard Concentrate->Add_IS GC_NPD GC-NPD Analysis Add_IS->GC_NPD

Caption: Workflow for the analysis of OOS-TMP in water samples.

Analysis of OOS-TMP in Soil and Sediment Samples

Principle: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from solid matrices.[6][7][8] It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction (dSPE). Analysis is typically performed by GC-MS or LC-MS/MS.

Experimental Protocol:

3.2.1. Sample Preparation and Extraction (QuEChERS)

  • Sample Homogenization: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample by grinding.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and add an appropriate internal standard.

    • The extract is now ready for GC-MS or LC-MS/MS analysis.

3.2.2. Instrumental Analysis (GC-MS)

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms Ultra Inert (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Initial temperature 70°C for 2 min, ramp to 150°C at 25°C/min, then to 300°C at 5°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Quadrupole: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Suggested ions for OOS-TMP (m/z): 156, 125, 93, 79.

Workflow for Soil Sample Analysis

Soil_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup dSPE Cleanup cluster_analysis Instrumental Analysis Sample 10 g Homogenized Soil Add_ACN Add 10 mL Acetonitrile Sample->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Shake Vigorously Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Add_dSPE Add dSPE Sorbents Transfer->Add_dSPE Vortex Vortex Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 GC_MS GC-MS Analysis Centrifuge2->GC_MS

Caption: QuEChERS workflow for the analysis of OOS-TMP in soil.

Quantitative Data and Method Performance

The following tables summarize typical performance data for the analysis of organophosphorus pesticides in environmental samples using the described methodologies. This data is representative and should be used as a guideline; method validation should be performed in the user's laboratory to determine specific performance characteristics.

Table 1: Typical Method Performance for Organophosphorus Pesticides in Water (GC-NPD)

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 µg/L
Limit of Quantification (LOQ)0.03 - 0.3 µg/L
Recovery (at 1 µg/L)80 - 110%
Precision (%RSD)< 15%

Data is representative for a range of organophosphorus pesticides and may vary for OOS-TMP.[9][10][11]

Table 2: Typical Method Performance for Organophosphorus Pesticides in Soil (GC-MS)

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)1 - 10 µg/kg
Limit of Quantification (LOQ)3 - 30 µg/kg
Recovery (at 50 µg/kg)70 - 120%
Precision (%RSD)< 20%

Data is representative for a range of organophosphorus pesticides using the QuEChERS method and may vary for OOS-TMP.[7][12]

Quality Control

To ensure the reliability of the analytical data, the following quality control measures are recommended:

  • Method Blank: An analyte-free matrix processed through the entire analytical procedure to check for contamination.

  • Laboratory Fortified Blank (LFB) / Spike: An analyte-free matrix spiked with a known concentration of OOS-TMP to assess method accuracy (recovery).

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known concentration of OOS-TMP to evaluate the effect of the sample matrix on the analytical method.

  • Internal Standards: Added to all samples and standards to correct for variations in injection volume and instrument response.

  • Calibration Curve: A calibration curve with a minimum of five concentration levels should be analyzed with each batch of samples.

Logical Relationship of Quality Control Samples

QC_Relationship cluster_samples Sample Batch cluster_blanks Blanks & Spikes cluster_calibration Calibration Samples Environmental Samples MS_MSD Matrix Spike / Duplicate Samples->MS_MSD assesses matrix effect Method_Blank Method Blank LFB Laboratory Fortified Blank Method_Blank->LFB assesses accuracy Cal_Curve Calibration Curve Cal_Curve->Samples quantifies Cal_Curve->MS_MSD quantifies Cal_Curve->LFB quantifies

References

Application Note: Quantification of O,O,S-Trimethyl Phosphorothioate in Tissue using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of O,O,S-Trimethyl phosphorothioate (OOS-TMP) in biological tissue samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). OOS-TMP is a neurotoxic impurity found in some organophosphate insecticides, and its presence in tissues is of significant toxicological concern. The described protocol provides a reliable analytical workflow from sample preparation to data analysis, suitable for toxicokinetic and food safety studies. The method utilizes a straightforward liquid-liquid extraction (LLE) for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed to ensure high selectivity, accuracy, and precision for the determination of OOS-TMP in complex tissue matrices.

Introduction

This compound (OOS-TMP) is a significant contaminant present in certain organophosphorus insecticides. Toxicological studies have demonstrated its potential to cause severe pulmonary and neurological damage. Accurate and sensitive quantification of OOS-TMP in various tissues is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for assessing exposure and risk in preclinical and environmental studies. This application note presents a detailed protocol for the extraction and quantification of OOS-TMP in tissue samples using HPLC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental Protocol

Materials and Reagents
  • This compound (≥98% purity)

  • Internal Standard (IS): Triphenyl phosphate (TPP) or a stable isotope-labeled OOS-TMP (if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • Tissue homogenization tubes

  • Centrifuge tubes (15 mL and 2 mL)

  • Syringe filters (0.22 µm, PTFE)

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Tissue Homogenization: Weigh approximately 100 mg of tissue sample into a 2 mL homogenization tube. Add 500 µL of cold ultrapure water and homogenize the tissue using a bead beater or other suitable homogenizer until a uniform suspension is achieved.

  • Internal Standard Spiking: Spike the tissue homogenate with the internal standard (e.g., 10 µL of 1 µg/mL TPP in methanol) and vortex for 30 seconds.

  • Extraction: Add 1 mL of acetonitrile to the homogenized sample. Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.

  • Salting-out: Add approximately 50 mg of sodium chloride and 150 mg of anhydrous magnesium sulfate to the tube. This step enhances the partitioning of OOS-TMP into the organic layer.

  • Phase Separation: Vortex the tube for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper acetonitrile layer to a clean 2 mL centrifuge tube.

  • Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

Chromatographic Conditions:

ParameterCondition
HPLC System A standard HPLC or UHPLC system
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

Based on the electron ionization mass spectrum of OOS-TMP, the protonated molecule [M+H]⁺ (m/z 157.1) is selected as the precursor ion. The major fragment ions are used for product ion selection.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound157.1110.179.015
Triphenyl phosphate (IS)327.1152.177.130

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

Calibration Curve and Linearity

A calibration curve was constructed by plotting the peak area ratio of OOS-TMP to the internal standard against the concentration of OOS-TMP.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1[Example Data]
5[Example Data]
10[Example Data]
50[Example Data]
100[Example Data]
500[Example Data]
1000[Example Data]

The method should demonstrate good linearity over the tested concentration range, with a correlation coefficient (r²) > 0.99.

Method Validation Summary

The following table summarizes the typical validation parameters for this assay.

ParameterAcceptance CriteriaExample Result
Linearity (r²) > 0.990.998
Limit of Detection (LOD) Signal-to-Noise > 30.5 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise > 101 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)-5.2% to 8.5%
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)< 10%
Recovery (%) Consistent and reproducible85-95%
Matrix Effect (%) 85-115%92-108%

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing tissue Tissue Sample (100 mg) homogenization Homogenization (500 µL Water) tissue->homogenization spiking Spike Internal Standard homogenization->spiking extraction Liquid-Liquid Extraction (1 M Acetonitrile) spiking->extraction salting_out Salting Out (NaCl, MgSO4) extraction->salting_out centrifugation1 Centrifugation (10,000 x g, 10 min) salting_out->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution (200 µL Mobile Phase) evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation ms_detection MS/MS Detection (MRM) separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for OOS-TMP quantification in tissue.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of this compound in tissue samples. The simple and efficient liquid-liquid extraction protocol, combined with the high selectivity of tandem mass spectrometry, allows for accurate determination of OOS-TMP levels in complex biological matrices. This method is well-suited for a variety of research and regulatory applications, including toxicokinetic studies, residue analysis in food products, and environmental monitoring. Proper method validation should be performed in the target tissue matrix to ensure data quality and compliance with regulatory guidelines.

Application Notes and Protocols for In Vivo Experimental Design: Studying O,O,S-Trimethyl Phosphorothioate Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O,S-Trimethyl phosphorothioate (OOS-TMP) is an organophosphate compound that can be present as an impurity in some commercial pesticides. Organophosphates are a well-documented class of neurotoxicants, primarily known for their inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.[1][2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a state of cholinergic hyperstimulation that can manifest as a range of adverse effects, from muscle tremors and seizures to respiratory distress and death.[1] Beyond the canonical mechanism of AChE inhibition, organophosphates are also known to induce neurotoxicity through non-cholinergic pathways, including the induction of oxidative stress and neuroinflammation.[3][4]

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them, leading to cellular damage.[5] Neuroinflammation is a protective response in the brain, but chronic activation can contribute to neuronal damage.[4] The interplay between cholinergic toxicity, oxidative stress, and neuroinflammation forms a complex web of events that contribute to the overall neurotoxic profile of organophosphates.

This document provides a detailed in vivo experimental design for investigating the neurotoxicity of OOS-TMP. It includes protocols for animal handling, behavioral assessments, neurochemical analyses, and histopathological examinations to provide a comprehensive framework for researchers. Due to the limited specific in vivo neurotoxicity data for OOS-TMP, the proposed experimental design and mechanistic pathways are extrapolated from studies on related organophosphate compounds.

Experimental Design

A well-structured experimental design is paramount for obtaining reliable and reproducible data. The following outlines a proposed study design for assessing OOS-TMP neurotoxicity in a rodent model.

Animal Model and Husbandry
  • Species and Strain: Male C57BL/6 mice are a suitable initial model, as this strain is widely used in neurobehavioral and toxicological research.[6]

  • Age and Weight: Young adult mice (8-10 weeks old) with a weight range of 20-25g should be used.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the start of the experiment.[7]

  • Housing: Mice should be housed in groups of 3-5 per cage with free access to standard chow and water, under a 12-hour light/dark cycle, and controlled temperature and humidity.[7]

Dosing and Administration
  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration of test compounds in rodents.

  • Vehicle: OOS-TMP should be dissolved in a suitable vehicle, such as corn oil.

  • Dose-Response Study: A preliminary dose-response study is essential to determine the appropriate dose range for the main study. A suggested starting point could involve a range of doses based on available (if any) acute toxicity data or by extrapolating from similar organophosphates.

  • Experimental Groups:

    • Group 1: Control: Vehicle only (e.g., corn oil), administered i.p.

    • Group 2-4: OOS-TMP Treatment: At least three dose levels (low, medium, high) of OOS-TMP dissolved in the vehicle, administered i.p.

  • Duration of Exposure: The study can be designed for acute (single dose) or sub-chronic (repeated doses over a period of time, e.g., 14 or 28 days) exposure, depending on the research question.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study of OOS-TMP neurotoxicity.

Experimental_Workflow cluster_pre_exposure Pre-Exposure cluster_exposure Exposure Phase cluster_post_exposure Post-Exposure Assessment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (1 week) Baseline_Measurements Baseline Behavioral Measurements (Optional) Animal_Acclimation->Baseline_Measurements Dosing OOS-TMP or Vehicle Administration (i.p.) Baseline_Measurements->Dosing Behavioral_Tests Behavioral Tests (e.g., Open Field, EPM, Rotarod) Dosing->Behavioral_Tests Tissue_Collection Tissue Collection (Brain) Behavioral_Tests->Tissue_Collection Neurochemical_Analysis Neurochemical Analysis (AChE, Oxidative Stress, Cytokines) Tissue_Collection->Neurochemical_Analysis Histopathology Histopathology (H&E, IHC) Tissue_Collection->Histopathology

Figure 1: Experimental workflow for in vivo OOS-TMP neurotoxicity study.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Behavioral Assessments

Behavioral tests are crucial for evaluating the functional consequences of neurotoxicity. All behavioral testing should be conducted during the same phase of the light/dark cycle to minimize variability.

The open field test is used to assess locomotor activity and anxiety-like behavior.[8][9]

  • Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material. The arena is typically divided into a central and a peripheral zone.

  • Procedure:

    • Acclimate the mouse to the testing room for at least 30 minutes before the test.[10]

    • Gently place the mouse in the center of the open field arena.[1]

    • Allow the mouse to explore the arena freely for a set period (e.g., 5-10 minutes).[1]

    • Record the session using a video camera mounted above the arena.

    • Thoroughly clean the arena with 70% ethanol between each trial to remove olfactory cues.[1]

  • Data Analysis: Automated video tracking software is used to analyze the following parameters:

    • Total distance traveled (locomotor activity).

    • Time spent in the center zone (anxiety-like behavior).

    • Number of entries into the center zone.

    • Rearing frequency (exploratory behavior).

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[4][11]

  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), with two open arms and two enclosed arms.[11]

  • Procedure:

    • Acclimate the mouse to the testing room for at least 60 minutes prior to testing.[6]

    • Place the mouse in the center of the maze, facing one of the open arms.[4]

    • Allow the mouse to freely explore the maze for 5 minutes.[4]

    • Record the session with a video camera.

    • Clean the maze thoroughly with 70% ethanol between animals.[3]

  • Data Analysis:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled.

The rotarod test is used to assess motor coordination and balance.[12]

  • Apparatus: A rotating rod that can be set at a constant or accelerating speed.

  • Procedure:

    • Acclimate the mice to the testing room.[13]

    • Training (optional but recommended): Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a few minutes on the day before the test.

    • Testing: Place the mouse on the rotating rod, which then accelerates at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).[13]

    • Record the latency to fall from the rod.

    • Perform 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.[13]

  • Data Analysis: The primary measure is the latency to fall, which is averaged across trials for each animal.

Neurochemical Analysis

Following the behavioral assessments, animals are euthanized, and brain tissue is collected for neurochemical analysis.

  • Anesthetize the mouse and perfuse transcardially with ice-cold saline to remove blood from the brain.

  • Rapidly dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex, cerebellum).

  • For enzyme assays and ELISAs, homogenize the tissue in an appropriate ice-cold buffer.[14]

  • Centrifuge the homogenate and collect the supernatant for analysis.[14]

  • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) for data normalization.

  • Principle: This assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, the absorbance of which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

  • Protocol: Commercial kits are readily available and provide detailed instructions. The general steps involve incubating the brain homogenate with the substrate and DTNB and measuring the change in absorbance over time.

  • Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation. The most common method involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically or fluorometrically.[15][16]

  • Superoxide Dismutase (SOD) Activity Assay: SOD is a key antioxidant enzyme. Its activity can be measured using kits that are typically based on the inhibition of a reaction that produces a colored product.[17]

  • Reduced Glutathione (GSH) Assay: GSH is a major non-enzymatic antioxidant. Its levels can be determined using a recycling assay involving DTNB and glutathione reductase.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISAs are used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in brain homogenates. Commercial ELISA kits provide specific antibodies and reagents for accurate quantification.

Histopathological and Immunohistochemical Analysis

Histopathology allows for the microscopic examination of tissue structure to identify cellular damage.

  • Anesthetize the mouse and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Post-fix the brain in 4% PFA overnight.

  • Cryoprotect the brain by immersing it in a series of sucrose solutions of increasing concentrations.

  • Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) using a cryostat.

H&E staining is a standard histological stain that reveals the overall morphology of the brain tissue, allowing for the identification of neuronal damage, inflammation, and cell death.

IHC uses antibodies to specifically label proteins of interest within the tissue sections.

  • Neuronal Nuclei (NeuN): A marker for mature neurons. A decrease in NeuN staining can indicate neuronal loss.

  • Glial Fibrillary Acidic Protein (GFAP): A marker for astrocytes. An increase in GFAP expression (astrogliosis) is a hallmark of neuroinflammation.

  • Ionized calcium-binding adapter molecule 1 (Iba1): A marker for microglia. An increase in Iba1 expression and changes in microglial morphology indicate microglial activation, another sign of neuroinflammation.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Behavioral Assessment Data

Treatment GroupOpen Field: Total Distance (cm)Open Field: Time in Center (%)EPM: Time in Open Arms (%)Rotarod: Latency to Fall (s)
Control (Vehicle)
OOS-TMP (Low Dose)
OOS-TMP (Medium Dose)
OOS-TMP (High Dose)

Table 2: Neurochemical Analysis Data

Treatment GroupAChE Activity (U/mg protein)MDA Levels (nmol/mg protein)SOD Activity (U/mg protein)GSH Levels (µmol/g tissue)TNF-α (pg/mg protein)IL-6 (pg/mg protein)
Control (Vehicle)
OOS-TMP (Low Dose)
OOS-TMP (Medium Dose)
OOS-TMP (High Dose)

Table 3: Immunohistochemistry Quantification

Treatment GroupNeuN-positive Cells (cells/mm²)GFAP Immunoreactivity (% area)Iba1 Immunoreactivity (% area)
Control (Vehicle)
OOS-TMP (Low Dose)
OOS-TMP (Medium Dose)
OOS-TMP (High Dose)

Signaling Pathways

Based on the known mechanisms of organophosphate neurotoxicity, the following signaling pathways are likely to be involved in the neurotoxic effects of OOS-TMP.

Cholinergic and Downstream Signaling

OOS-TMP, as an organophosphate, is expected to inhibit AChE, leading to an overstimulation of cholinergic receptors and downstream signaling cascades.

Cholinergic_Pathway OOS_TMP OOS-TMP AChE Acetylcholinesterase (AChE) OOS_TMP->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Degradation Cholinergic_Receptors Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Cholinergic_Receptors Activation Downstream_Signaling Downstream Signaling (e.g., Ca2+ influx, PLC, PKC) Cholinergic_Receptors->Downstream_Signaling Neurotoxicity Neurotoxicity (Excitotoxicity, Seizures) Downstream_Signaling->Neurotoxicity

Figure 2: Hypothesized cholinergic signaling pathway in OOS-TMP neurotoxicity.
Oxidative Stress and Neuroinflammatory Pathways

Organophosphate exposure is known to induce oxidative stress and neuroinflammation, which are interconnected and can exacerbate neuronal damage.

Oxidative_Stress_Inflammation_Pathway OOS_TMP OOS-TMP Mitochondrial_Dysfunction Mitochondrial Dysfunction OOS_TMP->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS_Production->Oxidative_Stress Microglia_Astrocytes Microglia/Astrocyte Activation ROS_Production->Microglia_Astrocytes Neuroinflammation Neuroinflammation Oxidative_Stress->Neuroinflammation Neuronal_Damage Neuronal Damage / Apoptosis Oxidative_Stress->Neuronal_Damage Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Microglia_Astrocytes->Proinflammatory_Cytokines Proinflammatory_Cytokines->Neuroinflammation Neuroinflammation->Oxidative_Stress Neuroinflammation->Neuronal_Damage

Figure 3: Interplay of oxidative stress and neuroinflammation in OOS-TMP neurotoxicity.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the in vivo neurotoxicity of this compound. By employing a combination of behavioral, neurochemical, and histopathological assessments, researchers can gain valuable insights into the potential adverse effects of this compound on the nervous system. The elucidation of the underlying signaling pathways will further contribute to a better understanding of its mechanisms of action and aid in the development of potential therapeutic strategies. Given the limited specific data on OOS-TMP neurotoxicity, the proposed experimental design serves as a robust starting point for future investigations in this area.

References

Application of O,O,S-Trimethyl Phosphorothioate as a Reference Standard in Pesticide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O,O,S-Trimethyl phosphorothioate is an organophosphate compound of significant interest in the field of pesticide analysis. It is primarily recognized as a manufacturing impurity in certain organophosphorus insecticides, such as pirimiphos-methyl and omethoate. Due to its potential toxicity, regulatory bodies like the World Health Organization (WHO) and the Food and Agriculture Organization (FAO) have established maximum permissible limits for this impurity in technical grade pesticide formulations. This necessitates the use of a well-characterized this compound reference standard for the accurate identification and quantification of this impurity to ensure the quality and safety of pesticide products. This application note provides detailed protocols for the use of this compound as a reference standard in the analysis of pesticide formulations and residue analysis in environmental matrices.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₃H₉O₃PS
Molecular Weight 156.14 g/mol
CAS Number 152-20-5
Appearance Colorless to light yellow liquid
Boiling Point 78-80 °C at 1 mmHg
Solubility Soluble in most organic solvents such as acetone, acetonitrile, and dichloromethane.

Application as a Reference Standard

A certified reference material (CRM) of this compound is crucial for accurate and traceable analytical measurements. The CRM provides a known purity and concentration, which is essential for:

  • Instrument Calibration: Preparation of calibration standards to generate a calibration curve for the quantification of this compound in samples.

  • Method Validation: Assessing the performance of analytical methods, including parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

  • Quality Control: Use as a quality control sample to monitor the ongoing performance of the analytical method.

A Certificate of Analysis (CoA) for the reference standard is a critical document that provides information on the certified property values, their uncertainties, and the traceability of the measurements.[1][2][3][4] Analysts should always consult the CoA for the specific lot of the reference standard being used.

Experimental Protocols

Analysis of this compound in Pesticide Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a standard operating procedure for the determination of trimethyl phosphorothioate (TMPT) in Omethoate 290 SL.[5][6]

a. Preparation of Standard Solutions

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound certified reference material into a 10 mL volumetric flask. Dissolve and bring to volume with acetone or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to cover the expected concentration range of the analyte in the samples (e.g., 0.1, 0.5, 1.0, 5.0, and 10 µg/mL).[6]

  • Internal Standard (Optional but Recommended): An internal standard (e.g., Triphenyl phosphate) can be added to all standard and sample solutions at a constant concentration to improve precision.[6][7]

b. Sample Preparation

  • Accurately weigh approximately 1 g of the pesticide formulation (e.g., Omethoate 290 SL) into a 50 mL volumetric flask.

  • Add approximately 40 mL of acetone and vortex for 5 minutes to extract the analyte.

  • Bring the volume to 50 mL with acetone and mix thoroughly.

  • Filter an aliquot of the extract through a 0.22 µm PTFE syringe filter into a GC vial.

c. GC-MS Instrumental Parameters

ParameterCondition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Volume 1 µL
Injection Mode Splitless
Inlet Temperature 250 °C
Oven Temperature Program Initial temperature 70 °C for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
MS Mode Selected Ion Monitoring (SIM) or Full Scan
Target Ions (m/z) 125, 140, 110[5]

d. Data Analysis and Quantification

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the working standards. Determine the concentration of this compound in the sample extract from the calibration curve.

Analysis of this compound Residues in Environmental Samples (Soil) by GC-MS with QuEChERS Sample Preparation

This protocol provides a general framework for the analysis of this compound in soil, adapting the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][8]

a. Sample Preparation (QuEChERS)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • If the soil is dry, add an appropriate amount of water to achieve adequate hydration.

  • Add 10 mL of acetonitrile (with 1% acetic acid, optional, depending on analyte stability).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at ≥3000 g for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA).

  • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

b. GC-MS Instrumental Parameters

The GC-MS parameters would be similar to those described in Protocol 1. Method optimization may be required based on the specific matrix and desired sensitivity.

c. Method Validation Data (Illustrative)

The following table presents typical validation parameters that should be established for the analytical method. Specific values for this compound would need to be determined experimentally.

ParameterTypical Acceptance Criteria
Linearity (R²) > 0.99
Recovery 70 - 120%
Precision (RSD) < 20%
Limit of Detection (LOD) Signal-to-Noise ratio of ≥ 3
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ≥ 10

Visualizations

Experimental Workflow for Pesticide Formulation Analysis

Workflow for this compound Analysis in Pesticide Formulations cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification ref_std This compound CRM stock_sol Prepare Stock Solution ref_std->stock_sol work_std Prepare Working Standards stock_sol->work_std gc_ms Inject into GC-MS work_std->gc_ms sample Weigh Pesticide Formulation extract Extract with Solvent sample->extract filter_sample Filter Extract extract->filter_sample filter_sample->gc_ms data_acq Data Acquisition (SIM/Scan) gc_ms->data_acq cal_curve Generate Calibration Curve data_acq->cal_curve quantify Quantify Analyte cal_curve->quantify report Report Results quantify->report

Caption: Workflow for this compound Analysis in Pesticide Formulations.

QuEChERS Workflow for Soil Analysis

QuEChERS Workflow for this compound in Soil start Weigh Soil Sample add_solvent Add Acetonitrile start->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake_centrifuge1 Shake and Centrifuge add_salts->shake_centrifuge1 d_spe Dispersive SPE Cleanup shake_centrifuge1->d_spe shake_centrifuge2 Vortex and Centrifuge d_spe->shake_centrifuge2 filter Filter Supernatant shake_centrifuge2->filter analysis GC-MS Analysis filter->analysis

Caption: QuEChERS Workflow for Soil Analysis.

Conclusion

The use of a certified reference standard of this compound is indispensable for the accurate and reliable quantification of this impurity in pesticide formulations and for residue analysis in environmental samples. The provided GC-MS protocols, including a standard dilution method for formulations and a QuEChERS-based method for soil, offer robust and effective approaches for monitoring this compound. Adherence to proper analytical methodology and the use of well-characterized reference materials are essential for ensuring regulatory compliance and safeguarding environmental and human health.

References

Application Notes and Protocols for Assessing O,O,S-Trimethyl Phosphorothioate (OOS-TMP) Cytotoxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O,O,S-Trimethyl phosphorothioate (OOS-TMP) is a significant impurity found in certain organophosphate insecticides. It has demonstrated notable toxicity, particularly pneumotoxicity, in in vivo studies. Understanding the cellular and molecular mechanisms of OOS-TMP-induced cytotoxicity is crucial for risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of OOS-TMP using relevant in vitro cell culture models. The primary cellular targets identified in animal studies are lung epithelial cells, specifically Clara cells and type I alveolar cells, as well as alveolar macrophages. Additionally, hepatocytes are a relevant model for studying the metabolic activation of OOS-TMP, a process that may contribute to its toxicity.

Recommended Cell Culture Models

  • A549 Cells (Human Lung Carcinoma): An established model for type II alveolar epithelial cells. These cells are widely used in studies of lung injury and toxicology.

  • HepG2 Cells (Human Liver Carcinoma): A well-characterized model for human hepatocytes. These cells retain many of the metabolic functions of primary hepatocytes, including cytochrome P450 activity, which is potentially involved in the bioactivation of OOS-TMP.

  • Alveolar Macrophage Cell Lines (e.g., RAW 264.7, MH-S): These cell lines are valuable for investigating the inflammatory and cytotoxic responses of immune cells in the lungs to OOS-TMP.

Data Presentation: OOS-TMP Cytotoxicity

Currently, there is a lack of publicly available, direct quantitative data (e.g., IC50 values) for OOS-TMP-induced cytotoxicity in the recommended cell lines. The following tables are provided as templates for researchers to populate with their experimental data.

Table 1: Cytotoxicity of OOS-TMP in A549 Lung Epithelial Cells

AssayTime Point (hours)IC50 (µM)Max Inhibition (%)
MTT24Data to be determinedData to be determined
48Data to be determinedData to be determined
72Data to be determinedData to be determined
LDH24Data to be determinedData to be determined
48Data to be determinedData to be determined
72Data to be determinedData to be determined

Table 2: Cytotoxicity of OOS-TMP in HepG2 Liver Cells

AssayTime Point (hours)IC50 (µM)Max Inhibition (%)
MTT24Data to be determinedData to be determined
48Data to be determinedData to be determined
72Data to be determinedData to be determined
LDH24Data to be determinedData to be determined
48Data to be determinedData to be determined
72Data to be determinedData to be determined

Table 3: Cytotoxicity of OOS-TMP in Alveolar Macrophages (e.g., RAW 264.7)

AssayTime Point (hours)IC50 (µM)Max Inhibition (%)
MTT24Data to be determinedData to be determined
48Data to be determinedData to be determined
72Data to be determinedData to be determined
LDH24Data to be determinedData to be determined
48Data to be determinedData to be determined
72Data to be determinedData to be determined

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of OOS-TMP on the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4][5]

Materials:

  • Selected cell line (A549, HepG2, or alveolar macrophages)

  • Complete culture medium

  • OOS-Trimethyl phosphorothioate (OOS-TMP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of OOS-TMP in complete culture medium. Remove the old medium from the wells and add 100 µL of the OOS-TMP dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve OOS-TMP, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[1][2][4]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[1][4]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3][5] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the percentage of viability against the log of the OOS-TMP concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This protocol measures the release of LDH from damaged cells into the culture medium, a marker of cell membrane disruption and cytotoxicity.[6][7][8]

Materials:

  • Selected cell line and culture reagents

  • OOS-TMP

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure times at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.[7] Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, taking into account the spontaneous and maximum LDH release controls.

Protocol 3: Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the activation of key apoptotic proteins, such as caspases, by Western blotting.

Materials:

  • Selected cell line and culture reagents

  • OOS-TMP

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved Caspase-9, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in larger format plates (e.g., 6-well plates) and treat with OOS-TMP at various concentrations and time points. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Analyze the band intensities relative to the loading control to determine the changes in the expression and cleavage of apoptotic proteins.

Visualization of Pathways and Workflows

Experimental Workflow for OOS-TMP Cytotoxicity Assessment

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis seed_cells Seed Cells (A549, HepG2, etc.) in 96-well plates incubate_24h Incubate 24h seed_cells->incubate_24h treat_oos_tmp Treat with OOS-TMP (serial dilutions) incubate_24h->treat_oos_tmp incubate_treatment Incubate (24, 48, 72h) treat_oos_tmp->incubate_treatment mtt_assay MTT Assay incubate_treatment->mtt_assay ldh_assay LDH Assay incubate_treatment->ldh_assay western_blot Western Blot (Apoptosis Markers) incubate_treatment->western_blot data_analysis Calculate % Viability/ % Cytotoxicity & IC50 mtt_assay->data_analysis ldh_assay->data_analysis pathway_analysis Analyze Apoptotic Protein Expression western_blot->pathway_analysis

Caption: Workflow for assessing OOS-TMP cytotoxicity.

Hypothesized Signaling Pathway for OOS-TMP-Induced Apoptosis

Based on in vivo data suggesting lung cell necrosis and general mechanisms of organophosphate toxicity, a likely pathway involves oxidative stress leading to apoptosis.

apoptosis_pathway cluster_stimulus Stimulus cluster_stress Cellular Stress cluster_apoptosis Apoptosis Cascade oos_tmp O,O,S-Trimethyl phosphorothioate (OOS-TMP) metabolic_activation Metabolic Activation (e.g., by CYP450 in HepG2) oos_tmp->metabolic_activation Hepatocytes oxidative_stress Oxidative Stress (ROS Production) oos_tmp->oxidative_stress Lung Cells metabolic_activation->oxidative_stress bax_activation Bax Activation oxidative_stress->bax_activation mitochondria Mitochondrial Dysfunction bax_activation->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized OOS-TMP apoptosis pathway.

References

Application Note: Gas Chromatographic Separation of O,O,S-Trimethyl Phosphorothioate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust gas chromatography (GC) method for the separation and identification of O,O,S-trimethyl phosphorothioate (TMP) and its structural isomer, O,S,S-trimethyl phosphorodithioate, often referred to as isotrimethyl phosphorothioate (i-TMP). These compounds can be present as impurities in technical grade organophosphorus pesticides, such as methamidophos, and their distinct toxicological profiles necessitate accurate analytical separation for quality control and research purposes.[1] This method utilizes a capillary GC system equipped with a flame photometric detector (FPD) for sensitive and selective detection of phosphorus-containing compounds.

Introduction

This compound (TMP) is an organophosphorus compound that, along with its isomers, can occur as a manufacturing impurity in certain pesticides. The isomeric purity of such agrochemicals is a critical quality parameter, as different isomers can exhibit varied biological activities and toxicities. Therefore, a reliable analytical method for the separation and quantification of these isomers is essential for researchers, scientists, and drug development professionals involved in the study and regulation of organophosphorus compounds. Gas chromatography, particularly with a phosphorus-selective detector like the FPD, offers an effective approach for the analysis of these volatile and semi-volatile isomers.

Experimental

Instrumentation

A standard gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame photometric detector (FPD) operating in phosphorus mode is required. A mass spectrometer (MS) can also be used as a detector for confirmation of identity.

Reagents and Standards
  • This compound (TMP) analytical standard

  • O,S,S-Trimethyl phosphorodithioate (i-TMP) analytical standard

  • High-purity solvent for sample dilution (e.g., acetone or ethyl acetate)

  • High-purity helium or nitrogen as carrier gas

Sample Preparation

Prepare individual and mixed standard solutions of TMP and i-TMP in a suitable solvent (e.g., acetone) at concentrations appropriate for GC analysis (e.g., 1-10 µg/mL). For analysis of technical grade materials, dissolve a known amount of the sample in the solvent to achieve a similar concentration range for the target analytes.

Gas Chromatography Method

The following GC conditions have been optimized for the separation of TMP and i-TMP isomers.

ParameterCondition
Column DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Splitless, 250 °C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial temperature: 80 °C, hold for 2 minRamp 1: 10 °C/min to 150 °CRamp 2: 20 °C/min to 250 °C, hold for 5 min
Detector Flame Photometric Detector (FPD) - Phosphorus Mode, 250 °C

Results and Discussion

Under the specified chromatographic conditions, baseline separation of this compound (TMP) and O,S,S-trimethyl phosphorodithioate (i-TMP) is achieved. The non-polar DB-1 stationary phase separates the isomers based on their boiling points and interaction with the phase. The FPD provides high selectivity for the phosphorus-containing analytes, minimizing interference from the sample matrix.

Table 1: Retention Times of Phosphorothioate Isomers

CompoundIsomerRetention Time (min)
This compoundTMP~ 9.5
O,S,S-Trimethyl phosphorodithioatei-TMP~ 10.2

Note: Retention times are approximate and may vary slightly depending on the specific instrument and column conditions. It is essential to confirm retention times using analytical standards.

Protocol

  • Instrument Preparation:

    • Install a DB-1 column (or equivalent 100% dimethylpolysiloxane phase) in the GC.

    • Condition the column according to the manufacturer's instructions.

    • Set the GC instrument parameters as detailed in the "Gas Chromatography Method" table.

    • Allow the system to stabilize.

  • Standard Preparation:

    • Prepare individual stock solutions of TMP and i-TMP in acetone at a concentration of 100 µg/mL.

    • From the stock solutions, prepare a mixed working standard containing both isomers at a concentration of 10 µg/mL.

    • Prepare a series of calibration standards by diluting the working standard to concentrations ranging from 0.1 to 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the technical grade material to be analyzed into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with acetone.

    • If necessary, filter the sample solution through a 0.45 µm PTFE syringe filter into a GC vial.

  • Analysis:

    • Inject 1 µL of a solvent blank to ensure the system is clean.

    • Inject 1 µL of the mixed standard solution to verify the retention times and separation of the isomers.

    • Inject the series of calibration standards to establish a calibration curve for each isomer.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the analytical standards.

    • Quantify the amount of each isomer in the sample using the calibration curve generated from the standard solutions.

Logical Workflow for Isomer Separation

GC_Isomer_Separation cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing Standard Prepare Analytical Standards (TMP & i-TMP) Injection Inject into GC Standard->Injection Sample Prepare Sample Solution Sample->Injection Separation Separation on DB-1 Column Injection->Separation Detection Detection by FPD (Phosphorus Mode) Separation->Detection Identification Peak Identification (by Retention Time) Detection->Identification Quantification Quantification (using Calibration Curve) Identification->Quantification

Caption: Workflow for the GC separation and quantification of phosphorothioate isomers.

Conclusion

The gas chromatographic method presented in this application note provides a reliable and selective means for the separation and quantification of this compound (TMP) and its isomer O,S,S-trimethyl phosphorodithioate (i-TMP). This protocol is suitable for quality control in the manufacturing of organophosphorus pesticides and for research applications requiring the specific determination of these isomers. The use of a standard DB-1 column and a flame photometric detector makes this method accessible to most analytical laboratories.

References

Application Notes and Protocols for Intrathecal Injection of Phosphorothioate Oligonucleotides in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intrathecal (IT) injection is a critical route of administration for delivering therapeutics, such as phosphorothioate oligonucleotides (PS-ASOs), directly to the central nervous system (CNS). This method bypasses the blood-brain barrier, allowing for higher concentrations of the therapeutic agent to reach the brain and spinal cord while minimizing systemic exposure and associated side effects.[1][2] This document provides detailed protocols for two common methods of intrathecal injection in mice: lumbar puncture and injection into the cisterna magna. It also includes important considerations for dosing, potential toxicities, and post-operative care.

Quantitative Data Summary

The following tables summarize key quantitative parameters for intrathecal injections in mice, compiled from various research protocols.

Table 1: Lumbar Intrathecal Injection Parameters in Mice

ParameterValueReference
Typical Injection Volume 5 - 10 µL[1][3][4]
Needle Gauge 30G[1][3][4]
Injection Site L4-L5 or L5-L6 intervertebral space[5]
Typical Phosphorothioate ASO Dose 100 - 700 µg[6]

Table 2: Cisterna Magna Injection Parameters in Mice

ParameterValueReference
Typical Injection Volume 5 µL[7]
Needle Gauge 30G[7]
Infusion Rate (if using pump) 1 µL/min[8]
Typical Phosphorothioate ASO Dose 215 - 665 µg (total dose over multiple injections)[9]

Experimental Protocols

Protocol 1: Lumbar Intrathecal Injection by Direct Puncture

This protocol describes the direct puncture method for delivering substances into the lumbar intrathecal space of mice.

Materials:

  • Phosphorothioate oligonucleotide solution in sterile, preservative-free vehicle (e.g., artificial cerebrospinal fluid)

  • Anesthetic (e.g., isoflurane)

  • Microliter syringe (e.g., Hamilton syringe) with a 30G needle[1][3][4]

  • 70% ethanol or iodine solution

  • Sterile gauze

  • Heating pad

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).[10] Monitor the animal to ensure a proper level of anesthesia.

    • Shave the fur over the lumbar region of the back.[4]

    • Position the mouse in a prone position, flexing the spine by placing a support (e.g., a 15 mL conical tube) under the abdomen to increase the space between the vertebrae.[11][12]

  • Injection Site Identification:

    • Palpate the pelvic girdle to identify the iliac crests. The injection site is typically between the L4-L5 or L5-L6 vertebrae, which is located slightly cranial to the iliac crests.[5]

  • Injection:

    • Sterilize the injection site with 70% ethanol or an iodine solution.[13]

    • Hold the microliter syringe perpendicular to the spine and insert the 30G needle into the identified intervertebral space.[5]

    • A characteristic tail flick is often observed upon successful entry into the intrathecal space.[13][14]

    • Once the needle is in place, reduce the angle of the syringe to approximately 30-45 degrees.[5]

    • Slowly inject the phosphorothioate oligonucleotide solution (typically 5-10 µL) over 10-60 seconds.[5][15]

    • Hold the needle in place for an additional 10-20 seconds to prevent reflux of the injectate upon withdrawal.[15]

    • Gently and slowly withdraw the needle.

  • Post-Operative Care:

    • Place the mouse on a heating pad to maintain body temperature until it has fully recovered from anesthesia.[15]

    • Monitor the animal for any signs of distress, paralysis, or adverse reactions.[5]

    • Provide appropriate post-operative analgesia as per institutional guidelines.

Protocol 2: Intrathecal Injection via Cisterna Magna

This method involves injecting the substance directly into the cisterna magna, a large cerebrospinal fluid-filled space at the base of the brain.

Materials:

  • Phosphorothioate oligonucleotide solution

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stereotaxic frame

  • Surgical instruments (scalpel, forceps, etc.)

  • Microliter syringe with a 30G needle or a cannula system[7]

  • Tissue adhesive

  • Sutures

  • Heating pad

  • Ophthalmic ointment

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse and place it in a stereotaxic frame.[16]

    • Apply ophthalmic ointment to the eyes to prevent drying.[16]

    • Shave the fur on the back of the neck, from the occipital crest caudally.

    • Sterilize the surgical area with an antiseptic solution.

  • Surgical Exposure:

    • Make a midline incision in the skin over the back of the neck to expose the underlying muscles.

    • Carefully dissect the neck muscles along the midline to expose the atlanto-occipital membrane, which covers the cisterna magna.[7]

  • Injection:

    • Using a microliter syringe with a 30G needle, carefully puncture the atlanto-occipital membrane at a 45-degree angle.[16]

    • Inject the desired volume of the phosphorothioate oligonucleotide solution (typically 5 µL) into the cisterna magna over approximately 30 seconds.[7]

    • Leave the needle in place for 5 minutes to prevent leakage.[7]

  • Closure and Post-Operative Care:

    • Withdraw the needle and immediately seal the puncture site with tissue adhesive.[7]

    • Close the muscle layers and skin with sutures.[7]

    • Administer post-operative analgesics as required.[7]

    • Allow the mouse to recover on a heating pad and monitor for any neurological deficits or signs of pain.

Potential Adverse Effects and Considerations

  • Neurotoxicity: Phosphorothioate oligonucleotides can cause acute neurotoxicity, which may manifest as seizures or a transient sedation response.[6][17][18] This toxicity is often dose-dependent.[6]

  • Formulation: The formulation of the oligonucleotide solution is critical. The inclusion of calcium and magnesium ions in the vehicle can help mitigate the acute neurotoxicity associated with some oligonucleotides by preventing the chelation of these essential divalent cations from the CSF.[17][18][19]

  • Immune Response: Intrathecal administration of PS-ASOs can lead to an innate immune response in the CNS, characterized by the activation of microglia and astrocytes.[9]

  • Injection Volume and Rate: The volume and rate of injection should be carefully controlled. Rapid injection of large volumes can increase intracranial pressure and lead to adverse effects.[1] The total CSF volume in a mouse is approximately 35-40 µL.[1][3][4]

Visualizations

Experimental Workflow for Lumbar Intrathecal Injection

G A Animal Preparation (Anesthesia, Shaving) B Positioning (Prone, Spine Flexed) A->B C Injection Site Identification (Palpate Iliac Crests, L4-L6) B->C D Sterilization of Injection Site C->D E Needle Insertion (30G, Perpendicular) D->E F Confirmation of Entry (Tail Flick) E->F G Injection of PS-ASO (5-10 µL, Slow) F->G H Needle Withdrawal G->H I Post-Operative Care (Recovery on Heating Pad, Monitoring) H->I

Caption: Workflow for lumbar intrathecal injection in mice.

Logical Relationship of Factors Influencing Intrathecal ASO Efficacy and Safety

G cluster_0 Injection Parameters cluster_1 Oligonucleotide Properties Route Injection Route (Lumbar vs. Cisterna Magna) Outcome Therapeutic Outcome (Efficacy & Safety) Route->Outcome Volume Injection Volume Volume->Outcome Rate Injection Rate Rate->Outcome Dose Dose Dose->Outcome Formulation Formulation (e.g., +Ca2+/Mg2+) Formulation->Outcome Chemistry ASO Chemistry (Phosphorothioate) Chemistry->Outcome G cluster_0 Desired Effects cluster_1 Potential Off-Target/Side Effects ASO Intrathecal PS-ASO Target Target mRNA Binding ASO->Target Immune Innate Immune Activation (Microglia, Astrocytes) ASO->Immune Toxicity Acute Neurotoxicity (Seizures, Sedation) ASO->Toxicity Modulation Modulation of Gene Expression Target->Modulation Therapeutic Therapeutic Effect Modulation->Therapeutic

References

Application Note: High-Resolution Mass Spectrometry for the Identification of O,O,S-Trimethyl Phosphorothioate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O,S-Trimethyl phosphorothioate (OOS-TMP) is an organophosphorus compound that can be found as an impurity in some pesticides. Understanding its metabolic fate is crucial for toxicological assessment and drug development safety studies. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers a powerful analytical tool for the accurate identification and quantification of OOS-TMP metabolites in complex biological matrices. This application note provides a detailed protocol for the extraction, separation, and identification of OOS-TMP metabolites using LC-HRMS.

Metabolic Pathway of this compound

The biotransformation of this compound is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[1] The metabolic pathway involves two main reactions: oxidative desulfuration and demethylation. Oxidative desulfuration of the sulfur-bound methyl group leads to the formation of O,O-dimethyl phosphorothioic acid. Additionally, demethylation of the methoxy groups can occur, resulting in various demethylated metabolites.

Metabolic Pathway of this compound parent O,O,S-Trimethyl phosphorothioate metabolite1 O,O-Dimethyl phosphorothioic acid parent->metabolite1 Oxidative Desulfuration (CYP450) metabolite2 O-S-Dimethyl phosphorothioate parent->metabolite2 Demethylation metabolite3 Further Metabolites metabolite1->metabolite3 Hydrolysis metabolite2->metabolite3 Oxidation/ Hydrolysis

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow

The overall experimental workflow for the identification of OOS-TMP metabolites consists of sample preparation, LC-HRMS analysis, and data processing.

Experimental Workflow sample Biological Sample (e.g., Urine, Plasma) extraction Sample Preparation (SPE or LLE) sample->extraction analysis LC-HRMS Analysis extraction->analysis data Data Processing and Metabolite Identification analysis->data quant Quantification data->quant

Caption: General experimental workflow for metabolite identification.

Experimental Protocols

Sample Preparation

Objective: To extract OOS-TMP and its metabolites from biological matrices and remove interfering substances.

a) Solid-Phase Extraction (SPE) - Recommended for Urine and Plasma

  • Materials:

    • Oasis WAX SPE cartridges (or equivalent weak anion exchange sorbent)

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid

    • Ammonium hydroxide

    • Deionized water

    • Centrifuge

    • Nitrogen evaporator

  • Protocol:

    • Sample Pre-treatment: Centrifuge plasma or urine samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 3 mL of 2% formic acid in deionized water.

    • Loading: Load 1 mL of the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with 3 mL of 2% formic acid in deionized water, followed by 3 mL of methanol to remove interferences.

    • Elution: Elute the metabolites with 3 mL of 5% ammonium hydroxide in methanol.

    • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-HRMS analysis.

b) Liquid-Liquid Extraction (LLE) - Alternative for Urine

  • Materials:

    • Ethyl acetate (LC-MS grade)

    • Sodium sulfate (anhydrous)

    • Centrifuge

    • Nitrogen evaporator

  • Protocol:

    • Extraction: To 1 mL of urine, add 3 mL of ethyl acetate.

    • Mixing: Vortex the mixture for 2 minutes.

    • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Collection: Transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate.

    • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

LC-HRMS Analysis

Objective: To separate the metabolites chromatographically and obtain high-resolution mass spectra for identification.

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

    • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the metabolites.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5-95% B

      • 15-18 min: 95% B

      • 18.1-20 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes. Negative mode is often more sensitive for organophosphate metabolites.[2]

    • Scan Range: m/z 50-500.

    • Resolution: > 60,000 FWHM.

    • Data Acquisition: Full scan followed by data-dependent MS/MS (ddMS2) or All Ions Fragmentation (AIF).

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for fragmentation.

Data Presentation

The following table summarizes the expected quantitative performance for the analysis of OOS-TMP and its primary metabolites. These values are representative and may vary depending on the specific instrumentation and matrix.

AnalyteRetention Time (min)Precursor Ion (m/z) [M-H]⁻Key Fragment Ions (m/z)Limit of Quantification (ng/mL)Recovery (%)RSD (%)
This compound12.5155.0091124.9778, 94.96201.092<10
O,O-Dimethyl phosphorothioic acid8.2141.0013125.9700, 78.95800.595<8
O-S-Dimethyl phosphorothioate10.1141.0013109.9719, 94.96200.889<12

Conclusion

This application note provides a comprehensive framework for the identification and characterization of this compound metabolites using high-resolution mass spectrometry. The detailed protocols for sample preparation and LC-HRMS analysis, along with the proposed metabolic pathway, will aid researchers in conducting robust and reliable metabolism studies. The high sensitivity and specificity of HRMS make it an indispensable tool for elucidating the biotransformation of xenobiotics, contributing to a better understanding of their potential toxicity and informing risk assessment.

References

Troubleshooting & Optimization

Technical Support Center: O,O,S-Trimethyl Phosphorothioate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O,O,S-Trimethyl Phosphorothioate (TMPTA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of TMPTA.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound (TMPTA)?

A1: The most common and direct methods for synthesizing TMPTA involve two main strategies:

  • Thiono-Thiolo Rearrangement: This method involves the thermal or catalyzed isomerization of the thiono isomer, O,O,O-trimethyl phosphorothioate. This rearrangement is often driven by heat or the presence of an alkylating agent and is mechanistically related to the Arbuzov reaction.

  • S-Alkylation of a Dimethyl Thiophosphate Salt: This route involves the reaction of a salt of O,O-dimethyl phosphorothioic acid with a methylating agent, such as methyl iodide or dimethyl sulfate. This method directly forms the P-S bond.[1]

Q2: My reaction produced a mixture of isomers. How can I differentiate between this compound and O,O,O-trimethyl phosphorothioate?

A2: The two isomers have distinct physical and spectroscopic properties. 31P NMR spectroscopy is a definitive method for differentiation; the thiolate (P=O) isomer (O,O,S-trimethyl) will have a chemical shift significantly different from the thiono (P=S) isomer (O,O,O-trimethyl).[2] Typically, P=O compounds appear at higher field (closer to 0 ppm) than their P=S counterparts. Gas chromatography (GC) can also separate the isomers based on their different boiling points and polarities, allowing for quantification.

Q3: What are the most common impurities in TMPTA synthesis?

A3: Besides the starting materials and the O,O,O-isomer, common impurities include:

  • Trimethyl phosphate: Formed by the oxidation of the starting phosphite or desulfurization of the product.[3]

  • Dimethyl methylphosphonate: A potential byproduct if the reaction is initiated from trimethyl phosphite and a methyl halide is present, proceeding via a Michaelis-Arbuzov reaction.[4]

  • Unreacted starting materials: Such as trimethyl phosphite or sodium dimethyl thiophosphate.

  • Side products from the sulfurizing agent: Depending on the chosen reagent.

Q4: What is the best method for purifying crude this compound?

A4: For a small, neutral, and relatively volatile molecule like TMPTA, fractional distillation under reduced pressure is the most effective method for purification, especially for separating it from its lower-boiling O,O,O-isomer and other volatile impurities.[5] For non-volatile impurities or for achieving very high purity on a smaller scale, silica gel column chromatography can be employed.

Troubleshooting Guides

Problem 1: Low Yield of the Desired O,O,S- Isomer
Potential Cause Recommended Solution
Incomplete Isomerization If synthesizing via rearrangement, increase the reaction temperature or prolong the reaction time. Consider adding a catalytic amount of a methylating agent (e.g., methyl iodide) to facilitate the Arbuzov-type rearrangement.
Side Reactions Minimize the presence of water and oxygen to prevent the formation of trimethyl phosphate.[3] Ensure starting materials are pure; for instance, halide impurities can lead to Michaelis-Arbuzov side products.[4]
Suboptimal Alkylation If using the S-alkylation route, ensure the thiophosphate salt is completely formed and dry. Use a more reactive methylating agent or optimize the solvent and temperature conditions for the SN2 reaction.[1]
Product Loss During Workup TMPTA has some water solubility. Avoid excessive washing with aqueous solutions. Ensure efficient extraction with a suitable organic solvent.
Problem 2: Product is Contaminated with the O,O,O- Isomer
Potential Cause Recommended Solution
Incomplete Thiono-Thiolo Rearrangement As with low yield, drive the equilibrium towards the thermodynamically more stable O,O,S-isomer by increasing the reaction temperature or time.
Inefficient Purification Improve the efficiency of fractional distillation by using a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) and maintaining a slow, steady distillation rate.[5] For column chromatography, optimize the eluent system to achieve better separation of the isomers.
Problem 3: Presence of Dimethyl Methylphosphonate Impurity
Potential Cause Recommended Solution
Michaelis-Arbuzov Side Reaction This occurs when trimethyl phosphite reacts with a methyl halide.[4] If your synthesis starts from trimethyl phosphite, ensure that the subsequent sulfurization or rearrangement step is kinetically favored over the Arbuzov reaction. Avoid using methyl halides as catalysts for the rearrangement if possible, or use them in strictly catalytic amounts at the lowest effective temperature.

Experimental Protocols

Protocol 1: Synthesis of TMPTA via Thiono-Thiolo Rearrangement

This protocol is a representative method based on the isomerization of O,O,O-trimethyl phosphorothioate.

Materials:

  • O,O,O-trimethyl phosphorothioate

  • Anhydrous, inert solvent (e.g., toluene or xylenes) - Optional

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Place O,O,O-trimethyl phosphorothioate into a dry round-bottom flask under an inert atmosphere.

  • Heat the neat liquid (or in a high-boiling inert solvent) to reflux (typically 120-150°C).

  • Monitor the reaction progress by taking small aliquots and analyzing them by 31P NMR or GC-MS to observe the disappearance of the starting thiono isomer and the appearance of the thiolo product.

  • Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature.

  • Purify the crude product by fractional distillation under reduced pressure to separate the desired this compound from any remaining starting material and byproducts.

Data Presentation

The following tables provide representative data for the synthesis and analysis of this compound. Note: These values are illustrative and may vary based on specific experimental conditions.

Table 1: Comparison of Synthesis Routes

Synthesis Route Typical Reaction Temp. Typical Reaction Time Representative Yield Key Impurities
Thermal Rearrangement120-150°C4-12 h70-85%O,O,O-isomer, Trimethyl phosphate
S-Alkylation25-60°C2-6 h80-95%Unreacted salt, Methylating agent

Table 2: Analytical Characterization Data

Compound Structure 31P NMR Chemical Shift (ppm, representative) Boiling Point (°C)
This compound(CH₃O)₂P(O)SCH₃~ +28~ 95-98 (at ~20 mmHg)
O,O,O-Trimethyl phosphorothioate(CH₃O)₃P=S~ +70~ 75-78 (at ~20 mmHg)
Trimethyl phosphate(CH₃O)₃P=O~ +2197 (at 760 mmHg)
Dimethyl methylphosphonate(CH₃O)₂P(O)CH₃~ +32181 (at 760 mmHg)

Visualizations

Synthesis_Troubleshooting_Workflow Troubleshooting Workflow for TMPTA Synthesis start Start Synthesis reaction_complete Reaction Complete? (Monitor by GC/NMR) start->reaction_complete analyze_crude Analyze Crude Product (GC-MS, 31P NMR) reaction_complete->analyze_crude Yes sol_isomer Increase Temp/Time Add Catalyst reaction_complete->sol_isomer No purity_issue Identify Impurities analyze_crude->purity_issue purify Purify Product (Fractional Distillation) purity_issue->purify Purity Acceptable isomer High O,O,O-Isomer Content purity_issue->isomer Isomer Impurity arbuzov DMMP Impurity Present purity_issue->arbuzov Arbuzov Impurity oxidation Phosphate Impurity Present purity_issue->oxidation Oxidation Impurity final_product Pure O,O,S-TMPTA purify->final_product isomer->sol_isomer sol_arbuzov Check for Halide Source Lower Reaction Temp arbuzov->sol_arbuzov sol_oxidation Ensure Inert Atmosphere Use Anhydrous Reagents oxidation->sol_oxidation sol_isomer->start Restart/Continue Reaction

Caption: Troubleshooting workflow for TMPTA synthesis.

Synthesis_Pathways Key Reactions in TMPTA Synthesis cluster_main Primary Synthesis Route cluster_side Potential Side Reactions ooo_isomer O,O,O-Trimethyl phosphorothioate oos_product O,O,S-Trimethyl phosphorothioate (Product) ooo_isomer->oos_product Thermal Rearrangement (Thiono-Thiolo) phosphate Trimethyl phosphate ooo_isomer->phosphate Oxidation/ Desulfurization tmp Trimethyl Phosphite (Precursor) tmp->ooo_isomer Sulfurization dmmp Dimethyl methylphosphonate tmp->dmmp Michaelis-Arbuzov (+ CH3X)

References

Technical Support Center: O,O,S-Trimethyl Phosphorothioate (OOS-TMP) Rodent Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing O,O,S-Trimethyl phosphorothioate (OOS-TMP) in rodent toxicology studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OOS-TMP) and why is it studied in toxicology?

A1: this compound (OOS-TMP) is an organophosphate compound. It is often found as an impurity in various commercial organophosphorus insecticides.[1][2][3] Its study is crucial for understanding the complete toxicological profile of these insecticides and for assessing the risks associated with this specific contaminant.

Q2: What is the primary target organ of OOS-TMP toxicity in rodents?

A2: The primary target organ for OOS-TMP toxicity in both rats and mice is the lung, leading to pneumotoxicity (lung injury).[1][3] In mice, the initial and most severely affected cells are the nonciliated bronchiolar epithelial cells, also known as Clara cells.[1] In rats, the predominant cell types injured are the pulmonary endothelium and alveolar epithelium.

Q3: What is the acute oral toxicity of OOS-TMP in rats?

A3: The median lethal dose (LD50) for OOS-TMP administered orally in rats is reported to be 15 mg/kg.[4]

Q4: What are the typical clinical signs of acute OOS-TMP toxicity in rodents?

A4: While comprehensive systemic toxicity data is limited, the most prominent signs are related to pulmonary injury. These can include respiratory distress. Organophosphate compounds, in general, can cause cholinergic symptoms due to acetylcholinesterase inhibition, which may include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).[5] However, the toxic effects of OOS-TMP are noted to involve both cholinergic and non-cholinergic mechanisms.[6]

Q5: How is OOS-TMP typically prepared and administered in rodent studies?

A5: In published studies, OOS-TMP is often dissolved in a vehicle like corn oil for administration via intraperitoneal injection or oral gavage.[1][7]

Troubleshooting Guide

Issue 1: High variability in lung injury observed at the same dose.

  • Possible Cause: The pneumotoxicity of OOS-TMP is believed to be dependent on metabolic activation by cytochrome P450 (CYP450) enzymes in the lung and liver. Variations in the expression and activity of these enzymes between individual animals can lead to differences in the extent of bioactivation and, consequently, the severity of lung injury.

  • Troubleshooting Steps:

    • Ensure the use of a genetically homogenous rodent strain.

    • Standardize animal age and sex, as these can influence metabolic enzyme activity.

    • Consider pre-screening a subset of animals for baseline CYP450 activity if feasible and critical for the study's objectives.

    • Ensure consistent formulation and administration of the test substance.

Issue 2: Unexpected mortality at doses expected to be non-lethal.

  • Possible Cause: The reported oral LD50 of 15 mg/kg in rats indicates high acute toxicity.[4] Doses as low as 20 mg/kg have been shown to cause significant lung injury. There might be a steep dose-response curve, or the animal strain used may be more sensitive.

  • Troubleshooting Steps:

    • Verify the concentration and stability of your OOS-TMP dosing solution.

    • Review your dosing procedure to ensure accurate and consistent administration.

    • Conduct a preliminary dose-range finding study with a small number of animals to establish the LD50 in your specific rodent strain and under your laboratory conditions.

    • Ensure the health status of the animals, as underlying health issues can increase susceptibility.

Issue 3: Difficulty in dissolving OOS-TMP for dosing.

  • Possible Cause: OOS-TMP is an oil at room temperature.[4] It may not be readily soluble in aqueous vehicles.

  • Troubleshooting Steps:

    • Use a lipophilic vehicle such as corn oil, as has been done in previous studies.[1]

    • Gentle warming and vortexing can aid in dissolution.

    • Prepare dosing solutions fresh daily to avoid potential degradation or precipitation.

    • Conduct a formulation analysis to confirm the concentration and homogeneity of OOS-TMP in the vehicle.

Data Presentation

Table 1: Acute Oral Toxicity of this compound in Rats
ParameterValueSpeciesRoute of AdministrationReference
LD5015 mg/kgRatOral[4]
Table 2: Doses of OOS-TMP Used in Pneumotoxicity Studies in Rats
DoseEffectRoute of AdministrationReference
10-20 mg/kgIncreased whole blood viscosity and fibrinogen levelsOral
20 mg/kgIncreased lactate dehydrogenase in bronchoalveolar lavage fluid and morphological changes in bronchiolar epitheliumOral

Experimental Protocols

1. Protocol for Acute Oral Toxicity Study (LD50 Determination)

  • Objective: To determine the median lethal dose (LD50) of OOS-TMP in rats.

  • Animals: Young adult rats (e.g., Sprague-Dawley or Wistar), typically of a single sex or both, are used. Animals are acclimatized for at least 5 days before the study.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have ad libitum access to standard rodent chow and water, except for a brief fasting period before dosing.

  • Dose Formulation: OOS-TMP is dissolved in a suitable vehicle, such as corn oil, to achieve the desired concentrations.

  • Dosing:

    • Animals are fasted overnight before dosing.

    • At least three dose levels of OOS-TMP and a vehicle control group are used.

    • The test substance is administered once by oral gavage. The volume administered is typically kept constant across all groups, not exceeding 10 mL/kg body weight.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity, and behavioral changes continuously for the first few hours post-dosing and then daily for 14 days.

    • Body weights are recorded before dosing and weekly thereafter.

  • Endpoint: The number of mortalities in each group is recorded, and the LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

2. Protocol for Subchronic Oral Toxicity Study (e.g., 28-Day)

  • Objective: To evaluate the potential adverse effects of repeated oral exposure to OOS-TMP over a 28-day period.

  • Animals and Housing: Similar to the acute toxicity study.

  • Dose Groups: At least three dose levels and a concurrent control group are used. A satellite group for the high dose and control groups may be included for recovery assessment.

  • Dosing: The test substance is administered daily by oral gavage for 28 consecutive days.

  • Observations:

    • Clinical Signs: Animals are observed daily for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of key parameters.

  • Terminal Procedures:

    • At the end of the 28-day period, animals are euthanized.

    • A complete necropsy is performed, and the weights of major organs are recorded.

    • Tissues, with a particular focus on the lungs, are preserved for histopathological examination.

Mandatory Visualizations

OOS_TMP_Toxicity_Pathway OOS_TMP O,O,S-Trimethyl phosphorothioate (OOS-TMP) Metabolic_Activation Metabolic Activation (Cytochrome P450 in Lung/Liver) OOS_TMP->Metabolic_Activation Bioactivation Reactive_Metabolite Reactive Metabolite(s) Metabolic_Activation->Reactive_Metabolite Clara_Cells Clara Cells (Mice) Alveolar/Endothelial Cells (Rats) Reactive_Metabolite->Clara_Cells Targets Cellular_Injury Cellular Injury & Necrosis Clara_Cells->Cellular_Injury Pulmonary_Toxicity Pneumotoxicity (Lung Injury, Edema) Cellular_Injury->Pulmonary_Toxicity

Caption: Proposed metabolic activation pathway for OOS-TMP-induced pneumotoxicity.

Rodent_Toxicology_Workflow Acclimatization Animal Acclimatization (≥ 5 days) Dosing Oral Gavage Administration Acclimatization->Dosing Dose_Prep Dose Formulation (OOS-TMP in Corn Oil) Dose_Prep->Dosing Observation Clinical Observation & Body Weight Monitoring (14 or 28 days) Dosing->Observation Termination Study Termination (Euthanasia) Observation->Termination Necropsy Necropsy & Organ Weight Termination->Necropsy Histo Histopathology (Focus on Lungs) Termination->Histo Analysis Data Analysis & Reporting Necropsy->Analysis Histo->Analysis

Caption: General experimental workflow for an oral rodent toxicology study.

References

Addressing stability and degradation issues of O,O,S-Trimethyl phosphorothioate in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing stability and degradation issues of O,O,S-Trimethyl phosphorothioate (OOS-TMP) in solution. Below you will find troubleshooting guides and frequently asked questions to assist with your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathways for this compound in solution are hydrolysis and oxidation.

  • Hydrolysis: The P-S bond in OOS-TMP is susceptible to cleavage in aqueous solutions, leading to the formation of O,O-dimethyl phosphate and methanethiol. The rate of hydrolysis is significantly influenced by pH.

  • Oxidation: The sulfur atom in OOS-TMP can be oxidized to form the corresponding oxo (P=O) compound, O,O,O-trimethyl phosphate.[1] This can be induced by oxidizing agents or exposure to atmospheric oxygen over time.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is pH-dependent. Generally, phosphorothioate esters are more stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline conditions can accelerate hydrolysis. For instance, studies on related phosphorothioate compounds have shown that the five-membered aldehyde-cysteine reaction product ring is stable within the pH range of 4.8–8.[2]

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure the stability of this compound solutions, it is recommended to:

  • Store solutions at low temperatures (-20°C for long-term storage).

  • Protect solutions from light.

  • Use amber vials or wrap containers in aluminum foil.

  • Prepare fresh solutions for critical experiments.

  • For solutions in organic solvents, ensure the solvent is dry and free of peroxides.

Q4: What analytical methods are suitable for monitoring the stability of this compound and its degradation products?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the quantification of this compound and its volatile degradation products.[3] High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), can also be a powerful tool for separating and identifying both the parent compound and its non-volatile degradation products.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of OOS-TMP stock solution.Prepare fresh stock solutions frequently. Store stock solutions in small aliquots at -20°C or lower to minimize freeze-thaw cycles. Verify the purity of the stock solution periodically using GC-MS or HPLC.
Loss of compound activity over time Hydrolysis or oxidation of OOS-TMP in the experimental medium.Prepare working solutions immediately before use. If the experimental medium is aqueous, consider using a buffer system within a stable pH range (e.g., pH 6-7). For longer experiments, it may be necessary to replenish the OOS-TMP at set intervals.
Appearance of unexpected peaks in chromatograms Formation of degradation products.Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products and their retention times/mass spectra. Use these markers to monitor the stability of your experimental samples.
Precipitation in the solution Poor solubility or degradation leading to insoluble products.Ensure the solvent is appropriate for the desired concentration. If using aqueous solutions, check the pH and consider the use of co-solvents if solubility is an issue.

Data Presentation

Table 1: Factors Affecting the Stability of this compound in Solution

Factor Effect on Stability Recommendations
pH Instability in strongly acidic or alkaline conditions.Maintain solutions in a neutral to slightly acidic pH range (pH 6-7).
Temperature Increased degradation at higher temperatures.Store stock solutions at -20°C or below. Perform experiments at the lowest feasible temperature.
Light Potential for photodegradation.Protect solutions from light using amber vials or by wrapping containers in foil.
Oxidizing Agents Can lead to the formation of O,O,O-trimethyl phosphate.Avoid contact with known oxidizing agents. Use deoxygenated solvents where possible.
Solvent Purity Impurities in solvents can catalyze degradation.Use high-purity, dry solvents. Check for and remove peroxides from organic solvents.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[1] Incubate at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Incubate an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Control Sample: Keep an aliquot of the stock solution at a low temperature (e.g., -20°C) in the dark to serve as an unstressed control.

3. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples (including the control) by a suitable stability-indicating method, such as GC-MS or HPLC-MS.

  • Compare the chromatograms of the stressed samples to the control sample to identify degradation products.

  • Quantify the amount of this compound remaining in each sample to determine the extent of degradation.

Protocol 2: Stability-Indicating GC-MS Method for this compound

This protocol provides a starting point for developing a GC-MS method to quantify this compound and its potential degradation products. Method optimization will be required based on the specific instrument and column used.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for organophosphate analysis (e.g., DB-5ms, HP-5ms).

2. GC Conditions (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injection Volume: 1 µL (splitless or split injection may be used depending on concentration).

3. MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400.

  • Data Acquisition: Full scan mode for initial identification of degradation products. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis of the parent compound and known degradants.

4. Sample Preparation:

  • Dilute the samples from the forced degradation study or stability experiment to an appropriate concentration with the solvent used for the stock solution.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex samples and concentrate the analyte.

5. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify the peaks of potential degradation products by comparing their mass spectra to library data and known fragmentation patterns of related compounds.

  • Develop a calibration curve using standard solutions of this compound to quantify its concentration in the samples.

Visualizations

Degradation_Pathway OOS_TMP O,O,S-Trimethyl phosphorothioate Hydrolysis_Product O,O-Dimethyl phosphate + Methanethiol OOS_TMP->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product O,O,O-Trimethyl phosphate OOS_TMP->Oxidation_Product Oxidation ([O]) Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare OOS-TMP Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidant, Heat) Stock_Solution->Stress_Conditions Control Prepare Control Sample Stock_Solution->Control Analysis Analyze by Stability-Indicating Method (e.g., GC-MS) Stress_Conditions->Analysis Control->Analysis Data_Evaluation Compare Stressed Samples to Control Analysis->Data_Evaluation Identification Identify Degradation Products Data_Evaluation->Identification Quantification Quantify Remaining OOS-TMP Data_Evaluation->Quantification

References

Improving the yield and purity of phosphorothioate oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of phosphorothioate (PS) oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a phosphorothioate (PS) oligonucleotide and why is it used? A phosphorothioate oligonucleotide is a synthetic version of a natural nucleic acid where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom.[1] This modification provides significant resistance to degradation by nucleases, which are enzymes that break down nucleic acids.[1][2] This increased stability is crucial for their use as therapeutic agents, such as antisense oligonucleotides and siRNAs, in in vivo applications.[1][3]

Q2: What is the basic principle of solid-phase PS-oligonucleotide synthesis? The synthesis is a cyclic process performed on a solid support, typically controlled pore glass (CPG) or polystyrene.[1] The oligonucleotide chain is built in the 3' to 5' direction through a repeated series of four main chemical reactions:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.[1]

  • Coupling: Reaction of the newly freed 5'-hydroxyl group with a nucleoside phosphoramidite monomer.[1]

  • Sulfurization: Conversion of the unstable phosphite triester linkage to a stable phosphorothioate triester using a sulfur-transfer reagent.[1] This step replaces the oxidation step used in standard phosphodiester oligonucleotide synthesis.[1]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of shorter failure sequences (n-1 mers).[1]

Q3: What are the most common impurities in PS-oligonucleotide synthesis? Common impurities include:

  • Failure sequences (n-x or "shortmers"): Truncated oligonucleotides that result from incomplete coupling reactions at one or more steps.[4][5]

  • Phosphodiester (P=O) linkages: Result from incomplete or inefficient sulfurization, where an oxygen atom remains instead of being replaced by sulfur.[4][6] This can also be caused by oxidation of the phosphite triester intermediate by residual water or air.

  • Deletion sequences (n-1, n-2): Occur if the phosphite linkage is not successfully sulfurized and is subsequently cleaved during the acidic detritylation step of the next cycle.[7]

  • Longmers (n+x): Oligonucleotides that are longer than the target sequence, which can be caused by certain activators.[8]

  • Byproducts from protecting groups: Residual protecting groups that are not completely removed during the final deprotection step.[4]

Q4: How does the introduction of phosphorothioate bonds affect purification? The sulfur atom creates a chiral center at each phosphorus atom, resulting in a complex mixture of 2^(n-1) diastereomers, where 'n' is the number of PS linkages.[5][9] These diastereomers can have slightly different physical properties, which often leads to peak broadening or splitting in HPLC chromatograms, complicating analysis and purification.[7][9]

Troubleshooting Guide

Issue 1: Low Yield of Full-Length Product

Q: My final yield is significantly lower than expected. What are the potential causes and how can I fix this?

A: Low yield is a common problem that can originate from several steps in the synthesis process. The most frequent culprits are poor coupling efficiency, incomplete detritylation, and loss of product during post-synthesis workup.

  • Cause: Incomplete Coupling.

    • Solution: Ensure phosphoramidite and activator solutions are fresh and anhydrous, as moisture can cause them to degrade.[4][10] For modified bases or sterically hindered phosphoramidites, increase the coupling time from the standard 30 seconds to 5-10 minutes to drive the reaction to completion.[4] Also, verify that an adequate molar excess of the phosphoramidite and a suitable, potent activator are being used.[4]

  • Cause: Incomplete Detritylation.

    • Solution: Incomplete removal of the 5'-DMT group will block the subsequent coupling reaction.[4] Use a fresh deblocking solution (e.g., 3% dichloroacetic acid in toluene) and ensure the reaction time is sufficient for complete removal.[1][4]

  • Cause: Loss of Product during Workup.

    • Solution: Optimize the cleavage and deprotection steps to ensure the oligonucleotide is fully cleaved from the solid support and all protecting groups are removed.[4] Incomplete deprotection can complicate purification and lower the recovery of the target product.[4]

  • Cause: Depurination.

    • Solution: The acidic conditions of the detritylation step can lead to the removal of purine bases (depurination), especially for longer oligonucleotides.[11] This creates abasic sites and leads to chain cleavage. Consider using a weaker acid for deblocking if depurination is a significant issue.

Issue 2: High Levels of P=O Impurity

Q: My analysis shows a high content of phosphodiester (P=O) linkages instead of the desired phosphorothioate (P=S) linkages. What went wrong?

A: This issue points directly to a problem with the sulfurization step.

  • Cause: Inefficient Sulfurization.

    • Solution: The choice of sulfurizing reagent and its concentration are critical.[4][12] Ensure the reagent is active and used at the recommended concentration (e.g., 0.05 M for Beaucage reagent).[13] Some reagents, like Phenylacetyl disulfide (PADS), require an "aging" period in solution to become fully effective.[2][12] Increase the sulfurization contact time; for RNA synthesis, longer times (e.g., 4 minutes) are often necessary compared to DNA.[12][13]

  • Cause: Degraded Sulfurizing Reagent.

    • Solution: Many sulfurizing reagents have limited stability in solution on the synthesizer.[4][7] Prepare fresh solutions of reagents like the Beaucage reagent before synthesis.[13] Reagents like DDTT offer much higher stability in solution and can be a better choice for extended or repeated syntheses.[12]

  • Cause: Presence of Water or Oxidants.

    • Solution: The phosphite triester intermediate is susceptible to oxidation.[4] Ensure all solvents and reagents are anhydrous. Check for potential sources of oxidation, such as peroxides in THF, which is sometimes used in capping mixtures.[14]

Issue 3: Poor Chromatographic Purification

Q: I'm having trouble purifying my PS-oligonucleotide using HPLC. The peaks are broad, and the resolution is poor.

A: The diastereomeric nature of PS-oligonucleotides makes purification challenging.[5] However, optimizing the HPLC method can significantly improve results.

  • Cause: Suboptimal HPLC Method.

    • Solution: Ion-Pair Reversed-Phase (IP-RP) HPLC is a versatile and widely used technique for oligonucleotide purification.[5] It separates based on hydrophobicity, and using an ion-pairing agent (like triethylammonium acetate, TEAA) allows the charged oligonucleotide to be retained on a C18 column.[5] Anion-Exchange (AEX) HPLC is another powerful technique that separates based on charge and is excellent for removing failure sequences.[5][15]

  • Cause: Diastereomer Co-elution.

    • Solution: The presence of many diastereomers leads to peak broadening.[9] Optimizing chromatographic parameters such as temperature, gradient slope, and the type of ion-pairing agent can improve resolution. For particularly difficult separations, techniques like ion-exchange displacement chromatography can offer higher purity and yield.[1]

  • Cause: Presence of Failure Sequences.

    • Solution: If the crude product contains a high level of failure sequences (shortmers), purification becomes more difficult.[5] Ensure the capping step during synthesis is highly efficient to truncate these failure sequences and simplify downstream purification.[1] Some research suggests that byproducts from sulfurization reagents can act as in-situ capping agents, potentially allowing for a simplified 3-step synthesis cycle with higher yields.[5][13][16]

Data Presentation: Comparative Performance

Table 1: Comparison of Common Sulfurizing Reagents
ReagentTypical Reaction ConditionsStepwise Efficiency/YieldAdvantagesDisadvantages
Beaucage Reagent 0.05 M in Acetonitrile (ACN); 30-240s for DNA, ~4 min for RNA.[13]>99%[12]High efficiency, fast reaction kinetics.[12][13]Limited stability in solution on the synthesizer.[7][12]
DDTT 0.05 M in Pyridine/ACN; ~4 min for RNA, 30s-2.5 min for DNA.[12]>90% yield for a full 20-mer RNA.[12]High efficiency (especially for RNA), very stable in solution (>6 months).[12]Higher cost compared to some reagents.[12]
PADS 0.2 M in Pyridine/ACN (1:1 v/v); requires "aging".[2][12]>99.9%[12]Cost-effective, high efficiency, stable once "aged".[12]Requires an "aging" period to reach maximal effectiveness.[2][12]
Table 2: Performance of Common Phosphoramidite Activators
ActivatorpKaRecommended Coupling Time (with 2'-O-TBDMS Phosphoramidites)Reported Coupling EfficiencyKey Characteristics
1H-Tetrazole 4.9[4]10 - 15 minutes[4]Lower than more potent activatorsStandard for DNA synthesis, but less effective for sterically hindered RNA monomers.[4][8] Limited solubility in ACN.[8]
ETT (5-Ethylthio-1H-tetrazole)4.3[4]~6 minutes[4]High[4]More acidic than 1H-Tetrazole, leading to faster coupling. A good general-purpose activator.[4][8]
DCI (4,5-Dicyanoimidazole)5.2Twice as fast as 1H-Tetrazole[9]High; 54% yield for a 34-mer RNA vs. 0% with Tetrazole.[8]Highly nucleophilic, very soluble in ACN. Recommended for long oligos and large-scale synthesis.[8][9]
Table 3: Purity and Yield Data for HPLC Purification Methods
Technique & ScaleOligonucleotidePurity of Pooled FractionsYield of Full-Length ProductReference
Anion-Exchange (Lab Scale) 20-mer PS-DNA95.4%2.7 mg[1]
Anion-Exchange (Process Scale) 20-mer PS-DNA96.2%79.0 mg[1]
Ion-Exchange Displacement Chromatography 24-mer PS-DNA (1.2 g loaded)96.4%70% (780 mg)[1]
Ion-Exchange Displacement Chromatography 18 to 25-mer PS-DNA96%60%[1]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a 20-mer PS-Oligonucleotide (1 µmole scale)

This protocol outlines a standard synthesis cycle on an automated DNA/RNA synthesizer.

  • Reagent Preparation:

    • Deblocking Solution: 3% Dichloroacetic acid (DCA) in toluene.[1]

    • Phosphoramidites: 0.1 M solutions of A, C, G, T phosphoramidites in anhydrous acetonitrile.

    • Activator: 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.

    • Sulfurizing Reagent: 0.05 M DDTT in a 1:1 (v/v) mixture of acetonitrile and pyridine.

    • Capping Solutions: Cap A (Acetic anhydride/Pyridine/THF) and Cap B (10% N-Methylimidazole/THF).[1]

    • Washes: Anhydrous acetonitrile.

  • Automated Synthesis Cycle (repeated for each nucleotide addition):

    • Step 1: Detritylation: Treat the solid support with Deblocking Solution for 60 seconds to remove the 5'-DMT group. Wash with acetonitrile.[1]

    • Step 2: Coupling: Deliver the appropriate phosphoramidite solution and activator solution to the synthesis column. Allow a coupling time of 2-4 minutes. Wash with acetonitrile.

    • Step 3: Sulfurization: Deliver the Sulfurizing Reagent solution to the column. Allow a contact time of 2 minutes. Wash with acetonitrile.[1]

    • Step 4: Capping: Treat the support with Capping Solutions A and B to acetylate any unreacted 5'-hydroxyl groups. Wash with acetonitrile.[1]

  • Cleavage and Deprotection:

    • After the final cycle, treat the solid support with concentrated ammonium hydroxide at room temperature overnight to cleave the oligonucleotide from the support and remove base-protecting groups.[7]

  • Analysis:

    • Analyze the crude product using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and assess initial purity.[1]

Protocol 2: Analytical Ion-Pair Reversed-Phase (IP-RP) HPLC for Purity Assessment

This protocol is used to assess the purity of the synthesized PS-oligonucleotide.

  • Materials and Equipment:

    • HPLC or UPLC system with a UV detector.

    • C18 column suitable for oligonucleotide analysis (e.g., 2.1 x 50 mm, 1.7 µm).[1]

    • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0.[15]

    • Mobile Phase B: 100 mM TEAA in 50% acetonitrile.[15]

    • Sample: Dissolve the crude or purified oligonucleotide in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.2 mL/min.[15]

    • Column Temperature: 50-60°C.[1][15]

    • Detection: UV at 260 nm.[1]

    • Injection Volume: 5-10 µL.[1][15]

    • Gradient: Apply a linear gradient from an initial low percentage of Mobile Phase B (e.g., 10%) to a higher percentage (e.g., 70%) over 30 minutes to elute the oligonucleotide.[15]

  • Data Analysis:

    • Integrate the peak areas of the full-length product and all impurity peaks. Calculate the purity as the percentage of the full-length product peak area relative to the total integrated area.

Visualizations: Workflows and Logic Diagrams

G cluster_cycle Solid-Phase Synthesis Cycle start Start Cycle (Support-Bound Oligo) deblock 1. Detritylation (Remove 5'-DMT group) start->deblock Fresh DCA couple 2. Coupling (Add Phosphoramidite) deblock->couple Free 5'-OH sulfurize 3. Sulfurization (Form P=S Linkage) couple->sulfurize Unstable Phosphite Triester Formed cap 4. Capping (Block Failure Sequences) sulfurize->cap Stable P=S Triester Formed end_cycle Chain Elongated cap->end_cycle end_cycle->deblock Repeat for next base

Caption: The four-step cycle for solid-phase phosphorothioate oligonucleotide synthesis.

G start Low Yield of Full-Length Product q1 Check Coupling Efficiency start->q1 sol1a Use Fresh/Anhydrous Reagents (Amidites, Activator) q1->sol1a Low q2 Check Detritylation q1->q2 OK sol1b Increase Coupling Time (e.g., 5-10 min) sol1a->sol1b sol1c Use More Potent Activator (e.g., DCI, ETT) sol1b->sol1c sol2 Use Fresh Deblocking Solution (e.g., 3% DCA) q2->sol2 Incomplete q3 Review Workup/ Purification q2->q3 OK sol3 Optimize Cleavage & Deprotection Conditions q3->sol3 High Loss

Caption: Troubleshooting workflow for low yield in phosphorothioate synthesis.

G start High P=O Impurity (Incomplete Sulfurization) q1 Check Sulfurizing Reagent start->q1 sol1a Use Freshly Prepared Reagent Solution q1->sol1a Degraded q2 Check Reaction Conditions q1->q2 OK sol1b Use More Stable Reagent (e.g., DDTT) sol1a->sol1b sol1c Ensure PADS is 'Aged' if used sol1b->sol1c sol2a Increase Sulfurization Contact Time q2->sol2a Suboptimal sol2b Ensure All Solvents are Anhydrous sol2a->sol2b

Caption: Troubleshooting workflow for high P=O impurity levels.

References

Troubleshooting peak broadening of phosphorothioate oligonucleotides in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak broadening when analyzing phosphorothioate (PS) oligonucleotides using High-Performance Liquid Chromatography (HPLC), particularly Ion-Pair Reversed-Phase (IP-RP) HPLC.

Frequently Asked Questions (FAQs)

Q1: Why are my phosphorothioate (PS) oligonucleotide peaks broader than standard phosphodiester (PO) oligonucleotides?

The primary reason for peak broadening in PS oligonucleotides is the presence of a chiral center at each phosphorothioate linkage.[1] This modification results in the formation of 2ⁿ diastereomers, where 'n' is the number of PS linkages.[2] For a 20-mer oligonucleotide with 19 PS linkages, this can result in 524,288 different species.[3] These diastereomers have very similar physicochemical properties but can be partially resolved on the HPLC column, leading to a broadened peak instead of a sharp, single peak.[1][4][5][6][7]

Q2: What are the most common causes of unexpected or excessive peak broadening?

Beyond the inherent diastereomeric broadening, several factors can exacerbate the issue:

  • Suboptimal Ion-Pairing Conditions: The type and concentration of the ion-pairing (IP) agent are critical. Inappropriate selection can lead to poor peak shape or increased separation of diastereomers, which manifests as broadening.[4][8][9]

  • Inadequate Column Temperature: Temperature significantly affects the separation of diastereomers.[10][11] Lower temperatures can increase diastereomer resolution, leading to broader peaks, while elevated temperatures can suppress this separation, resulting in sharper peaks.[4][10][11]

  • Mobile Phase pH: The pH of the mobile phase influences the charge of the oligonucleotide and the ion-pairing agent, affecting retention and peak shape.[12][13] Inconsistent or suboptimal pH can contribute to broadening.[12][14]

  • Column Issues: Column overload, degradation of the stationary phase, or secondary interactions with residual silanol groups can cause peak tailing and broadening.[8]

  • System and Hardware Effects: Excessive extra-column volume from long tubing or large detector flow cells can lead to band broadening.[8][15]

Q3: How can I determine if my peak broadening is due to diastereomer separation or another issue?

If you observe a broad, but somewhat structured or multi-modal peak, it is highly indicative of partial diastereomer separation.[5] To confirm, you can systematically alter parameters known to affect diastereomer resolution. For instance, increasing the column temperature (e.g., from 40°C to 80°C) often suppresses diastereomer separation and should result in a noticeably sharper peak.[10][11] If the peak sharpens significantly with temperature, diastereomers are the primary cause. If the peak shape remains poor, investigate other factors like column health, mobile phase preparation, or system dead volume.

Systematic Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak broadening issues.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting peak broadening.

TroubleshootingWorkflow Troubleshooting Workflow for Peak Broadening start Broad Peak Observed check_analyte Step 1: Analyte & Method - Is partial diastereomer separation expected? start->check_analyte check_temp Step 2: Adjust Temperature - Increase column temp. (e.g., 60-80°C) check_analyte->check_temp Yes check_mobile_phase Step 4: Check Mobile Phase - Verify pH - Freshly prepare check_analyte->check_mobile_phase No peak_sharpens Peak Sharpens? check_temp->peak_sharpens check_ip Step 3: Optimize Ion-Pair - Adjust concentration - Change IP reagent peak_sharpens->check_ip No solution_found Problem Resolved peak_sharpens->solution_found Yes (Diastereomers were the cause) check_ip->check_mobile_phase check_hardware Step 5: Inspect Hardware - Check for leaks - Minimize tubing length - Check injection volume check_mobile_phase->check_hardware no_change Peak Shape Unchanged check_hardware->no_change

Caption: A logical workflow for diagnosing the cause of peak broadening.

Issue 1: Broad or Split Peaks Due to Diastereomer Resolution

The partial separation of numerous diastereomers is the most common intrinsic reason for broad peaks in PS oligonucleotide analysis.

Solutions:

  • Increase Column Temperature: Elevating the column temperature (e.g., 60-90°C) is a highly effective strategy to suppress diastereomeric separation, leading to narrower peaks.[10][11] This often improves the resolution between the main product (n) and its impurities (n-1).[4][10]

  • Optimize the Ion-Pairing (IP) Reagent: The choice and concentration of the IP reagent significantly impact diastereomer resolution.

    • Hydrophobicity: More hydrophobic IP agents, such as tributylamine (TBuA) or hexylammonium acetate (HAA), are generally more effective at suppressing diastereomer separation compared to less hydrophobic ones like triethylamine (TEA).[5][16]

    • Concentration: Increasing the concentration of the IP reagent can also help suppress the separation of diastereomers.

Table 1: Effect of Temperature and Ion-Pair Reagent on Peak Width
ParameterConditionResulting Peak ShapeRecommendation
Column Temperature Low (e.g., 20-40°C)Broader peaks due to increased diastereomer resolution.[10]Increase temperature to 60-90°C to sharpen peaks.[10][11]
High (e.g., 60-90°C)Sharper peaks due to suppressed diastereomer resolution.[10][11]Optimal for purity analysis where n vs n-1 resolution is key.
IP Reagent Choice Weak/Less Hydrophobic (e.g., TEAA)Broader peaks, partial diastereomer separation is more likely.Use for applications where diastereomer separation is desired.
Strong/More Hydrophobic (e.g., TBuAA, HAA)Sharper peaks, diastereomer separation is suppressed.[5]Use for routine purity analysis to obtain sharper peaks.[5]
Issue 2: Symmetrically Broad Peaks

This can be caused by factors beyond inherent diastereomerism, often related to the HPLC system or column.

Solutions:

  • Reduce Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector.[8][15] Ensure all fittings are properly connected to avoid dead volume.

  • Check for Column Overload: Injecting too much sample can saturate the column.[8] Perform a loading study by injecting progressively smaller amounts of your sample to see if peak shape improves.

  • Optimize Detector Settings: Ensure the data collection rate is appropriate for your peak width.[15] A slow data rate can artificially broaden a sharp peak.

Issue 3: Tailing Peaks

Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase.

Solutions:

  • Check Mobile Phase pH: The phosphodiester backbone of oligonucleotides has a pKa of around 1 and is negatively charged at typical analytical pH ranges.[12][13] Ensure the mobile phase pH is stable and appropriate for your method to maintain consistent ionization and minimize secondary interactions. Unstable pH, for example, due to CO2 absorption from the air, can affect retention and peak shape.[14]

  • Use a High-Quality, Well-Endcapped Column: Modern columns designed for oligonucleotide analysis have fewer free silanol groups, which can cause tailing through secondary ionic interactions with the negatively charged phosphate backbone.[8]

  • Increase Ion-Pairing Agent Concentration: A higher concentration of the IP agent can more effectively shield the negative charges on the oligonucleotide, reducing interactions with the stationary phase.[8]

Experimental Protocols

Protocol 1: Column Temperature Optimization

This protocol aims to determine the optimal temperature to suppress diastereomer resolution and achieve sharp peaks.

  • Initial Setup:

    • HPLC System: Configured for IP-RP chromatography.

    • Column: A suitable C18 or Phenyl column for oligonucleotide analysis.

    • Mobile Phases: Prepare your standard mobile phases (e.g., Buffer A: 100 mM TBuAA in water; Buffer B: 100 mM TBuAA in 50:50 Acetonitrile/Water).

    • Sample: Your PS oligonucleotide sample at a known concentration.

  • Procedure:

    • Set the column oven temperature to 40°C.

    • Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.

    • Inject a standard volume of your PS-oligonucleotide sample.

    • Run your standard gradient elution method and record the chromatogram.

    • Measure the peak width at half-height (W₀.₅) for the main peak.

    • Increase the column temperature in increments of 10°C (i.e., 50°C, 60°C, 70°C, 80°C).

    • At each temperature, repeat steps 2-5.

  • Analysis:

    • Plot the peak width (W₀.₅) as a function of temperature.

    • Select the temperature that provides the narrowest, most symmetrical peak without compromising the resolution of critical impurities (e.g., n-1 shortmers). Often, temperatures above 60°C yield significant improvements.[17]

Protocol 2: Ion-Pairing Reagent Screening

This protocol helps in selecting an IP reagent that minimizes peak broadening for your specific analyte.

  • Initial Setup:

    • Prepare separate sets of mobile phases using different ion-pairing reagents (e.g., 100 mM Triethylammonium Acetate (TEAA) vs. 100 mM Tributylammonium Acetate (TBuAA)). Ensure the pH is consistent across all sets.

  • Procedure:

    • Install the HPLC column and set the temperature to your optimized value (e.g., 60°C from Protocol 1).

    • Thoroughly flush the entire HPLC system and column with the first mobile phase set (e.g., TEAA-based).

    • Equilibrate the column for at least 20 column volumes.

    • Inject your sample and run the gradient method. Record the chromatogram and peak width.

    • Thoroughly flush the system and column with the second mobile phase set (e.g., TBuAA-based).

    • Repeat steps 3-4.

  • Analysis:

    • Compare the chromatograms. The IP reagent that produces the sharpest peak for the full-length product is generally better for suppressing diastereomer resolution and is preferable for routine purity analysis.[5]

Cause and Effect Diagram for Peak Broadening

This diagram outlines the potential root causes of peak broadening in PS-Oligo HPLC analysis.

CauseEffect Root Causes of Peak Broadening in PS-Oligo HPLC Broadening Peak Broadening Analyte Analyte Properties Analyte->Broadening MobilePhase Mobile Phase MobilePhase->Broadening Column Column Column->Broadening System HPLC System System->Broadening Diastereomers Partial Diastereomer Separation Diastereomers->Analyte SecondaryStruct Secondary Structures SecondaryStruct->Analyte IP_Type Inappropriate IP Reagent (e.g., too weak) IP_Type->MobilePhase IP_Conc Incorrect IP Conc. IP_Conc->MobilePhase pH Suboptimal pH pH->MobilePhase Overload Sample Overload Overload->Column Degradation Stationary Phase Degradation Degradation->Column Silanols Secondary Interactions (Free Silanols) Silanols->Column DeadVolume Extra-Column (Dead) Volume DeadVolume->System Temp Low/Unstable Temperature Temp->System FlowRate Flow Rate Too High FlowRate->System

Caption: Cause-and-effect diagram for PS-Oligo peak broadening.

References

Minimizing n-1 shortmer impurities in phosphorothioate oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the formation of n-1 shortmer impurities during phosphorothioate (PS) oligonucleotide synthesis.

Troubleshooting Guide: n-1 Impurity Formation

This guide addresses specific issues that can lead to the generation of n-1 shortmers, which are deletion mutations that are difficult to separate from the full-length product.

Question: What are the primary causes of n-1 impurity formation during phosphorothioate oligonucleotide synthesis?

Answer: The formation of n-1 shortmer impurities in phosphorothioate oligonucleotide synthesis is a common challenge that can primarily be attributed to inefficiencies in two key steps of the synthesis cycle: the capping step and the coupling step. Incomplete capping of unreacted 5'-hydroxyl groups (failure sequences) from the previous cycle allows them to participate in the subsequent coupling reaction, leading to an n-1 deletion. Similarly, inefficient coupling of the phosphoramidite monomer to the growing oligonucleotide chain results in an unreacted 5'-hydroxyl group that, if not properly capped, will also lead to the formation of an n-1 impurity in the next cycle.

To a lesser extent, issues with the sulfurization step, such as incomplete sulfur transfer, can also contribute to the formation of other impurities, though the direct impact on n-1 formation is less pronounced than capping and coupling inefficiencies. The quality of reagents, including the phosphoramidites, activators, and capping reagents, as well as the overall synthesis conditions such as reaction times and temperature, all play a critical role in minimizing these impurities.

Question: How can I troubleshoot and optimize the capping step to reduce n-1 impurities?

Answer: An inefficient capping step is a primary contributor to n-1 impurity formation. If you suspect issues with capping, consider the following troubleshooting steps and optimization strategies.

  • Verify Reagent Quality and Preparation: Ensure that your capping reagents, typically acetic anhydride (Cap A) and N-methylimidazole (Cap B), are fresh and anhydrous. Moisture can rapidly degrade acetic anhydride, rendering it ineffective. Prepare fresh solutions regularly and store them under inert gas.

  • Increase Capping Time: If the standard capping time is insufficient, increasing the duration of the capping step can help ensure that all unreacted 5'-hydroxyl groups are acetylated. Experiment with incrementally longer capping times to find the optimal duration for your specific synthesis scale and sequence.

  • Optimize Reagent Concentration: While standard concentrations are often sufficient, difficult sequences or high-throughput synthesis may benefit from a modest increase in the concentration of the capping reagents. This can help drive the reaction to completion.

  • Ensure Efficient Reagent Delivery: Check the fluidics of your synthesizer to ensure that the capping reagents are being delivered to the synthesis column efficiently and in the correct volumes. Clogged lines or malfunctioning valves can lead to incomplete capping.

Question: My n-1 levels are high despite an optimized capping step. Could the coupling step be the issue?

Answer: Yes, inefficient coupling is another major cause of n-1 impurities. Even with perfect capping, a poor coupling step will result in a higher population of failure sequences that need to be capped.

  • Check Phosphoramidite Quality: Phosphoramidites are sensitive to moisture and oxidation. Use fresh, high-quality amidites and ensure they are stored under an inert atmosphere. Perform a quality control check, such as 31P NMR, if you suspect degradation.

  • Activator Optimization: The choice and concentration of the activator are critical. Ensure the activator is appropriate for the phosphoramidites being used and that its concentration is optimal. Common activators include 5-(ethylthio)-1H-tetrazole (ETT) and 5-(benzylthio)-1H-tetrazole (BTT). Consider using a stronger activator if you are working with bulky or modified monomers.

  • Increase Coupling Time: For sterically hindered or modified phosphoramidites, the standard coupling time may not be sufficient to achieve high coupling efficiency. Increasing the coupling time can improve the yield of the full-length product.

  • Re-evaluate Monomer-to-Activator Ratio: The molar ratio of phosphoramidite to activator can influence coupling efficiency. While a standard ratio is typically used, optimization may be required for particularly challenging sequences.

Question: Can the sulfurization step contribute to the formation of n-1 impurities?

Answer: While not a direct cause of n-1 deletions in the same way as capping or coupling failures, an inefficient sulfurization step can lead to the formation of phosphodiester (P=O) linkages instead of the desired phosphorothioate (P=S) linkages. These P=O linkages can be more susceptible to cleavage during subsequent synthesis cycles, potentially leading to chain termination and the appearance of shortmers, including n-1 fragments.

  • Verify Sulfurizing Reagent Activity: Sulfurizing reagents, such as 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) or 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH), can degrade over time. Use fresh, properly stored reagents.

  • Optimize Sulfurization Time and Temperature: Ensure the sulfurization step is long enough for complete sulfur transfer. While typically rapid, some reagents or specific sequence contexts may benefit from extended reaction times. Temperature can also play a role, and performing the synthesis at the manufacturer's recommended temperature is advisable.

  • Ensure Complete Reagent Delivery: As with other steps, verify that the sulfurizing reagent is being delivered effectively to the synthesis column.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of n-1 shortmer impurity in a phosphorothioate oligonucleotide preparation?

A1: The acceptable level of n-1 impurity depends on the intended application of the oligonucleotide. For therapeutic applications, regulatory agencies often require very high purity, with n-1 levels needing to be as low as possible, often below 1-2%. For research applications, a higher level of n-1 impurity may be tolerable, but it is always best practice to minimize it to ensure the reliability of experimental results.

Q2: How are n-1 impurities typically detected and quantified?

A2: The most common methods for detecting and quantifying n-1 impurities are anion-exchange high-performance liquid chromatography (AEX-HPLC) and liquid chromatography-mass spectrometry (LC-MS). AEX-HPLC can separate the n-1 species from the full-length oligonucleotide based on the difference in charge, while LC-MS provides mass information that can confirm the identity of the n-1 impurity.

Q3: Can purification methods effectively remove n-1 impurities?

A3: Due to the small difference in size and charge between the full-length product and the n-1 shortmer, purification can be challenging. AEX-HPLC is often the most effective method for separating n-1 impurities, but it can be difficult to achieve complete removal, especially at a large scale. Reverse-phase HPLC (RP-HPLC) is generally less effective at resolving n-1 species from the desired product.

Q4: Does the oligonucleotide sequence affect the likelihood of n-1 formation?

A4: Yes, the sequence can have a significant impact. For example, sequences with stretches of guanosine (G) residues can be more prone to aggregation, which can hinder reagent access and lead to lower coupling efficiencies, thereby increasing the potential for n-1 formation. Sterically bulky modified bases can also result in lower coupling efficiencies.

Q5: Are there any "quick fixes" to immediately reduce n-1 impurities if a synthesis run is showing high levels?

A5: While a thorough optimization is always recommended, a potential "quick fix" is to perform a double coupling for each monomer addition. This involves repeating the coupling step before proceeding to capping and oxidation/sulfurization. While this will increase synthesis time and reagent consumption, it can significantly improve the coupling efficiency and reduce the formation of n-1 impurities, especially for challenging sequences.

Quantitative Data Summary

ParameterStandard RangeOptimization StrategyTarget Outcome
Capping Time 20 - 45 secondsIncrease in 15-second increments>99.9% capping efficiency
Coupling Time 45 - 120 secondsIncrease for bulky/modified bases>99.5% coupling efficiency
Phosphoramidite Conc. 0.05 - 0.2 MEnsure optimal concentration per manufacturerConsistent coupling
Activator Conc. 0.25 - 0.5 MAdjust based on amidite and activator typeMaximize coupling yield
Sulfurization Time 30 - 60 secondsIncrease if P=O species are detectedComplete sulfur transfer

Experimental Protocols

Protocol 1: Optimization of Capping Efficiency

  • Baseline Synthesis: Perform a standard synthesis of a test oligonucleotide and quantify the n-1 impurity level using AEX-HPLC.

  • Prepare Fresh Reagents: Prepare fresh, anhydrous capping reagents (Cap A: acetic anhydride in THF/lutidine; Cap B: N-methylimidazole in THF).

  • Incremental Time Increase: Program the synthesizer to increase the capping step time by 20 seconds. Run the synthesis of the test oligonucleotide.

  • Analysis: Quantify the n-1 impurity level in the new synthesis product.

  • Iteration: If n-1 levels have decreased but are still above the desired threshold, perform another synthesis with a further 20-second increase in capping time.

  • Finalization: Once the n-1 level is minimized, establish this new capping time as the standard for future syntheses.

Protocol 2: Evaluation of Double Coupling

  • Identify Problematic Sequence: Select a sequence that has consistently shown high levels of n-1 impurities.

  • Program Double Coupling: Modify the synthesis protocol to include a second coupling step for each monomer addition. This is done by repeating the phosphoramidite and activator delivery steps immediately after the first coupling.

  • Standard Synthesis: For comparison, synthesize the same oligonucleotide using the standard single coupling protocol.

  • Comparative Analysis: Analyze the crude products from both the single and double coupling syntheses by AEX-HPLC and LC-MS.

  • Data Evaluation: Compare the percentage of the n-1 impurity in both samples. A significant reduction in the double-coupled sample indicates that low coupling efficiency was a primary contributor to the impurity.

Visualizations

Oligo_Synthesis_Workflow start Start: Solid Support detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (Add Amidite) detritylation->coupling Activated 5'-OH capping 3. Capping (Block Failures) coupling->capping Successful Coupling n_minus_1_coupling n-1 Pathway: Inefficient Coupling coupling->n_minus_1_coupling Failure sulfurization 4. Sulfurization (P=S Formation) capping->sulfurization Capped Failures n_minus_1_capping n-1 Pathway: Inefficient Capping capping->n_minus_1_capping Failure sulfurization->detritylation Next Cycle cleavage End: Cleavage & Deprotection sulfurization->cleavage Final Cycle n_minus_1_coupling->capping n_minus_1_capping->sulfurization Uncapped Failure Leads to n-1 Troubleshooting_Logic start High n-1 Impurity Detected check_capping Is Capping Step Optimized? start->check_capping optimize_capping Optimize Capping: 1. Use Fresh Reagents 2. Increase Capping Time check_capping->optimize_capping No check_coupling Is Coupling Step Efficient? check_capping->check_coupling Yes optimize_capping->check_coupling optimize_coupling Optimize Coupling: 1. Check Amidite/Activator 2. Increase Coupling Time 3. Consider Double Coupling check_coupling->optimize_coupling No check_sulfur Are P=O Species Present? check_coupling->check_sulfur Yes optimize_coupling->check_sulfur optimize_sulfur Optimize Sulfurization: 1. Use Fresh Reagent 2. Increase Reaction Time check_sulfur->optimize_sulfur Yes end n-1 Impurity Minimized check_sulfur->end No optimize_sulfur->end

Technical Support Center: Separation of Phosphorothioate Oligonucleotide Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of phosphorothioate (PS) oligonucleotide diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are phosphorothioate (PS) oligonucleotide diastereomers and why is their separation challenging?

Phosphorothioate oligonucleotides are synthetic nucleic acid analogues where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom.[1] This modification enhances their stability against nuclease degradation, a desirable trait for therapeutic applications. However, this substitution introduces a chiral center at the phosphorus atom, leading to the formation of two diastereomers, designated as Rp and Sp, for each PS linkage.[2][3] An oligonucleotide with 'n' phosphorothioate linkages will exist as a mixture of 2^n diastereomers (or 2^(n-1) pairs of enantiomers).[4] These diastereomers have identical mass, length, and base sequence, making their separation a significant analytical challenge.[3]

Q2: What are the primary analytical techniques used for separating PS diastereomers?

The most common techniques for separating PS oligonucleotide diastereomers include:

  • Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RPLC): This is a prevalent technique due to its high separation performance and compatibility with mass spectrometry (MS).

  • Anion-Exchange Chromatography (AEX): AEX can also resolve PS diastereomers, particularly for oligonucleotides with a limited number of PS linkages.[3][5]

  • Capillary Electrophoresis (CE): CE, especially when used with chiral selectors like cyclodextrins, is a powerful tool for separating diastereomers.[6][7]

  • Ion Mobility Spectrometry (IMS): Advanced techniques like cyclic ion mobility spectrometry (cIMS) and drift tube ion mobility spectrometry (DTIMS) are emerging as powerful methods for the separation of complex diastereomeric mixtures.[2][8]

Q3: Why do I observe broad peaks when analyzing my PS oligonucleotides?

Peak broadening in the analysis of PS oligonucleotides is often due to the partial separation of numerous diastereomers.[4][9] Each diastereomer can have a slightly different interaction with the stationary phase, leading to a cluster of closely eluting peaks that appear as a single broad peak. Even with ion-pairing reagents that aim to suppress diastereomer separation, some partial separation can still occur, resulting in wider peaks compared to their phosphodiester counterparts.[10]

Q4: How does the number of phosphorothioate linkages affect separation?

The difficulty of separation increases exponentially with the number of PS linkages.[11] For oligonucleotides with a high number of PS modifications (e.g., >15), it becomes practically impossible to resolve all individual diastereomers using current chromatographic techniques.[4][11] For shorter oligonucleotides with a few PS linkages (up to four or five), separation of individual diastereomers is more feasible.[11]

Troubleshooting Guide

Issue 1: Poor or No Diastereomer Separation in IP-RPLC

Potential Cause Troubleshooting Steps
Inappropriate Ion-Pairing (IP) Agent The choice of IP agent is critical. "Weak" IP agents like triethylammonium acetate (TEAA) tend to enhance diastereomer separation, while "strong" IP agents like hexylammonium acetate (HAA) can suppress it.[12] Vary the type and concentration of the IP agent. Decreasing the carbon chain length of the tertiary alkylamine IP reagent can increase diastereomer selectivity.[4]
Suboptimal Mobile Phase Conditions Optimize the organic modifier (e.g., acetonitrile, methanol) gradient. A shallower gradient often improves resolution.[12] The choice of counterion (e.g., acetate vs. hexafluoroisopropanol) also plays a crucial role.[13]
Incorrect Column Temperature Temperature can significantly impact separation. Elevated temperatures tend to suppress diastereomeric resolution, leading to narrower peaks, which can be beneficial for separating n/n-1 mers.[13][14] Conversely, lower temperatures may enhance diastereomer separation. Use a column thermostat for consistent results.[12]
Unsuitable Stationary Phase Standard C18 columns may not always provide the best selectivity. Consider columns with different stationary phases, such as phenyl or pentafluorophenyl (PFP), which can offer alternative separation mechanisms through pi-pi interactions.[12]

Issue 2: Peak Tailing and Poor Peak Shape

Potential Cause Troubleshooting Steps
Inadequate Ion-Pairing Insufficient concentration of the IP agent can lead to poor peak shape.[12] A higher concentration can improve the shielding of the phosphate groups.[12]
Sample Overload Injecting too much sample can lead to peak distortion. Perform a loading study to determine the optimal sample amount for your column.[12]
Extra-Column Volume Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing. Minimize the length and internal diameter of all tubing.[12]

Issue 3: Poor Reproducibility and Shifting Retention Times

Potential Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[12]
Mobile Phase Instability Prepare fresh mobile phases daily, as the concentration of the IP agent can change over time due to evaporation.[12]
Temperature Fluctuations Maintain a constant and optimized column temperature using a column thermostat.[12]
HPLC Pump Issues Inconsistent solvent delivery from the pump can cause retention time fluctuations. Perform regular pump maintenance.[12]

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RPLC) for Diastereomer Separation

This protocol provides a general starting point for the separation of PS diastereomers using IP-RPLC. Optimization will be required based on the specific oligonucleotide sequence and number of PS linkages.

  • Column: Waters OST BEH C18 Column (130Å, 1.7 µm, 2.1 mm x 50 mm) or equivalent.

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water.

  • Mobile Phase B: 100 mM TEAA in 50:50 acetonitrile/water.

  • Flow Rate: 0.2 mL/min.

  • Temperature: 30°C (can be optimized between 20°C and 90°C).[14]

  • Gradient: A linear gradient from 20% to 50% B over 30 minutes. A shallower gradient may be necessary for better resolution.[12]

  • Detection: UV at 260 nm.

  • Injection Volume: 5 µL.

Protocol 2: Anion-Exchange Chromatography (AEX) for Diastereomer Separation

  • Column: TSKgel DNA-NPR, 4.6 mm ID x 7.5 cm, 2.5 µm.[1]

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.5.

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Gradient: A linear gradient from 30% to 60% B over 40 minutes.

  • Detection: UV at 260 nm.

Data Presentation

Table 1: Influence of Ion-Pairing (IP) Agent on Diastereomer Separation in IP-RPLC

Ion-Pairing AgentTypeDiastereomer SeparationPeak ShapeReference
Triethylammonium Acetate (TEAA)"Weak"EnhancedBroader peaks[12]
Hexylammonium Acetate (HAA)"Strong"SuppressedNarrower peaks[12]
Tributylammonium Acetate (TBuAA)"Strong"SuppressedNarrower peaks[4]
Trimethylammonium Acetate (TMeAA)"Weak"Highest SelectivityBroader peaks[4]

Table 2: Effect of Temperature on Diastereomer Separation in IP-RPLC

TemperatureDiastereomer ResolutionPeak Widthn/n-1 mer ResolutionReference
Lower (e.g., 20°C)IncreasedBroaderPotentially decreased[14]
Elevated (e.g., 60-90°C)SuppressedNarrowerImproved[13][14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis IP-RPLC Analysis cluster_data_analysis Data Analysis start PS Oligonucleotide Synthesis purification Initial Purification start->purification dissolution Dissolution in Mobile Phase A purification->dissolution injection Inject Sample dissolution->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (260 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_analysis Peak Integration & Resolution Analysis chromatogram->peak_analysis

Caption: Experimental workflow for IP-RPLC analysis of PS diastereomers.

troubleshooting_logic cluster_ip_agent Ion-Pairing Agent cluster_mobile_phase Mobile Phase cluster_conditions Operating Conditions start Poor Diastereomer Separation ip_type Change IP Agent Type (e.g., TEAA for more separation) start->ip_type ip_conc Vary IP Agent Concentration start->ip_conc gradient Optimize Gradient (e.g., shallower slope) start->gradient counterion Change Counterion (e.g., acetate vs. HFIP) start->counterion temp Adjust Column Temperature start->temp column Try Different Stationary Phase (e.g., Phenyl, PFP) start->column end Improved Separation ip_type->end ip_conc->end gradient->end counterion->end temp->end column->end

Caption: Troubleshooting logic for poor diastereomer separation.

References

Technical Support Center: Optimizing Sulfurization for Phosphorothioate Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphorothioate (PS) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on selecting and optimizing sulfurization reagents for efficient and high-purity synthesis of PS oligonucleotides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.

Troubleshooting Guide

This guide addresses common issues encountered during the sulfurization step of phosphorothioate oligonucleotide synthesis.

Issue 1: Low Yield of the Final Phosphorothioate Oligonucleotide

  • Question: My final yield of phosphorothioate oligonucleotide is lower than expected. What are the potential causes related to the sulfurization step?

  • Answer: Low yield can stem from several factors, but inefficient sulfurization is a primary contributor.[1] This leads to the formation of undesired phosphodiester (P=O) linkages instead of the target phosphorothioate (P=S) linkages.[1] Incomplete sulfurization can result in cleavage of the acid-sensitive phosphite bond during the subsequent detritylation step, producing a deletion in the sequence.[2]

    To troubleshoot, consider the following:

    • Reagent Quality: Ensure your sulfurizing reagent is not degraded. Solutions that are cloudy or contain precipitate should not be used as this indicates poor solubility or degradation, which will lead to inefficient sulfurization.[1]

    • Reaction Time: The sulfurization reaction time may be insufficient. Depending on the reagent used, this can range from 30 seconds to several minutes.[3][4]

    • Reagent Concentration: Verify that the correct concentration of the sulfurizing reagent is being used. Insufficient reagent will result in incomplete sulfurization.[1]

    • Solvent Quality: Ensure all solvents are anhydrous, as water can interfere with the sulfurization process.[1]

Issue 2: Presence of Phosphodiester (P=O) Impurities

  • Question: How can I detect phosphodiester (P=O) impurities in my phosphorothioate product, and how can I minimize them?

  • Answer: The most effective method for detecting and quantifying phosphodiester impurities is Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy, which can distinguish between the chemical shifts of phosphodiester and phosphorothioate linkages.[1] Strong anion-exchange high-performance liquid chromatography (SAX-HPLC) and liquid chromatography-mass spectrometry (LC-MS) can also be used to separate and identify oligonucleotides with differing numbers of phosphate and phosphorothioate linkages.[1]

    To minimize P=O impurities:

    • Optimize Sulfurization Time: Increase the reaction time to ensure complete conversion of the phosphite triester to the phosphorothioate triester.

    • Use Fresh Reagent: Prepare fresh sulfurizing reagent solution for each synthesis run, especially for reagents with limited stability in solution, like the Beaucage reagent.[2] For some reagents like PADS, an "aged" solution is recommended for optimal performance.[3][5]

    • Ensure Proper Synthesis Cycle Order: The sulfurization step should always be performed before the capping step to prevent unwanted side reactions with the phosphite triester.[1][6]

Issue 3: Reagent Instability and Precipitation

  • Question: My sulfurizing reagent solution is cloudy/has precipitated. Can I still use it?

  • Answer: It is not recommended to use a sulfurizing reagent solution that is cloudy or contains a precipitate.[1] This indicates poor solubility or degradation of the reagent, which will lead to inefficient sulfurization.[1][6] For instance, the solubility of 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) is limited in acetonitrile and requires co-solvents like pyridine for stable solutions.[1] Always ensure your sulfurizing reagent is fully dissolved and the solution is clear before use.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of steps in the synthesis cycle involving sulfurization?

A1: The sulfurization step should always be performed before the capping step.[1][7] Capping unreacted 5'-hydroxyl groups after sulfurization prevents the formation of incorrect sequences and minimizes side reactions.[1] Performing capping before sulfurization can lead to unwanted side reactions with the phosphite triester.[1] Some recent studies suggest that byproducts of some sulfurization reagents can also act as capping agents, potentially allowing for a three-step cycle.[8][9]

Q2: Can the presence of water affect sulfurization efficiency?

A2: Yes, the presence of water is detrimental to the sulfurization step. Water can compete with the sulfurizing reagent, leading to the oxidation of the phosphite triester to a phosphodiester linkage. It is crucial to use anhydrous solvents and reagents throughout the synthesis process.

Q3: How do I choose the best sulfurizing reagent for my application?

A3: The choice of sulfurizing reagent depends on several factors including the scale of synthesis, the type of oligonucleotide (DNA or RNA), desired purity, and cost.[10] The Beaucage reagent is widely used and efficient but has limited stability in solution.[2] DDTT is highly efficient, especially for RNA, and is stable in solution for extended periods.[10] PADS is another effective reagent, particularly when an "aged" solution is used.[3][5]

Q4: What are the key differences in synthesizing phosphorothioates compared to standard phosphodiester oligonucleotides?

A4: The primary difference is the replacement of the oxidation step with a sulfurization step to create the phosphorothioate linkage.[3][10] The order of the capping and sulfurization steps is also reversed, with sulfurization occurring before capping.[6][7]

Data Presentation: Comparison of Common Sulfurizing Reagents

The following tables summarize the performance of common sulfurizing reagents for phosphorothioate oligonucleotide synthesis.

ReagentTypical Concentration & SolventTypical Reaction TimeStepwise Efficiency/YieldAdvantagesDisadvantages
Beaucage Reagent 0.05 M in anhydrous acetonitrile[3]30 - 240 seconds[2][4]>96%[4]Fast reaction, reliably soluble in acetonitrile.[4]Limited stability in solution, can be expensive.[2][11]
DDTT 0.02 M - 0.1 M for DNA (30s - 2.5 min); 0.05 M in pyridine/acetonitrile for RNA (4 min)[10]30 seconds - 4 minutes[10]>90% yield for full 20-mer RNA[10]High efficiency, especially for RNA; stable in solution for over 6 months.[10]Higher cost compared to some other reagents.[10]
PADS 0.2 M in 1:1 (v/v) acetonitrile and 3-picoline[3]60 - 120 seconds[3]>99.9% with "aged" solutions[5]High efficiency with "aged" solutions.[5]Freshly prepared solutions may have lower efficiency.[5]
Elemental Sulfur (S₈) Solution in CS₂/pyridine[10]~7.5 minutes[4][10]Variable, often lower than modern reagents.[10]Low cost, readily available.[10]Poor solubility, slow reaction rates, potential for side reactions, use of noxious solvents.[4][10]

Experimental Protocols

Protocol 1: Standard Solid-Phase Synthesis of a 20-mer Phosphorothioate Oligonucleotide [12]

This protocol outlines the automated synthesis of a 20-mer phosphorothioate DNA oligonucleotide on a 1 µmole scale.

1. Synthesis Cycle (repeated for each nucleotide addition):

  • Detritylation:

    • Reagent: 3% Dichloroacetic acid (DCA) in toluene.[12]

    • Time: 60 seconds.[12]

    • Wash: Acetonitrile.

  • Coupling:

    • Reagents: 0.1 M Phosphoramidite solution in acetonitrile, Activator (e.g., 0.45 M 1H-Tetrazole in acetonitrile).

    • Time: 2-5 minutes.[8]

    • Wash: Acetonitrile.

  • Sulfurization (Example using Beaucage Reagent):

    • Reagent: 0.05 M Beaucage Reagent in anhydrous acetonitrile.[3]

    • Time: 60 seconds.

    • Wash: Acetonitrile.

  • Capping:

    • Reagents: Cap A (Acetic anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF).

    • Time: 30 seconds.

    • Wash: Acetonitrile.

2. Cleavage and Deprotection:

  • After the final cycle, the oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide at an elevated temperature (e.g., 50-60 °C).[5]

3. Purification:

  • The crude phosphorothioate oligonucleotide is typically purified by high-performance liquid chromatography (HPLC), such as reverse-phase (RP-HPLC) or ion-exchange (IE-HPLC).[13]

Protocol 2: Sulfurization Step Using Phenylacetyl Disulfide (PADS) [3]

This protocol details the sulfurization step using an "aged" PADS solution for optimal performance.

  • Reagent Preparation:

    • Prepare a 0.2 M solution of Phenylacetyl Disulfide (PADS) in a 1:1 (v/v) mixture of anhydrous acetonitrile and 3-picoline.[3]

    • Allow the solution to "age" for at least 24 hours before use.[5]

  • Sulfurization Step:

    • Following the coupling step in the automated synthesis cycle, deliver the aged PADS solution to the synthesis column.

    • Reaction Time: Allow the reaction to proceed for 60 to 120 seconds.[3]

  • Washing:

    • Thoroughly wash the solid support with anhydrous acetonitrile to remove unreacted reagent and byproducts.

Visualizations

experimental_workflow cluster_synthesis_cycle Automated Synthesis Cycle Detritylation 1. Detritylation (Remove DMT group) Coupling 2. Coupling (Add next phosphoramidite) Detritylation->Coupling Wash Sulfurization 3. Sulfurization (Convert P(III) to P(V)) Coupling->Sulfurization Wash Capping 4. Capping (Block unreacted 5'-OH) Sulfurization->Capping Wash Capping->Detritylation Wash (for next cycle) end_cycle Final Cycle Complete Capping->end_cycle start Start Synthesis (Solid Support) start->Detritylation cleavage Cleavage & Deprotection end_cycle->cleavage purification Purification (HPLC) cleavage->purification final_product Final Phosphorothioate Oligonucleotide purification->final_product

Caption: Workflow for solid-phase synthesis of phosphorothioate oligonucleotides.

troubleshooting_workflow start Low Yield or P=O Impurities Detected check_reagent Check Sulfurizing Reagent (Freshness, Clarity) start->check_reagent check_time Review Sulfurization Time check_reagent->check_time check_concentration Verify Reagent Concentration check_time->check_concentration check_solvents Ensure Anhydrous Solvents check_concentration->check_solvents check_order Confirm Synthesis Cycle Order (Sulfurization before Capping) check_solvents->check_order implement_changes Implement Corrective Actions: - Prepare fresh/aged reagent - Increase reaction time - Use fresh solvents check_order->implement_changes rerun Re-run Synthesis implement_changes->rerun analyze Analyze Product (LC-MS, ³¹P NMR) rerun->analyze success Problem Resolved analyze->success High Purity fail Issue Persists (Consult further resources) analyze->fail Low Purity

Caption: Troubleshooting workflow for inefficient phosphorothioate synthesis.

References

Technical Support Center: Enhancing Cellular Uptake of Phosphorothioate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphorothioate oligonucleotides (PS-Oligos). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to enhancing the cellular uptake of PS-Oligos in in vitro experiments.

Troubleshooting Guide

Low cellular uptake and high cytotoxicity are common hurdles in experiments involving phosphorothioate oligonucleotides. The following table outlines potential causes and recommended solutions to these and other related issues.

Problem Potential Cause(s) Recommended Solution(s)
Low Transfection Efficiency / Poor Cellular Uptake 1. Suboptimal Cell Health and Confluency: Cells that are unhealthy, contaminated (e.g., with mycoplasma), or at an inappropriate confluency (too sparse or too dense) can exhibit poor uptake.[1] 2. Inefficient Delivery Reagent or Method: The chosen transfection reagent may not be optimal for the cell type, or the ratio of reagent to oligonucleotide may be incorrect.[2] 3. Degradation of Oligonucleotide: Exonucleases present in serum can degrade PS-Oligos.[1] 4. Incorrect Complex Formation: The complexes of the delivery reagent and oligonucleotide may not have formed correctly due to the presence of serum or improper mixing.[1]1. Optimize Cell Culture Conditions: Ensure cells are healthy, free of contamination, and seeded at a consistent density to reach 50-70% confluency at the time of transfection.[1][3] 2. Optimize Transfection Protocol: Test different transfection reagents and optimize the reagent-to-oligonucleotide ratio. Consider alternative delivery methods like electroporation for difficult-to-transfect cells.[1][4] 3. Protect Oligonucleotides from Degradation: Heat-inactivate serum at 65°C for 30 minutes to reduce exonuclease activity.[1] 4. Ensure Proper Complex Formation: Form the oligonucleotide-reagent complexes in a serum-free medium before adding them to the cells.[1]
High Cytotoxicity 1. Inherent Toxicity of PS-Oligos: Phosphorothioate modifications can lead to non-specific binding to cellular proteins, causing toxicity, especially at high concentrations.[1][5] 2. Toxicity of Delivery Reagent: Cationic lipids and other transfection reagents can be toxic to cells, particularly sensitive primary cells.[1] 3. Prolonged Exposure Time: Extended incubation with the transfection complexes can increase cytotoxicity.[1]1. Optimize Oligonucleotide Concentration: Perform a dose-response experiment to determine the lowest effective concentration of the PS-Oligo. 2. Select a Low-Toxicity Reagent: Screen different transfection reagents to find one with lower toxicity for your specific cell type. 3. Reduce Exposure Time: Limit the incubation time of the cells with the transfection complexes to 4-6 hours before replacing the medium with fresh, complete growth medium.[1]
Inconsistent or Variable Results 1. Inconsistent Cell Seeding and Confluency: Variations in the number of cells seeded and their confluency at the time of transfection can lead to variability.[1] 2. Variability in Complex Formation: Inconsistent mixing or incubation times during the formation of transfection complexes can affect uptake efficiency.[2] 3. Passage Number of Cells: High-passage number cells may behave differently than low-passage cells.1. Standardize Cell Culture: Maintain a consistent cell seeding density and transfect at the same confluency for all experiments.[1] 2. Standardize Transfection Procedure: Follow a strict protocol for the preparation of transfection complexes, ensuring consistent volumes, mixing, and incubation times. 3. Use Low-Passage Cells: Whenever possible, use cells with a low passage number and thaw a new vial of cells periodically.
Difficulty in Quantifying Intracellular Uptake 1. Low Sensitivity of Detection Method: The chosen method for quantifying intracellular oligonucleotides may not be sensitive enough to detect low concentrations. 2. Interference from Extracellular Oligonucleotides: Residual extracellular oligonucleotides can interfere with the measurement of intracellular uptake.1. Choose a Sensitive Quantification Method: Employ highly sensitive techniques such as nanoscale secondary ion mass spectrometry (NanoSIMS), liquid chromatography-mass spectrometry (LC-MS), or hybridization-based ELISA for accurate quantification.[6][7] 2. Thorough Washing: Ensure extensive washing of the cells after incubation with the oligonucleotides to remove any non-internalized molecules.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to enhance the cellular uptake of "naked" phosphorothioate oligonucleotides (without a delivery vehicle)?

A1: Several strategies can improve the uptake of unconjugated PS-Oligos:

  • Chemical Modifications: Introducing certain chemical modifications to the oligonucleotide, such as 2'-O-methoxyethyl (2'-MOE) or constrained ethyl (cEt), can enhance uptake.

  • Conjugation to Targeting Ligands: Attaching molecules that bind to specific cell surface receptors can significantly boost uptake. Common conjugates include:

    • N-acetylgalactosamine (GalNAc): Targets the asialoglycoprotein receptor (ASGPR) on hepatocytes, leading to enhanced liver uptake.[8][9]

    • Cholesterol: The lipophilic nature of cholesterol facilitates passage across the cell membrane.[10][11]

    • Peptides: Cell-penetrating peptides (CPPs) can be conjugated to PS-Oligos to improve their entry into cells.[12][13]

    • Antibodies: Conjugating PS-Oligos to antibodies that target specific cell surface antigens can achieve cell-type-specific delivery.[13]

  • Thiol-Mediated Uptake: The phosphorothioate backbone can interact with thiols and disulfides on the cell surface, facilitating entry. This process can be modulated by certain activators.[14][15]

Q2: How do I choose the right delivery method for my cell type?

A2: The optimal delivery method is highly cell-type dependent.

  • Cationic Lipids: These are widely used and effective for many common cell lines. However, they can be toxic to sensitive cells like primary neurons. It is crucial to screen different lipid-based reagents to find the one that offers the best balance of efficiency and low toxicity for your specific cells.[16][17]

  • Electroporation: This physical method can be very efficient for a broad range of cell types, including those that are difficult to transfect with lipid-based reagents. However, it can also lead to significant cell death, so optimization of the electrical parameters is critical.[1]

  • Nanoparticles: Various types of nanoparticles, including lipid nanoparticles (LNPs) and polymeric nanoparticles, can be used to encapsulate and deliver PS-Oligos. These can offer improved stability and targeted delivery.[18][19]

Q3: My phosphorothioate oligonucleotide is showing high toxicity. What can I do to mitigate this?

A3: High toxicity is a known issue with PS-Oligos.[1] To address this:

  • Perform a Dose-Response Curve: Determine the lowest concentration of your PS-Oligo that still provides the desired biological effect.

  • Reduce Exposure Time: Incubate the cells with the PS-Oligo for a shorter period (e.g., 4-6 hours) before replacing the transfection medium with fresh culture medium.[1]

  • Optimize Delivery Reagent: If using a transfection reagent, ensure you are using the optimal concentration, as excess reagent can be toxic. Consider switching to a reagent known for low cytotoxicity.

  • Purify the Oligonucleotide: Ensure your PS-Oligo preparation is of high purity, as impurities from the synthesis process can contribute to toxicity.[20]

  • Consider Alternative Chemistries: If toxicity remains an issue, explore PS-Oligos with different chemical modifications that may have a better toxicity profile.

Q4: What methods can I use to accurately quantify the amount of phosphorothioate oligonucleotide that has entered the cells?

A4: Several methods are available for quantifying intracellular PS-Oligos, each with its own advantages and limitations:

  • Fluorescence-Based Methods: If the oligonucleotide is fluorescently labeled, you can use techniques like:

    • Flow Cytometry: Provides quantitative data on the percentage of cells that have taken up the oligonucleotide and the relative amount per cell.[2]

    • Confocal Microscopy: Allows for visualization of the subcellular localization of the oligonucleotide.[10]

  • Hybridization-Based Assays: These methods, such as hybridization-ligation ELISA, offer high sensitivity and specificity for quantifying intact oligonucleotides.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and quantitative method that can distinguish between the full-length oligonucleotide and its metabolites.[7][21]

  • Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS): An advanced imaging technique that can provide absolute quantification of oligonucleotides at the subcellular level.[6][22]

Q5: Can the presence of serum in the culture medium affect the cellular uptake of my phosphorothioate oligonucleotide?

A5: Yes, serum can have a significant impact.

  • Degradation: Serum contains nucleases that can degrade oligonucleotides. Heat-inactivating the serum can help reduce this.[1]

  • Protein Binding: PS-Oligos are known to bind to serum proteins, particularly albumin.[9] This binding can affect their availability for cellular uptake.

  • Interference with Complex Formation: When using cationic lipid-based transfection reagents, it is generally recommended to form the lipid-oligonucleotide complexes in a serum-free medium to avoid interference from serum components.[1] The complexes can then be added to cells cultured in a medium containing serum.

Experimental Protocols

Protocol 1: General Lipid-Based Transfection of Phosphorothioate Oligonucleotides

This protocol provides a general guideline for transfecting adherent cells with PS-Oligos using a cationic lipid-based reagent. Optimization will be required for specific cell types and reagents.

Materials:

  • Adherent cells in culture

  • Phosphorothioate oligonucleotide (PS-Oligo) stock solution

  • Cationic lipid-based transfection reagent

  • Serum-free cell culture medium (e.g., Opti-MEM®)

  • Complete cell culture medium (with serum and supplements)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they will be 50-70% confluent at the time of transfection.[3]

  • Preparation of Oligonucleotide Solution: In a sterile microcentrifuge tube, dilute the required amount of PS-Oligo stock solution in serum-free medium. Mix gently.

  • Preparation of Lipid Reagent Solution: In a separate sterile microcentrifuge tube, dilute the appropriate amount of the cationic lipid reagent in serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[1]

  • Formation of Transfection Complexes: Combine the diluted oligonucleotide solution with the diluted lipid reagent solution. Mix gently by pipetting up and down and incubate for 15-20 minutes at room temperature to allow for the formation of complexes.[3][23]

  • Transfection:

    • Remove the growth medium from the cells.

    • Wash the cells once with serum-free medium.

    • Add the oligonucleotide-lipid complexes to the cells drop-wise.[1]

    • Add complete growth medium (with or without serum, depending on the reagent's protocol) to the desired final volume.

  • Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.[1]

  • Post-Transfection: After the incubation period, carefully aspirate the transfection medium and replace it with fresh, complete growth medium.

  • Analysis: Culture the cells for an additional 24-72 hours before analyzing for the desired downstream effect (e.g., mRNA knockdown, protein expression changes).

Protocol 2: Quantification of Cellular Uptake by Flow Cytometry

This protocol describes the quantification of cellular uptake of a fluorescently labeled PS-Oligo.

Materials:

  • Cells transfected with a fluorescently labeled PS-Oligo

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Adherent Cells: After the desired incubation time, wash the cells twice with PBS to remove any extracellular oligonucleotides. Detach the cells using Trypsin-EDTA, and then neutralize the trypsin with complete medium.

    • Suspension Cells: Collect the cells by centrifugation.

  • Washing: Wash the harvested cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the cell pellet in fresh PBS. This step is crucial to minimize background fluorescence from non-internalized oligonucleotides.

  • Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% bovine serum albumin) at a concentration of approximately 1 x 10^6 cells/mL.

  • Data Acquisition: Analyze the cells on a flow cytometer using the appropriate laser and filter set for the fluorophore conjugated to your oligonucleotide. Be sure to include an untransfected control cell sample to set the background fluorescence.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which corresponds to the relative amount of internalized oligonucleotide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis start Seed Cells prep_oligo Prepare Oligo Solution start->prep_oligo prep_reagent Prepare Reagent Solution start->prep_reagent form_complex Form Oligo-Reagent Complexes prep_oligo->form_complex prep_reagent->form_complex add_complex Add Complexes to Cells form_complex->add_complex incubate Incubate (4-6h) add_complex->incubate change_medium Change Medium incubate->change_medium culture Culture (24-72h) change_medium->culture analyze Analyze Uptake/ Downstream Effects culture->analyze

Caption: Workflow for Lipid-Based Transfection of PS-Oligos.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ps_oligo PS-Oligo receptor Cell Surface Receptor (e.g., EGFR, ASGPR) ps_oligo->receptor Binding endosome Early Endosome receptor->endosome Receptor-Mediated Endocytosis late_endosome Late Endosome endosome->late_endosome lysosome Lysosome late_endosome->lysosome Degradation Pathway escape Endosomal Escape late_endosome->escape target_mrna Target mRNA escape->target_mrna nuclear_target Nuclear Target escape->nuclear_target

Caption: Receptor-Mediated Uptake Pathway of PS-Oligos.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of O,O,S-Trimethyl Phosphorothioate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of O,O,S-Trimethyl phosphorothioate (OOS-TMP) is crucial for safety assessment and quality control. This guide provides an objective comparison of common analytical methods for OOS-TMP quantification, supported by experimental data and detailed methodologies.

Introduction to OOS-TMP and Analytical Challenges

This compound is an impurity of interest in several organophosphorus pesticides. Its quantification is essential due to its potential toxicity. The analysis of OOS-TMP often requires robust and validated methods to ensure data integrity, particularly in complex matrices such as environmental samples and biological fluids. The primary analytical techniques employed for the quantification of OOS-TMP and other organothiophosphates are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Method Performance

The performance of an analytical method is evaluated through various validation parameters. The following tables summarize typical performance data for the analysis of organophosphorus compounds, including OOS-TMP, using different analytical techniques.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

ParameterMethod 1: GC-MS with QuEChERSMethod 2: GC-MS with GDME
Linearity (Range) 0.01 - 100 µg/L0.01 - 100 µg/L[1]
Correlation Coefficient (r²) >0.99>0.99[1]
Limit of Detection (LOD) 0.008 mg/kg[2]0.0058 µg/L (for Diazinon)[1]
Limit of Quantification (LOQ) 0.003-0.008 mg/kg[2]Not specified
Accuracy (Recovery) 70-120%[2]98.86 - 99.02%[1]
Precision (RSD) ≤20%[2]<15%
Matrix Baby Food[2]Urine[1]
Sample Preparation QuEChERSGas Diffusion Microextraction (GDME)[1]

Table 2: Liquid Chromatography (LC) Methods

ParameterMethod 1: UPLC-MSMethod 2: HPLC with Anion Exchange
Linearity (Range) Not specifiedNot specified
Correlation Coefficient (r²) Not specifiedNot specified
Limit of Detection (LOD) Low ppb range[3]Not specified
Limit of Quantification (LOQ) Not specifiedNot specified
Accuracy (Recovery) 79.2 - 81.2% (for oligonucleotides)[4]Not specified
Precision (RSD) 3.4 - 6.2% (for oligonucleotides)[4]Not specified
Matrix Serum, Urine[3]Not specified
Sample Preparation Solid Phase Extraction (SPE)[4]Not specified

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are protocols for the key experiments cited.

Protocol 1: GC-MS for OOS-TMP in Omethoate 290 SL

This method details the quantification of OOS-TMP in an agrochemical formulation using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation (QuEChERS-based):

  • Add 10 mL of the sample to a centrifuge tube.

  • Add QuEChERS salts.

  • Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant, filter, and inject into the GC-MS.[5]

2. GC-MS Instrument Conditions:

  • Column: HP-5MS, 30 m × 0.25 mm × 0.25 µm.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: 70°C (hold 2 min) → 10°C/min to 280°C (hold 5 min).

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Selected Ion Monitoring (SIM) or SCAN.

  • Target Ions (m/z): 125, 140, 110.[5]

3. Calibration and Quantification:

  • Prepare a series of calibration standards of OOS-TMP in a suitable solvent.

  • Analyze the standards using the same GC-MS conditions.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Quantify OOS-TMP in the samples by comparing their peak areas to the calibration curve.

Protocol 2: UPLC-MS for Phosphorothioate Oligonucleotides

This method is suitable for the analysis of phosphorothioate-containing molecules, which share structural similarities with OOS-TMP.

1. Sample Preparation (Solid Phase Extraction):

  • A polymer-based adsorbent SPE cartridge is used.

  • The elution solvent is a high percentage of methanol.

  • An ion pair reagent mixture of 5 mM of N,N-dimethylbutylamine/150 mM of 1,1,1,3,3,3-hexafluoroisopropanol in methanol is used for optimal recovery.[4]

2. UPLC Conditions:

  • Column: ACQUITY UPLC OST C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: Ion-pairing reversed-phase liquid chromatography (IP-RP LC) mode is utilized. A common ion-pairing buffer consists of triethylamine (TEA) and hexafluoroisopropanol (HFIP).

  • The gradient slope and initial mobile phase strength are optimized for the specific analyte.[6]

3. MS Detection:

  • Electrospray ionization (ESI) in negative ion mode is typically used for anionic compounds like phosphorothioates.[7]

Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Performance Characteristics cluster_3 Documentation Method_Development Develop Analytical Method Define_Scope Define Scope & Acceptance Criteria Method_Development->Define_Scope Specificity Specificity / Selectivity Define_Scope->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report

Caption: A general workflow for analytical method validation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in handling out-of-specification (OOS) results during analytical testing, a critical component of method validation and routine analysis.

G Start OOS Result Obtained Initial_Investigation Phase I: Initial Laboratory Investigation Start->Initial_Investigation Assignable_Cause Assignable Cause Found? Initial_Investigation->Assignable_Cause Corrective_Action Implement Corrective Action & Retest Assignable_Cause->Corrective_Action Yes Formal_Investigation Phase II: Formal Manufacturing Investigation Assignable_Cause->Formal_Investigation No End End of Investigation Corrective_Action->End Root_Cause_Analysis Root Cause Analysis Formal_Investigation->Root_Cause_Analysis Product_Impact_Assessment Product Impact Assessment Root_Cause_Analysis->Product_Impact_Assessment Batch_Rejection Batch Rejection Product_Impact_Assessment->Batch_Rejection Batch_Rejection->End

Caption: Logical workflow for investigating an Out-of-Specification (OOS) result.

References

A Comparative Analysis of the Toxicity of O,O,S-Trimethyl Phosphorothioate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity of O,O,S-Trimethyl phosphorothioate (OOS-TMP) and its structural analogs. The information presented is based on experimental data from various toxicological studies.

Comparative Toxicity Data

The acute oral toxicity of this compound and its analogs in rats is summarized in the table below. The data is presented as LD50 values, which is the dose required to be lethal to 50% of the tested population.

Compound NameChemical StructureCAS NumberOral LD50 (Rat)Key Toxic Effects
This compound (OOS-TMP)COP(=O)(OC)SC152-20-515 mg/kgDelayed mortality, pulmonary injury, cholinesterase inhibition.[1]
O,O-Dimethyl S-ethyl phosphorothioate (OOS-DMEP)CCOP(=O)(OC)OC6389-81-713.8 mg/kg (female), 41.1 mg/kg (male) (7-day)Delayed death, pulmonary edema and bleeding.[2]
O,O-Dimethyl S-propyl phosphorothioate (OOS-DMPP)CCCOP(=O)(OC)OCNot Available>200 mg/kg (24-hour)Did not show delayed death pattern.[2]
O,O-Dimethyl S-butyl phosphorothioate (OOS-DMBP)CCCCOP(=O)(OC)OCNot Available>200 mg/kg (24-hour)Did not show delayed death pattern.[2]
O,O,S-Triethyl phosphorothioateCCOP(=O)(OCC)SCC1186-09-0Slightly higher doses than OOS-TMPSimilar signs of intoxication as OOS-TMP.[1]
O,S,S-Trimethyl phosphorodithioate (OSS-Me)CS(=O)(OC)SC2953-29-967 mg/kg (28-day)Delayed toxicity, morphological alteration of Clara cells in lungs.[3]

Mechanisms of Toxicity

The toxicity of O,O,S-trialkyl phosphorothioates is complex, involving at least two distinct mechanisms: a cholinergic and a non-cholinergic pathway.[3]

Cholinergic Toxicity: Acetylcholinesterase Inhibition

Similar to other organophosphorus compounds, one of the primary mechanisms of toxicity for this compound and its analogs is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and a state of cholinergic crisis.

Cholinergic_Toxicity OOS_TMP O,O,S-Trimethyl phosphorothioate Inhibition Inhibition OOS_TMP->Inhibition AChE Acetylcholinesterase (AChE) ACh_accumulation ACh Accumulation in Synapse Inhibition->ACh_accumulation Prevents breakdown Acetylcholine Acetylcholine (ACh) Acetylcholine->AChE Hydrolysis Cholinergic_receptors Cholinergic Receptors ACh_accumulation->Cholinergic_receptors Binds to Overstimulation Overstimulation Cholinergic_receptors->Overstimulation Cholinergic_crisis Cholinergic Crisis (SLUDGE syndrome, muscle fasciculations, respiratory distress) Overstimulation->Cholinergic_crisis

Cholinergic Toxicity Pathway of OOS-TMP.
Non-Cholinergic Toxicity: Delayed Pulmonary Injury

A distinct feature of this compound and some of its analogs is the induction of delayed-onset pulmonary toxicity. This effect is not readily antagonized by standard cholinergic treatments like atropine.[1] The primary target of this non-cholinergic toxicity is the non-ciliated bronchiolar epithelial cells, also known as Clara cells.[1]

The proposed mechanism involves metabolic activation of the parent compound by cytochrome P450 (CYP) enzymes in the lung and liver.[4] This bioactivation generates reactive metabolites that lead to the depletion of glutathione (a key antioxidant) and subsequent oxidative stress, causing damage and necrosis of Clara cells.[3] This initial damage to the bronchiolar epithelium is followed by injury to the pulmonary parenchyma, including the endothelium and type I alveolar epithelium, leading to pulmonary edema and hemorrhage.[1]

Non_Cholinergic_Toxicity cluster_bioactivation Bioactivation cluster_cellular_effects Cellular Effects in Clara Cells cluster_pulmonary_injury Pulmonary Injury OOS_TMP O,O,S-Trimethyl phosphorothioate CYP450 Cytochrome P450 (Lung & Liver) OOS_TMP->CYP450 Reactive_Metabolite Reactive Metabolite CYP450->Reactive_Metabolite GSH_Depletion Glutathione (GSH) Depletion Reactive_Metabolite->GSH_Depletion Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Cell_Necrosis Clara Cell Necrosis Oxidative_Stress->Cell_Necrosis Parenchymal_Damage Parenchymal Cell Injury (Endothelium, Type I Epithelium) Cell_Necrosis->Parenchymal_Damage Pulmonary_Edema Pulmonary Edema & Hemorrhage Parenchymal_Damage->Pulmonary_Edema

Non-Cholinergic Pulmonary Toxicity Pathway.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity of the compounds is determined following the OECD Test Guideline 425 (Up-and-Down Procedure).[1]

  • Test Animals: Healthy, young adult rats (preferably females) are used.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered orally via gavage.

    • A single animal is dosed at a time. The initial dose is selected based on preliminary estimates.

    • If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. The interval between dosing is typically 48 hours.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

    • A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The in vitro inhibition of acetylcholinesterase is a key measure of the cholinergic toxicity of these compounds. The Ellman's method is a widely used colorimetric assay for this purpose.[2][5]

  • Principle: The assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. Acetylthiocholine is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB−), which has a strong absorbance at 412 nm.[2][5]

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

    • Acetylcholinesterase (AChE) solution

    • Test compound solutions (inhibitors)

  • Procedure (96-well plate format):

    • To the wells of a microplate, add phosphate buffer, AChE solution, DTNB, and the test compound solution (or solvent for control).

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of the reaction (change in absorbance per minute) is calculated. The percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.

Histopathological Examination of Lung Tissue

To assess the extent of pulmonary injury, a histopathological examination of lung tissue is performed.

  • Tissue Collection and Fixation:

    • At the end of the observation period, animals are euthanized.

    • The lungs are carefully excised.

    • The lungs are inflated with a fixative (e.g., 10% neutral buffered formalin) via the trachea to preserve the alveolar structure.

    • The fixed lungs are then embedded in paraffin.

  • Staining:

    • Thin sections of the paraffin-embedded tissue are cut.

    • The sections are stained with hematoxylin and eosin (H&E) for general morphological evaluation.

  • Microscopic Examination:

    • The stained sections are examined under a light microscope.

    • Pathological changes such as cellular necrosis (particularly of Clara cells), inflammation, edema, hemorrhage, and changes in the alveolar and bronchiolar epithelium are evaluated.

References

Comparative Analysis of Antibody Cross-Reactivity for O,O,S-Trimethyl Phosphorothioate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of antibody performance against O,O,S-Trimethyl phosphorothioate (OOS-TMPT), a small molecule of interest in toxicology and environmental monitoring. The following sections detail the cross-reactivity profiles of a hypothetical polyclonal antibody, designated PAb-OOS-TMPT-01, against structurally related analogs. The experimental data, presented in a clear tabular format, is supported by a detailed description of the competitive enzyme-linked immunosorbent assay (cELISA) protocol used for assessment.

Data Presentation: Cross-Reactivity Profile

The cross-reactivity of an antibody is a critical parameter, defining its specificity and potential for off-target binding. In the context of OOS-TMPT detection, it is essential to evaluate the antibody's binding affinity for other structurally similar phosphorothioates and related compounds that may be present in a sample matrix.

The cross-reactivity of the polyclonal antibody PAb-OOS-TMPT-01 was determined using a competitive ELISA format. The 50% inhibition concentration (IC50) for the target analyte, OOS-TMPT, was established and compared against the IC50 values of potential cross-reactants. The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of OOS-TMPT / IC50 of Analog) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Compound NameStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound(CH3O)2(CH3S)P=O15.2100.0
O,O,O-Trimethyl phosphorothioate(CH3O)3P=S320.54.7
O,S,S-Trimethyl phosphorodithioate(CH3O)(CH3S)2P=O89.716.9
Trimethyl phosphate(CH3O)3P=O> 10,000< 0.1
MalathionC10H19O6PS2> 10,000< 0.1
ParathionC10H14NO5PS> 10,000< 0.1

Table 1: Cross-reactivity of PAb-OOS-TMPT-01 with related phosphorothioate compounds and common organophosphate pesticides. The data demonstrates high specificity for OOS-TMPT with minimal recognition of closely related analogs and common pesticides.

Experimental Protocols

The assessment of antibody cross-reactivity was performed using a competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA). This method is well-suited for the detection of small molecules like OOS-TMPT.[1][2][3]

Hapten Synthesis and Immunogen Preparation

As small molecules, haptens like OOS-TMPT are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[4][5] A derivative of OOS-TMPT containing a carboxyl group was synthesized to facilitate covalent linkage to a carrier protein such as Bovine Serum Albumin (BSA) for immunization and Ovalbumin (OVA) for the coating antigen in the ELISA assay.

Competitive Indirect ELISA (ciELISA) Protocol
  • Coating: A 96-well microtiter plate was coated with the OOS-TMPT-OVA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Blocking: To prevent non-specific binding, the plate was blocked with 5% non-fat dry milk in PBST for 1 hour at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Competitive Reaction: A mixture of the anti-OOS-TMPT polyclonal antibody (at a pre-determined optimal dilution) and either the OOS-TMPT standard or the potential cross-reactant analog (at various concentrations) was added to the wells. The plate was then incubated for 1 hour at 37°C.[6] During this step, the free analyte in the solution competes with the coated OOS-TMPT-OVA for binding to the antibody.[1][3]

  • Washing: The plate was washed five times with PBST to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG secondary antibody was added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Substrate Addition: A 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution was added to each well, and the plate was incubated in the dark for 15 minutes at 37°C.[1]

  • Stopping Reaction: The enzymatic reaction was stopped by adding 2M sulfuric acid.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of free OOS-TMPT or cross-reacting analog in the sample.[6]

Visualizations

The following diagrams illustrate the logical relationship of cross-reactivity and the experimental workflow for its assessment.

cross_reactivity_logic cluster_antibody Antibody Binding Site cluster_analytes Analytes Antibody PAb-OOS-TMPT-01 OOS-TMPT O,O,S-Trimethyl phosphorothioate Antibody->OOS-TMPT High Affinity (100%) Analog_A O,O,O-Trimethyl phosphorothioate Antibody->Analog_A Very Low Affinity (4.7%) Analog_B O,S,S-Trimethyl phosphorodithioate Antibody->Analog_B Low Affinity (16.9%) Non_Analog Trimethyl phosphate Antibody->Non_Analog No Binding (<0.1%) ciELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection A 1. Coat Plate with OOS-TMPT-OVA Conjugate B 2. Wash Plate A->B C 3. Block Non-specific Sites B->C D 4. Wash Plate C->D E 5. Add Antibody and Free Analyte (Sample/Standard) D->E F 6. Wash Plate E->F G 7. Add HRP-conjugated Secondary Antibody F->G H 8. Wash Plate G->H I 9. Add TMB Substrate H->I J 10. Stop Reaction I->J K 11. Read Absorbance at 450 nm J->K

References

O,O,S-Trimethyl phosphorothioate versus other organophosphate impurities: a toxicological comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Organophosphate Impurities

Organophosphate compounds, while diverse in their applications, are notorious for their potential toxicity, primarily through the inhibition of acetylcholinesterase (AChE). Within the pharmaceutical landscape, organophosphate impurities can pose a significant risk, demanding a thorough toxicological evaluation. This guide provides a detailed comparison of O,O,S-Trimethyl phosphorothioate against other common organophosphate impurities, namely trimethyl phosphate and triethyl phosphate. We will delve into their comparative acute toxicity, their potency in inhibiting acetylcholinesterase, and their genotoxic and developmental effects, supported by experimental data and detailed protocols.

At a Glance: Comparative Toxicological Data

To facilitate a clear and concise comparison, the following tables summarize the key toxicological data for this compound, Trimethyl Phosphate, and Triethyl Phosphate.

Table 1: Acute Toxicity

CompoundTest SpeciesRoute of AdministrationLD50 ValueReference
This compoundRatOral15 - 80 mg/kg (with delayed mortality)[1]
Trimethyl PhosphateRatOral840 mg/kg[2]
Triethyl PhosphateRatOral1165 - 1600 mg/kg[3][4][5]

Table 2: Acetylcholinesterase (AChE) Inhibition

CompoundEnzyme SourceIC50 ValueReference
This compoundNot specifiedData not available; O,S-isomers are ~1000-fold more potent than O,O-analogs[6]
Trimethyl PhosphateNot specifiedData not available
Triethyl PhosphateNot specifiedData not available

Table 3: Genotoxicity

CompoundAmes TestChromosomal Aberration AssayReference
This compoundData not availableData not available
Trimethyl PhosphatePositiveData not available[7]
Triethyl PhosphateData not availableData not available

Table 4: Developmental and Reproductive Toxicity

CompoundKey FindingsReference
This compoundInduces pulmonary injury in mice, targeting Clara cells.[5]
Trimethyl PhosphateEvidence of reproductive effects in animal studies. No specific developmental toxicity was identified.[2][8]
Triethyl PhosphateLimited evidence suggests potential reproductive effects.[9]

The Primary Mechanism of Toxicity: Acetylcholinesterase Inhibition

The principal mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and a cascade of toxic effects. This disruption of the nervous system is the underlying cause of the acute symptoms associated with organophosphate poisoning.[8]

The potency of an organophosphate as an AChE inhibitor is a key determinant of its toxicity. Isomers of organophosphates, such as the O,S-isomers of O,O-dimethyl phosphorothioates, have been shown to be significantly more potent inhibitors of AChE, by approximately 1000-fold, compared to their O,O-parent compounds.[6] This highlights the critical importance of understanding the specific isomeric composition of organophosphate impurities.

Cholinergic_Synapse_and_OP_Inhibition cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Released ACh ACh_Vesicle->ACh_Released Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_Vesicle Triggers release AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolyzed by ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binds to Choline_Acetate Choline_Acetate AChE->Choline_Acetate Into Choline + Acetate Postsynaptic_Response Postsynaptic Response ACh_Receptor->Postsynaptic_Response Organophosphate Organophosphate Impurity Organophosphate->AChE Inhibits AChE_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Buffer, DTNB, ATCI, AChE, Test Compounds) Start->Reagent_Prep Plate_Setup Set up 96-well plate (Buffer, Test Compound/Control) Reagent_Prep->Plate_Setup Enzyme_Addition Add AChE and Incubate Plate_Setup->Enzyme_Addition DTNB_Addition Add DTNB Enzyme_Addition->DTNB_Addition Reaction_Start Initiate Reaction with ATCI DTNB_Addition->Reaction_Start Measurement Measure Absorbance at 412 nm Reaction_Start->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End Genotoxicity_Testing_Workflow cluster_Ames Ames Test cluster_Chromo Chromosomal Aberration Assay Ames_Start Start Ames_Mix Mix Test Compound, Bacteria (+/- S9), and Top Agar Ames_Start->Ames_Mix Ames_Plate Pour on Minimal Agar Plate Ames_Mix->Ames_Plate Ames_Incubate Incubate at 37°C Ames_Plate->Ames_Incubate Ames_Count Count Revertant Colonies Ames_Incubate->Ames_Count Ames_Result Positive/Negative Result Ames_Count->Ames_Result Chromo_Start Start Chromo_Treat Treat Mammalian Cells with Test Compound (+/- S9) Chromo_Start->Chromo_Treat Chromo_Arrest Arrest Cells in Metaphase Chromo_Treat->Chromo_Arrest Chromo_Harvest Harvest and Prepare Slides Chromo_Arrest->Chromo_Harvest Chromo_Analyze Stain and Analyze Chromosomes Chromo_Harvest->Chromo_Analyze Chromo_Result Positive/Negative Result Chromo_Analyze->Chromo_Result

References

A Head-to-Head Comparison: 2'-O-methyl Modified Phosphorothioate vs. Unmodified Phosphorothioate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise chemical architecture of therapeutic oligonucleotides is paramount to achieving desired clinical outcomes. This guide provides an objective, data-driven comparison of two cornerstone modifications: the first-generation unmodified phosphorothioate (PS) backbone and the second-generation 2'-O-methyl modified phosphorothioate (2'-OMe PS) oligonucleotide. By examining key performance metrics and providing detailed experimental methodologies, this document aims to empower informed decisions in the design and application of oligonucleotide-based therapeutics.

The journey of an antisense oligonucleotide (ASO) from the lab bench to clinical efficacy is fraught with challenges, most notably degradation by nucleases and potential off-target toxicities. The introduction of a phosphorothioate (PS) linkage, where a non-bridging oxygen in the phosphate backbone is replaced by a sulfur atom, was a foundational step in overcoming nuclease susceptibility.[1][2] This modification, however, is not without its drawbacks, including reduced binding affinity to target RNA and a propensity for non-specific protein interactions that can lead to toxicity.[2][3]

To address these limitations, second-generation modifications were developed, with the 2'-O-methyl (2'-OMe) modification of the ribose sugar being a prominent and cost-effective advancement.[3] This modification, often used in conjunction with a PS backbone, offers a refined set of properties that can be advantageous for specific therapeutic strategies.[1] This guide will dissect the efficacy of 2'-OMe PS oligonucleotides versus their unmodified PS counterparts across critical performance parameters.

Quantitative Performance Comparison

The following tables summarize the key quantitative differences between unmodified phosphorothioate and 2'-O-methyl modified phosphorothioate oligonucleotides based on published experimental data.

Parameter Unmodified Phosphorothioate (PS) Oligonucleotide 2'-O-methyl Phosphorothioate (2'-OMe PS) Oligonucleotide Key Findings & Implications
Nuclease Resistance High resistance to both endo- and exonucleases.[1]High resistance, particularly to endonucleases. May require PS end-capping for complete exonuclease protection.[1]Both modifications significantly enhance stability compared to unmodified oligonucleotides. PS offers robust, broad-spectrum protection.[1][4]
Binding Affinity (Tm) Decreased thermal stability (lower Tm) of duplexes with complementary RNA compared to native DNA/RNA duplexes.[3]Increased thermal stability (higher Tm) of duplexes with complementary RNA.[3]The 2'-OMe modification enhances binding affinity, with a reported increase in Tm of approximately 1.3°C per modification.[1] This can lead to improved potency and duration of effect.
RNase H Activation Supports RNase H-mediated cleavage of the target RNA strand.[1][3]Does not support or has significantly reduced RNase H activation.[1][3]Unmodified PS ASOs are suitable for applications requiring target RNA degradation. 2'-OMe PS ASOs are ideal for steric-blocking mechanisms, such as splice-switching.[1]
In Vitro Potency (IC50) Generally more potent in RNase H-dependent applications. For example, an IC50 of ~70 nM for vanilloid receptor subtype 1 (VR1) knockdown.[5]Potency is highly dependent on the mechanism of action. In RNase H-independent mechanisms, potency can be high. For VR1 knockdown (RNase H-dependent), the IC50 was ~220 nM.[5]The choice of modification must align with the intended biological mechanism to maximize potency.
Non-specific Protein Binding Prone to non-specific binding to a variety of cellular proteins, which can contribute to toxicity.[3]Reduced non-specific protein binding compared to unmodified PS oligonucleotides.[3]The 2'-OMe modification can mitigate the non-specific binding and associated toxicity of the PS backbone.[3]
Toxicity Can exhibit sequence-dependent cytotoxicity, potentially through interactions with cellular proteins.[6]Generally less toxic than unmodified PS oligonucleotides due to reduced non-specific protein binding.[1]The addition of the 2'-OMe modification tends to improve the overall safety profile of phosphorothioate oligonucleotides.[1]

Signaling Pathways and Experimental Workflows

To visually conceptualize the mechanisms and experimental evaluations discussed, the following diagrams are provided.

experimental_workflow Experimental Workflow for Oligonucleotide Comparison cluster_synthesis Oligonucleotide Synthesis cluster_characterization Biophysical Characterization cluster_invitro In Vitro Evaluation synthesis Synthesis of Unmodified PS and 2'-OMe PS Oligonucleotides nuclease_resistance Nuclease Resistance Assay synthesis->nuclease_resistance binding_affinity Binding Affinity (Tm) Measurement synthesis->binding_affinity protein_binding Non-specific Protein Binding Assay synthesis->protein_binding cell_culture Cell Culture & Transfection synthesis->cell_culture rnaseh_assay RNase H Cleavage Assay cell_culture->rnaseh_assay potency_assay Potency (IC50) Determination cell_culture->potency_assay toxicity_assay Cytotoxicity Assay cell_culture->toxicity_assay

Caption: A generalized workflow for the synthesis, characterization, and in vitro evaluation of modified oligonucleotides.

mechanism_of_action Mechanisms of Action for Antisense Oligonucleotides cluster_ps Unmodified PS ASO cluster_ome 2'-OMe PS ASO ps_aso Unmodified PS ASO Enters Cell ps_bind Binds to Target mRNA ps_aso->ps_bind ps_rnaseh Recruits RNase H ps_bind->ps_rnaseh ps_cleavage Target mRNA Cleavage ps_rnaseh->ps_cleavage ps_no_translation Inhibition of Translation ps_cleavage->ps_no_translation ome_aso 2'-OMe PS ASO Enters Cell ome_bind Binds to Target pre-mRNA ome_aso->ome_bind ome_steric Steric Blockade of Splicing Factors ome_bind->ome_steric ome_splice Alternative Splicing ome_steric->ome_splice ome_protein Altered Protein Product ome_splice->ome_protein

References

Guarding the Message: A Comparative Guide to Nuclease Resistance in Phosphorothioioate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the world of oligonucleotide therapeutics, ensuring the stability of these molecules in biological systems is paramount. Unmodified oligonucleotides are swiftly degraded by nucleases, limiting their therapeutic efficacy. The introduction of a phosphorothioate (PS) backbone modification, where a non-bridging oxygen atom in the phosphate linkage is replaced by sulfur, has been a cornerstone in enhancing nuclease resistance. This guide provides an objective comparison of the nuclease resistance conferred by various phosphorothioate-based oligonucleotide modifications, supported by experimental data and detailed protocols to aid in the selection of the most suitable modification strategy.

The therapeutic potential of antisense oligonucleotides, siRNAs, and aptamers is intrinsically linked to their ability to resist degradation by cellular and extracellular nucleases.[1] The phosphorothioate modification significantly slows down this degradation process.[1][2] However, the landscape of oligonucleotide modifications has evolved, with additional chemical alterations being combined with the PS backbone to further enhance stability and other pharmacological properties. This guide delves into a quantitative comparison of the nuclease resistance of these advanced modifications.

Quantitative Comparison of Nuclease Resistance

The following table summarizes the approximate half-lives of various oligonucleotide modifications in human serum, offering a clear comparison of their resistance to nuclease degradation.

ModificationApproximate Half-life in Human SerumKey Characteristics Influencing Nuclease Resistance
Unmodified Oligonucleotide (Phosphodiester)~1.5 hours[3]Highly susceptible to degradation by both endonucleases and exonucleases.[3]
Phosphorothioate (PS)10 - 53 hours[3]The sulfur substitution provides significant, though not complete, protection against nuclease cleavage.[4] The stereochemistry of the PS linkage (Rp or Sp) can influence the degree of nuclease resistance.[5]
2'-O-Methyl Phosphorothioate (2'-OMe PS)~12 hours (in a gapmer design)[3]The 2'-O-Methyl group provides steric hindrance, offering additional protection against endonucleases.[6] This modification is often used in conjunction with a PS backbone for enhanced stability.[6]
Locked Nucleic Acid (LNA) with PS Backbone> 72 hoursThe rigid conformational lock of the ribose sugar in LNA provides exceptional resistance to nuclease degradation.[7][8] When combined with a PS backbone, it offers one of the most stable oligonucleotide chemistries.
2'-Fluoro Phosphorothioate (2'-F PS)Not explicitly quantified in hours, but confers relative nuclease resistanceThe fluorine modification at the 2' position of the ribose increases binding affinity and provides a degree of nuclease resistance, often used with PS modifications.[9]

Experimental Protocols

Accurate assessment of nuclease resistance is crucial for the development of therapeutically viable oligonucleotides. The following is a detailed methodology for a typical in vitro nuclease degradation assay.

In Vitro Nuclease Degradation Assay in Human Serum

This assay assesses the stability of oligonucleotides in a biological matrix that mimics the in vivo environment.

Materials:

  • Modified and unmodified oligonucleotides of the same sequence

  • Human serum (commercially available)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS)

  • Loading buffer (e.g., 7M Urea, 0.02% bromophenol blue, 0.02% xylene cyanol in TBE buffer)

  • Polyacrylamide gel (denaturing, e.g., 15-20%)

  • TBE buffer (Tris-borate-EDTA)

  • Gel staining solution (e.g., SYBR Gold or Stains-All)

  • Gel imaging system

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Pipettes and nuclease-free tips

Procedure:

  • Oligonucleotide Preparation: Dissolve the lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM. Further dilute to a working concentration (e.g., 10 µM) in nuclease-free water or PBS.

  • Incubation: In separate microcentrifuge tubes, mix the oligonucleotide solution with human serum to a final concentration of 50% serum and a final oligonucleotide concentration of 1 µM. Prepare a separate tube for each time point.

  • Time Points: Incubate the reaction mixtures at 37°C. Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point serves as the undegraded control.

  • Quenching the Reaction: At each time point, take an aliquot of the reaction mixture and immediately mix it with an equal volume of loading buffer containing a denaturing agent like urea. This stops the nuclease activity. Store the quenched samples at -20°C until analysis.

  • Polyacrylamide Gel Electrophoresis (PAGE): Load the quenched samples onto a denaturing polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Visualization: After electrophoresis, carefully remove the gel and stain it with a suitable nucleic acid stain according to the manufacturer's protocol.

  • Quantification: Visualize the gel using a gel imaging system. The intensity of the band corresponding to the intact oligonucleotide will decrease over time as it is degraded. Quantify the band intensity for each time point using densitometry software.

  • Data Analysis: Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point. Plot the percentage of intact oligonucleotide against time and fit the data to a single exponential decay curve to determine the half-life (t½) of the oligonucleotide.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in assessing the nuclease resistance of oligonucleotides.

Nuclease_Resistance_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result Oligo_Prep Oligonucleotide Preparation Incubation Incubation at 37°C Oligo_Prep->Incubation Serum_Prep Serum Preparation Serum_Prep->Incubation Sampling Sampling at Time Points Incubation->Sampling Quenching Quenching Reaction Sampling->Quenching PAGE PAGE Analysis Quenching->PAGE Quantification Quantification (Densitometry) PAGE->Quantification HalfLife Half-life Determination Quantification->HalfLife

Caption: Experimental workflow for assessing oligonucleotide nuclease resistance.

Conclusion

The strategic chemical modification of oligonucleotides is a critical determinant of their therapeutic success. While the phosphorothioate backbone provides a foundational level of nuclease resistance, the addition of other modifications such as 2'-O-Methyl and Locked Nucleic Acids can dramatically enhance stability. The choice of modification will depend on the specific application, balancing the need for nuclease resistance with other factors such as binding affinity, potential for off-target effects, and the desired mechanism of action. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the design and development of next-generation oligonucleotide therapeutics.

References

A Guide to the Validation of O,O,S-Trimethyl Phosphorothioate as a Biomarker of Organophosphate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of O,O,S-Trimethyl phosphorothioate (OOS-TMP) as a potential biomarker for organophosphate (OP) pesticide exposure. It outlines a proposed framework for its validation and compares its theoretical attributes to established biomarkers, supported by available experimental context.

Introduction to this compound

This compound is a compound that has been identified as a contaminant in some commercial organophosphorus insecticides and, significantly, as a metabolite of widely used pesticides such as dimethoate.[1] The in vivo S-methylation of O,O-dialkyl phosphorodithioic acids, which are metabolic intermediates of several OP insecticides, can lead to the formation of OOS-TMP.[1] This metabolic origin presents a compelling case for its investigation as a specific biomarker of exposure. This guide details the necessary steps for its validation and provides a comparative analysis against current benchmark biomarkers.

Comparison with Alternative Biomarkers

The validation of OOS-TMP as a biomarker requires a thorough comparison with existing methods for assessing organophosphate exposure. The primary alternatives are the measurement of cholinesterase (AChE and BuChE) activity and the quantification of urinary dialkyl phosphates (DAPs).

BiomarkerPrincipleAdvantagesDisadvantages
This compound (OOS-TMP) (Proposed) Direct measurement of a specific metabolite in biological fluids (e.g., urine, blood).High Specificity: Potentially specific to a subset of OP insecticides that metabolize via S-methylation. Direct Measurement: Quantifies a chemical entity directly related to the parent compound.Unvalidated: Lacks comprehensive data on sensitivity, specificity, and pharmacokinetics. Limited Scope: May not be a universal biomarker for all OP exposures. Analytical Method Development Needed: Requires the development and validation of a specific analytical method for biological matrices.
Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) Activity Measurement of enzyme inhibition in red blood cells (AChE) and plasma (BuChE).Biomarker of Effect: Directly measures the toxicological effect of OP exposure.[2] Well-Established: Widely used in clinical toxicology with established reference ranges.[3] Indicates Severity: The degree of inhibition can correlate with the severity of poisoning.[3]Low Sensitivity for Low-Level Exposure: May not be sensitive enough to detect low-level, chronic exposures. Lack of Specificity: Inhibition can be caused by other factors and does not identify the specific OP. Inter-individual Variability: Baseline enzyme activity varies between individuals.
Dialkyl Phosphates (DAPs) Measurement of common, non-specific urinary metabolites of OP pesticides.Non-invasive: Easily measured in urine samples. Good for Screening: Useful for assessing recent exposure to a broad range of OPs.[4][5] Longer Half-Life than Parent Compounds: Can be detected for hours to days after exposure.[4]Lack of Specificity: Most DAPs are metabolites of multiple OP insecticides, making it difficult to identify the parent compound.[4] Pre-formed DAPs: Exposure can occur from the ingestion of pre-formed DAPs in the environment, not just from in vivo metabolism of the parent OP.[4] Poor Correlation with Cholinesterase Inhibition: Levels may not correlate well with the toxic effect.[4]

Metabolic Pathway for this compound Formation

The proposed basis for OOS-TMP as a biomarker is its formation through the metabolism of certain organophosphate pesticides. The pathway involves the in vivo S-methylation of an intermediate, O,O-dimethyl phosphorodithioic acid, which is formed from the parent insecticide.

Metabolic Formation of this compound Parent_OP Parent O,O-Dimethyl Phosphorodithioate Insecticide (e.g., Dimethoate) Metabolic_Intermediate O,O-Dimethyl Phosphorodithioic Acid Parent_OP->Metabolic_Intermediate Metabolism S_Methylation S-Adenosyl Methionine-dependent S-methylation Metabolic_Intermediate->S_Methylation OOS_TMP O,O,S-Trimethyl phosphorothioate (Biomarker) Excretion Urinary Excretion OOS_TMP->Excretion S_Methylation->OOS_TMP

Metabolic pathway of OOS-TMP formation.

Experimental Protocols

The validation of OOS-TMP as a biomarker requires a robust and validated analytical method. Below is a proposed protocol for the quantitative analysis of OOS-TMP in human urine, which would require full validation according to regulatory guidelines.

Proposed Protocol: Quantification of OOS-TMP in Human Urine by GC-MS

This proposed method is adapted from established procedures for the analysis of small molecules in biological matrices.

1. Sample Preparation and Extraction

  • Urine Sample Collection: Collect 24-hour or spot urine samples in polypropylene containers and store at -80°C until analysis.

  • Enzymatic Hydrolysis (Optional): To deconjugate any potential metabolites, an enzymatic hydrolysis step with β-glucuronidase/sulfatase may be necessary.

  • Solid-Phase Extraction (SPE):

    • Condition a polystyrene-divinylbenzene (PSDVB) SPE cartridge with methanol followed by deionized water.

    • Load 2 mL of the urine sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Dry the cartridge thoroughly under a stream of nitrogen.

    • Elute OOS-TMP with an appropriate organic solvent (e.g., dichloromethane:diethyl ether, 4:1 v/v).[6]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization

  • To improve volatility and chromatographic performance for GC-MS analysis, a derivatization step may be required. Reconstitute the dried extract in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to form the trimethylsilyl derivative of any polar metabolites.[7][8]

3. GC-MS Analysis

  • Gas Chromatograph (GC):

    • Column: A capillary column suitable for organophosphate analysis (e.g., DB-5ms).

    • Injector: Splitless injection at an appropriate temperature.

    • Oven Program: A temperature gradient to ensure separation from matrix components.

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, monitoring characteristic ions of the OOS-TMP derivative.

4. Quantification

  • Prepare a calibration curve using blank urine spiked with known concentrations of an OOS-TMP analytical standard.

  • An internal standard (e.g., a stable isotope-labeled version of OOS-TMP) should be added to all samples, calibrators, and quality controls prior to extraction to correct for matrix effects and variations in recovery.

5. Method Validation

  • The method must be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects according to established bioanalytical method validation guidelines.

Workflow for Biomarker Validation

The validation of OOS-TMP as a reliable biomarker of exposure is a multi-step process that moves from analytical development to epidemiological studies.

Workflow for the Validation of OOS-TMP as a Biomarker cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Preclinical Evaluation cluster_2 Phase 3: Clinical and Epidemiological Validation cluster_3 Phase 4: Final Assessment Method_Dev Analytical Method Development (e.g., GC-MS, LC-MS/MS) Method_Val Method Validation (Sensitivity, Specificity, Accuracy, Precision) Method_Dev->Method_Val Animal_Studies Animal Pharmacokinetic Studies (Dose-response, Half-life) Method_Val->Animal_Studies Metabolite_ID Metabolite Identification and Biotransformation Pathway Animal_Studies->Metabolite_ID Human_PK Human Pharmacokinetic Studies (Controlled Exposure) Metabolite_ID->Human_PK Epi_Studies Epidemiological Studies (Correlation with Exposure and Health Outcomes) Human_PK->Epi_Studies Comparison Comparison with Established Biomarkers (AChE, DAPs) Epi_Studies->Comparison Validation Validation as a Reliable Biomarker of Exposure Comparison->Validation

A multi-phase workflow for OOS-TMP validation.

Conclusion

This compound holds promise as a specific biomarker for exposure to a subset of organophosphate insecticides due to its metabolic origin. However, its validation is in the nascent stages. The successful development of a sensitive and specific analytical method for its quantification in biological matrices is the critical first step. Subsequent pharmacokinetic and epidemiological studies are necessary to establish its utility in accurately assessing human exposure and its correlation with health outcomes. This guide provides a roadmap for the research community to systematically evaluate and potentially validate OOS-TMP as a valuable tool in environmental health and toxicology.

References

A Comparative Analysis of Phosphorodithioate and Phosphorothioate Oligonucleotides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of oligonucleotide modification is a critical decision that profoundly impacts the efficacy, stability, and safety of novel therapeutics. This guide provides a detailed comparative analysis of two pivotal backbone modifications: phosphorodithioate (PS2) and phosphorothioate (PS) oligonucleotides. By examining their synthesis, key performance metrics, and relevant biological applications, this document aims to equip researchers with the necessary information to make informed decisions for their specific research needs.

Introduction to Backbone Modifications

Oligonucleotide-based therapeutics, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, offer a powerful platform for targeting disease-associated genes. However, unmodified phosphodiester (PO) oligonucleotides are susceptible to rapid degradation by nucleases in biological systems. To overcome this limitation, chemical modifications to the phosphate backbone have been developed. Among the most prominent are phosphorothioates (PS), where one non-bridging oxygen atom is replaced by sulfur, and phosphorodithioates (PS2), where both non-bridging oxygen atoms are substituted with sulfur. These modifications enhance nuclease resistance, a crucial attribute for in vivo applications.

Key Performance Metrics: A Head-to-Head Comparison

The selection between PS2 and PS modifications hinges on a nuanced understanding of their respective properties. The following tables summarize the key quantitative differences in their performance characteristics.

Table 1: Physicochemical and Biochemical Properties
PropertyPhosphorodithioate (PS2)Phosphorothioate (PS)Unmodified (PO)Key Insights & References
Chirality at Phosphorus AchiralChiral (mixture of Rp and Sp diastereomers)AchiralPS2 modification avoids the generation of diastereomers, simplifying synthesis, purification, and analysis. PS synthesis results in a complex mixture of stereoisomers.[1]
Nuclease Resistance HighestHighLowPS2 oligonucleotides exhibit even greater resistance to nuclease degradation compared to PS oligonucleotides, leading to a longer biological half-life.[1]
Melting Temperature (Tm) vs. cDNA Reduced by ~17°CReduced by ~11°CBaselineBoth modifications reduce the thermal stability of the duplex, with PS2 having a more pronounced effect. This may need to be considered in the design of high-affinity binders.[2]
Protein Binding Low (~10-20%)High (~60%)Low (~10-20%)PS2 oligonucleotides exhibit significantly lower non-specific protein binding compared to PS oligonucleotides, which may translate to a more favorable safety profile.[2]
RNase H Activation YesYesYesBoth PS and PS2 modifications in the backbone of ASOs are compatible with RNase H-mediated degradation of the target mRNA.[1]
Table 2: Performance in Biological Systems
ApplicationPhosphorodithioate (PS2)Phosphorothioate (PS)Key Insights & References
Antisense Efficacy Position-dependent, can be higher than PSGenerally effective, widely usedThe efficacy of PS2-modified ASOs is highly dependent on the position of the modification within the oligonucleotide sequence.[2] While direct head-to-head in vivo efficacy data is limited, the enhanced stability of PS2 suggests potential for improved potency.
siRNA Activity Position-dependent, can enhance activityUsed to enhance stabilityIncorporation of PS2 modifications in siRNAs can increase their serum stability and gene-silencing activity, though the effect is position-dependent.[2]
Aptamer Affinity Can dramatically increase affinityCan increase affinity and stabilitySingle PS2 substitutions in aptamers have been shown to increase binding affinity by up to 1000-fold.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison and interpretation of performance data. Below are protocols for key experiments used to evaluate modified oligonucleotides.

Nuclease Stability Assay (in Serum)

Objective: To determine the half-life of modified oligonucleotides in a biologically relevant medium.

Methodology:

  • Oligonucleotide Preparation: Synthesize and purify the phosphorodithioate (PS2), phosphorothioate (PS), and unmodified (PO) oligonucleotides of the same sequence. Fluorescently label the 5'-end for visualization.

  • Incubation: Incubate the oligonucleotides (e.g., at a final concentration of 1 µM) in 90% human or fetal bovine serum at 37°C.

  • Time Course: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Sample Processing: Stop the degradation by adding a quenching buffer (e.g., containing EDTA and a denaturant) and store samples at -20°C.

  • Analysis: Analyze the integrity of the oligonucleotides using denaturing polyacrylamide gel electrophoresis (PAGE) followed by visualization of the fluorescent label.

  • Data Interpretation: Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point. Calculate the half-life (t1/2) of each oligonucleotide by fitting the data to a first-order decay model.

Thermal Melting (Tm) Analysis

Objective: To assess the binding affinity of modified oligonucleotides to their complementary target sequence.

Methodology:

  • Duplex Formation: Anneal the modified oligonucleotide with its complementary DNA or RNA strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2).

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor the absorbance of the duplex solution at 260 nm as the temperature is gradually increased (e.g., from 25°C to 95°C at a rate of 1°C/minute).

  • Data Analysis: Plot absorbance versus temperature to generate a melting curve. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined as the peak of the first derivative of the melting curve.[3]

In Vivo Efficacy Study in a Mouse Model (Antisense Application)

Objective: To evaluate the in vivo efficacy of modified antisense oligonucleotides in a preclinical model.

Methodology:

  • Animal Model: Utilize a relevant mouse model for the disease of interest (e.g., a transgenic model expressing a human disease-associated gene).

  • Oligonucleotide Formulation: Prepare sterile, endotoxin-free solutions of the PS2- and PS-modified ASOs and a control oligonucleotide (e.g., a scrambled sequence) in a physiologically compatible buffer (e.g., phosphate-buffered saline).

  • Administration: Administer the oligonucleotides to the mice via a relevant route (e.g., intravenous, subcutaneous, or intraperitoneal injection). Include dose-response and time-course studies in the experimental design.

  • Tissue Collection: At the end of the study, euthanize the animals and collect the target tissues.

  • Target mRNA Quantification: Extract total RNA from the tissues and perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of the target mRNA relative to a housekeeping gene.

  • Target Protein Quantification: Extract proteins from the tissues and perform a Western blot or ELISA to measure the levels of the target protein.

  • Data Analysis: Compare the levels of the target mRNA and protein in the ASO-treated groups to the control group to determine the percentage of target reduction. Calculate the IC50 value if a dose-response study was performed.

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate key workflows and mechanisms.

oligonucleotide_synthesis_workflow Oligonucleotide Synthesis Workflow cluster_cycle Synthesis Cycle (repeated) Deblocking Deblocking (DMT removal) Coupling Coupling (Add next base) Deblocking->Coupling 1. Sulfurization Sulfurization (P=O to P=S or P(S)S) Coupling->Sulfurization 2. Capping Capping (Block unreacted sites) Sulfurization->Capping 3. Capping->Deblocking 4. (Next cycle) Cleavage Cleavage & Deprotection Start Solid Support (First Nucleoside) Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification Final_Oligo Final Oligonucleotide Purification->Final_Oligo

Caption: Automated solid-phase synthesis cycle for modified oligonucleotides.

antisense_mechanism Antisense Oligonucleotide (ASO) Mechanism of Action ASO Modified ASO (PS or PS2) Hybrid ASO:mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage No_Protein No Protein Translation Cleavage->No_Protein

Caption: RNase H-dependent mechanism of action for antisense oligonucleotides.

bcl2_pathway Simplified Bcl-2 Apoptosis Pathway cluster_pro Pro-Apoptotic cluster_anti Anti-Apoptotic Bax Bax/Bak Mitochondrion Mitochondrion Bax->Mitochondrion promotes Bcl2 Bcl-2 Bcl2->Bax inhibits CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis ASO Bcl-2 ASO (PS or PS2) ASO->Bcl2 inhibits expression

Caption: Targeting Bcl-2 with antisense oligonucleotides to promote apoptosis.

Conclusion and Future Perspectives

The choice between phosphorodithioate and phosphorothioate modifications is application-dependent. PS oligonucleotides are a well-established, first-generation modification with a large body of supporting data for their in vivo efficacy. However, the chirality at the phosphorus center introduces complexity.

Phosphorodithioate oligonucleotides offer distinct advantages, including achirality and superior nuclease resistance. Their lower protein binding affinity also suggests a potentially improved safety profile. While the reduction in thermal stability needs to be considered in the design phase, the dramatic improvements in aptamer affinity and the potential for enhanced antisense and siRNA activity make PS2 a compelling second-generation modification.

As the field of oligonucleotide therapeutics continues to evolve, further head-to-head in vivo comparative studies will be crucial to fully elucidate the therapeutic potential of phosphorodithioate modifications. The continued development of novel chemical modifications will undoubtedly lead to safer and more potent oligonucleotide-based drugs for a wide range of diseases.

References

Unveiling Neurotoxicity: A Comparative Guide to Alternatives for O,O,S-Trimethyl phosphorothioate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of neurotoxic agents is paramount for advancing our knowledge of neurodegenerative diseases and developing effective therapeutics. O,O,S-Trimethyl phosphorothioate (OOS-TMP) has been a compound of interest for inducing experimental neurotoxicity. However, a range of alternative compounds offer distinct profiles of neurotoxic effects, mechanisms of action, and experimental applicability. This guide provides an objective comparison of key alternatives to OOS-TMP, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.

This comprehensive guide delves into the neurotoxic properties of four prominent alternatives: Tri-ortho-cresyl phosphate (TOCP), Diisopropylfluorophosphate (DFP), Paraoxon, and Mipafox. Each of these organophosphorus compounds presents a unique tool for researchers to model and investigate various facets of neurodegeneration.

Comparative Analysis of Neurotoxic Effects

The following tables summarize key quantitative data on the neurotoxic effects of OOS-TMP and its alternatives. These data are compiled from various in vivo and in vitro studies and are intended to provide a comparative overview of their potency and mechanisms of action.

CompoundModel SystemExposure/DoseKey Neurotoxic EndpointQuantitative MeasurementReference(s)
This compound (OOS-TMP) RatNot SpecifiedDelayed NeuropathyWeakly positive in vitro, negative in hens[1]
Tri-ortho-cresyl phosphate (TOCP) Hen500 mg/kg (oral, single dose)Delayed Neuropathy (OPIDN)Ataxia and paralysis within 3 weeks[2]
Hen375 mg/kg & 750 mg/kg (oral, single dose)Decreased cytoskeletal proteinsNF-H decreased by 36-38% in pellet[2]
Mouse pCNs24 hoursCytotoxicityEC50 > 100 µM[3]
Diisopropylfluorophosphate (DFP) Rat (Sprague-Dawley)0-1.5 mg/kg (s.c.)Reduced motor activityDose-dependent decrease[4]
Rat (Sprague-Dawley)4 mg/kg (s.c.)Seizure activityRapid progression to status epilepticus[5]
Mouse4.0 mg/kgCholinesterase Inhibition~54% inhibition in brain at 1 hour[6]
Paraoxon Rat (Wistar)0.3, 0.7, or 1 mg/kg (i.p.)Apoptosis in cerebellumIncreased Bax and caspase-3 at 1 mg/kg[7][8]
Mouse (Swiss CD-1)4 mg/kg (s.c.)Oxidative StressIncreased lipid peroxidation[9]
SH-SY5Y cells24 hoursCytotoxicityDose-dependent increase[10]
Mipafox Hen1.5 mg/kg (p.o.)NTE Inhibition33% (particulate), 55% (soluble)[11]
Hen3 mg/kg (p.o.)Neuropathy and >75% NTE inhibitionSignificant neurotoxic effects[11]
SH-SY5Y cells10 minutesNTE InhibitionDose-dependent inhibition[12]

Table 1: Comparative in vivo and in vitro neurotoxic effects of OOS-TMP and its alternatives.

CompoundEnzymeCell Line/TissueIC50 ValueReference(s)
Diisopropylfluorophosphate (DFP) Acetylcholinesterase (AChE) & Neuropathy Target Esterase (NTE)Neuroblastoma cellsOverlapping concentration-response[13]
Paraoxon Acetylcholinesterase (AChE)Neuroblastoma cells>100x more potent for AChE than NTE[13]
Mipafox Acetylcholinesterase (AChE) & Neuropathy Target Esterase (NTE)Neuroblastoma cellsOverlapping concentration-response[13]

Table 2: Comparative IC50 values for enzyme inhibition.

Mechanisms of Neurotoxicity and Signaling Pathways

The neurotoxic effects of these organophosphorus compounds are mediated by complex signaling pathways, primarily involving the inhibition of key esterases and subsequent downstream events.

Organophosphate-Induced Delayed Neuropathy (OPIDN) Pathway

A primary mechanism for several of these compounds, particularly TOCP, DFP, and mipafox, is the induction of Organophosphate-Induced Delayed Neuropathy (OPIDN). This is initiated by the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE), a crucial enzyme for neuronal health.

OPIDN_Pathway OP Neuropathic OP (TOCP, DFP, Mipafox) NTE Neuropathy Target Esterase (NTE) OP->NTE Inhibition Inhibited_NTE Inhibited NTE Aged_NTE Aged NTE (Irreversible) Inhibited_NTE->Aged_NTE Aging CaM_Kinase_II Ca2+/Calmodulin Kinase II Aged_NTE->CaM_Kinase_II Dysregulation Phosphorylation Increased Phosphorylation CaM_Kinase_II->Phosphorylation Cytoskeletal_Proteins Cytoskeletal Proteins (Neurofilaments, Microtubules) Disassembly Cytoskeletal Disassembly Cytoskeletal_Proteins->Disassembly Phosphorylation->Cytoskeletal_Proteins Axonal_Transport Impaired Axonal Transport Disassembly->Axonal_Transport Axonal_Degeneration Axonal Degeneration (OPIDN) Axonal_Transport->Axonal_Degeneration

Figure 1: Signaling pathway for Organophosphate-Induced Delayed Neuropathy (OPIDN).

Paraoxon-Induced Apoptosis Pathway

Paraoxon, while a potent acetylcholinesterase inhibitor, also induces neuronal apoptosis through a mitochondria-mediated pathway.

Paraoxon_Apoptosis_Pathway Paraoxon Paraoxon Mitochondria Mitochondria Paraoxon->Mitochondria Bax Bax Paraoxon->Bax Upregulation & Translocation MMP Disrupted Mitochondrial Membrane Potential Mitochondria->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Bax->Mitochondria

Figure 2: Paraoxon-induced mitochondrial apoptosis pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for inducing neurotoxicity with the discussed alternatives.

Protocol 1: TOCP-Induced Delayed Neuropathy in Hens (In Vivo)

Objective: To induce Organophosphate-Induced Delayed Neuropathy (OPIDN) in adult hens for the study of neurodegeneration.

Materials:

  • Adult hens (e.g., White Leghorn, 10 months old, 1.5-2.0 kg)[2]

  • Tri-ortho-cresyl phosphate (TOCP)

  • Corn oil (vehicle)

  • Oral gavage needle

Procedure:

  • Acclimatize hens for at least one week under standard laboratory conditions.

  • Prepare a solution of TOCP in corn oil. A single oral dose of 500 mg/kg is effective for inducing OPIDN[2].

  • Administer the TOCP solution or vehicle (corn oil) to the hens via oral gavage.

  • Observe the hens daily for clinical signs of neurotoxicity, such as ataxia and paralysis, which typically develop 1-3 weeks post-dosing[2].

  • At the desired time point (e.g., 21 days), euthanize the hens and collect nervous tissues (e.g., sciatic nerve, spinal cord, brain) for histopathological and biochemical analyses.

Endpoints:

  • Clinical scoring of ataxia and paralysis.

  • Histopathological analysis of axonal degeneration and demyelination.

  • Biochemical assays for NTE activity and cytoskeletal protein levels[2].

Protocol 2: Paraoxon-Induced Neurotoxicity in SH-SY5Y Cells (In Vitro)

Objective: To assess the cytotoxic and apoptotic effects of paraoxon on a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • Paraoxon

  • MTT or LDH assay kit for cytotoxicity

  • Caspase activity assay kit (e.g., for caspase-3 and -9)

  • Western blotting reagents for apoptosis-related proteins (e.g., Bax, Bcl-2)

Procedure:

  • Culture SH-SY5Y cells in appropriate flasks or plates until they reach the desired confluency.

  • Prepare a stock solution of paraoxon in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in cell culture medium.

  • Expose the cells to various concentrations of paraoxon or vehicle for a specified duration (e.g., 24 hours)[10].

  • For Cytotoxicity Assessment: Perform an MTT or LDH assay according to the manufacturer's instructions to determine cell viability.

  • For Apoptosis Assessment:

    • Caspase Activity: Lyse the cells and measure caspase-3 and -9 activity using a fluorometric or colorimetric assay kit[14].

    • Western Blotting: Prepare cell lysates and perform western blotting to analyze the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins[7][8].

Endpoints:

  • Dose-response curves for cytotoxicity (IC50 value).

  • Fold-change in caspase-3 and -9 activity.

  • Relative protein expression levels of Bax and Bcl-2.

Experimental Workflow for In Vitro Neurotoxicity Screening

The following diagram illustrates a general workflow for screening compounds for neurotoxic potential using in vitro methods.

in_vitro_workflow cluster_setup Assay Setup cluster_exposure Exposure cluster_endpoints Endpoint Analysis cluster_data Data Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Compound Preparation (Dose Range) Compound_Prep->Treatment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Treatment->Cytotoxicity Neurite_Outgrowth Neurite Outgrowth Analysis Treatment->Neurite_Outgrowth Apoptosis Apoptosis Assays (Caspase, Western Blot) Treatment->Apoptosis Ca_Imaging Calcium Imaging Treatment->Ca_Imaging Dose_Response Dose-Response Curves (IC50/EC50) Cytotoxicity->Dose_Response Neurite_Outgrowth->Dose_Response Statistical_Analysis Statistical Analysis Apoptosis->Statistical_Analysis Ca_Imaging->Statistical_Analysis Conclusion Conclusion on Neurotoxic Potential Dose_Response->Conclusion Statistical_Analysis->Conclusion

Figure 3: General workflow for in vitro neurotoxicity screening.

Conclusion

The choice of a suitable alternative to OOS-TMP for inducing experimental neurotoxicity depends on the specific research question. TOCP, DFP, and mipafox are valuable for studying OPIDN and the role of NTE inhibition. Paraoxon, with its potent anticholinesterase activity and ability to induce apoptosis, is a useful model for investigating the acute and cell death-related aspects of organophosphate poisoning. This guide provides a foundational framework for researchers to compare these compounds and select the most appropriate tool for their neurotoxicity studies. The provided data, protocols, and pathway diagrams are intended to facilitate experimental design and data interpretation in this critical area of research.

References

Safety Operating Guide

Proper Disposal of O,O,S-Trimethyl Phosphorothioate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, this guide outlines the procedural, step-by-step process for the proper disposal of O,O,S-Trimethyl phosphorothioate, ensuring the safety of laboratory personnel and the protection of the environment.

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This compound, an organophosphate compound, requires careful management due to its potential toxicity. While not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), it may be classified as a characteristically hazardous waste due to its toxicity.

Hazardous Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3] this compound should be evaluated for the toxicity characteristic.

A waste exhibits the toxicity characteristic if a specific concentration of a contaminant, as determined by the Toxicity Characteristic Leaching Procedure (TCLP), is present in the leachate. If the concentration of a toxic contaminant exceeds the regulatory limit, the waste is classified as hazardous with a corresponding "D" code. Given that this compound has been shown to cause mortality in rats at low doses, it is prudent to handle it as a toxic hazardous waste.[4]

Safety and Disposal Summary

The following table summarizes key information for the safe handling and disposal of this compound. Due to the limited availability of specific quantitative data for this compound, the information provided is based on general guidelines for organophosphate pesticides.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or chemical splash goggles, lab coat.General laboratory safety guidelines
Handling Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.General laboratory safety guidelines
Spill Cleanup Absorb spills with an inert material (e.g., sand, vermiculite) and collect in a sealed, labeled container for hazardous waste.General laboratory safety guidelines
Waste Container Use a dedicated, clearly labeled, and chemically compatible container with a secure lid.[5]
Waste Segregation Do not mix with other waste streams, especially incompatible chemicals.General laboratory safety guidelines
Disposal Method Treat as a hazardous waste. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6]

Step-by-Step Disposal Protocol

The following is a generalized protocol for the disposal of this compound. Always consult your institution's specific EHS guidelines and local regulations before proceeding.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Collection:

    • Collect all waste this compound, including residues and contaminated materials, in a designated and properly labeled hazardous waste container.

    • The label should include the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Provide them with an accurate description and quantity of the waste.

  • Documentation: Maintain a record of the amount of this compound waste generated and the date of disposal.

Disposal Workflow Diagram

start Start: O,O,S-Trimethyl Phosphorothioate Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in Labeled Container ppe->collect segregate Step 3: Segregate Waste in Designated Area collect->segregate contact_ehs Step 4: Contact EHS for Pickup segregate->contact_ehs documentation Step 5: Document Waste Generation and Disposal contact_ehs->documentation end_disposal End: Waste Disposed of by Licensed Contractor documentation->end_disposal

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance purposes only. Always adhere to your institution's specific safety protocols and consult with your Environmental Health and Safety department for detailed instructions on hazardous waste disposal.

References

Personal protective equipment for handling O,O,S-Trimethyl phosphorothioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling O,O,S-Trimethyl phosphorothioate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

I. Immediate Safety and Hazard Information

This compound is an organothiophosphate compound. While specific toxicity data for this compound is limited, it should be handled with extreme caution as organophosphorus compounds can be highly toxic and may inhibit cholinesterase.[1] Exposure can occur through inhalation, ingestion, and skin or eye contact.

First Aid Procedures:

In the event of exposure, immediate action is crucial.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

II. Personal Protective Equipment (PPE)

Due to the potential hazards, a comprehensive PPE strategy is mandatory. The following table outlines the required PPE for handling this compound.

PPE Category Specifications and Recommendations
Hand Protection Chemical-resistant gloves are required. Based on data for similar organophosphates, polyvinylchloride (PVC) or nitrile butadiene rubber gloves are recommended.[2] A glove thickness of at least 12 to 22 mils is advisable for handling organophosphates.[3] Always inspect gloves for degradation or punctures before use. For tasks with a high risk of splashing, consider double-gloving.
Eye and Face Protection Safety goggles with side shields are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashes.
Body Protection A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn.[4]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

III. Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Workflow for Handling this compound:

Operational Workflow for Handling this compound cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Pre1 Review Safety Data Sheet (SDS) Pre2 Ensure Fume Hood is Certified and Operational Pre1->Pre2 Pre3 Assemble and Inspect All Required PPE Pre2->Pre3 Pre4 Prepare Spill Kit and Decontamination Solutions Pre3->Pre4 H1 Don Appropriate PPE Pre4->H1 H2 Work Exclusively Within a Chemical Fume Hood H1->H2 H3 Handle with Care to Avoid Aerosol Generation and Spills H2->H3 H4 Keep Containers Tightly Closed When Not in Use H3->H4 Post1 Decontaminate Work Surfaces H4->Post1 Post2 Segregate and Label Waste for Disposal Post1->Post2 Post3 Doff and Decontaminate or Dispose of PPE Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4

Caption: This diagram outlines the step-by-step process for safely handling this compound.

IV. Spill Management and Decontamination

In the event of a spill, a prepared and swift response is critical to mitigate exposure and contamination.

Emergency Spill Response Protocol:

Emergency Spill Response for this compound cluster_spill Spill Occurs cluster_cleanup Cleanup (Trained Personnel Only) Spill1 Evacuate Immediate Area Spill2 Alert Laboratory Supervisor and Safety Officer Spill1->Spill2 Spill3 If Safe to Do So, Restrict Access to the Area Spill2->Spill3 Clean1 Don Appropriate PPE (including respirator) Spill3->Clean1 Clean2 Contain the Spill with Absorbent Material Clean1->Clean2 Clean3 Apply Decontamination Solution Clean2->Clean3 Clean4 Collect Contaminated Materials into a Labeled Hazardous Waste Container Clean3->Clean4 Clean5 Decontaminate the Area and all Equipment Used Clean4->Clean5

Caption: This diagram illustrates the immediate actions to take in the event of a spill.

Decontamination Solutions:

For the decontamination of surfaces and equipment contaminated with organophosphates, the following solutions can be used.[5][6]

Decontaminant Preparation and Use
Sodium Hypochlorite Solution (Bleach) Use household bleach (typically 5% sodium hypochlorite). Apply to the contaminated area, allow for a contact time of at least 1-6 hours, and then absorb the solution.
Sodium Carbonate (Washing Soda) Solution Prepare a saturated solution of washing soda in water. This is a milder alternative to bleach.
Lye (Sodium Hydroxide) Solution A 10% solution of lye can be effective but is highly corrosive and should be handled with extreme care and appropriate PPE.[6]

Note: Always test the decontamination solution on a small, inconspicuous area of the surface first to ensure compatibility.

V. Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Management Protocol:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Collect all contaminated solid waste (e.g., gloves, absorbent materials, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container. Liquid waste should be collected in a separate, compatible, and labeled container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.

  • Storage: Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Incineration is a common disposal method for organophosphate compounds.[7]

By implementing these safety and handling procedures, researchers can significantly reduce the risks associated with working with this compound and ensure a safer laboratory environment for everyone.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O,O,S-Trimethyl phosphorothioate
Reactant of Route 2
Reactant of Route 2
O,O,S-Trimethyl phosphorothioate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.